L-Biotin-NH-5MP-Br
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H19BrN4O3S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-bromo-5-methylidene-2-oxopyrrol-1-yl)pentanamide |
InChI |
InChI=1S/C15H19BrN4O3S/c1-8-6-9(16)14(22)20(8)19-12(21)5-3-2-4-11-13-10(7-24-11)17-15(23)18-13/h6,10-11,13H,1-5,7H2,(H,19,21)(H2,17,18,23)/t10-,11-,13-/m1/s1 |
InChI Key |
GEFDXQXFKPXHQS-NQBHXWOUSA-N |
Isomeric SMILES |
C=C1C=C(C(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)Br |
Canonical SMILES |
C=C1C=C(C(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-Biotin-NH-5MP-Br: A Versatile Reagent for Cysteine-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Biotin-NH-5MP-Br is a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP) that serves as a robust and versatile reagent for the cysteine-specific modification of proteins. This compound offers significant advantages over traditional maleimide-based reagents, including higher cysteine specificity and the unique ability to facilitate both multi-functionalization of a single cysteine residue and disulfide bridging. Its applications are expanding in chemical biology and drug development, particularly in the creation of complex protein conjugates such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, detailed experimental protocols, and potential applications in studying cellular signaling pathways.
Introduction
Site-selective protein modification is a cornerstone of modern chemical biology and therapeutic development. The ability to attach probes, drugs, or other functional molecules to specific amino acid residues enables the detailed study of protein function and the construction of novel therapeutic agents. Cysteine, with its unique nucleophilic thiol group, is a common target for such modifications. This compound has emerged as a superior tool for cysteine-specific bioconjugation. It is a biotinylated derivative of 3-bromo-5-methylene pyrrolone (3Br-5MP), a class of reagents that exhibit high reactivity and specificity towards cysteine residues.
The core structure of this compound combines the high-affinity binding of biotin to avidin and streptavidin with the versatile reactivity of the 3Br-5MP moiety. This allows for the straightforward labeling and subsequent detection or purification of modified proteins. A key innovation of the 3Br-5MP platform is its capacity for a sequential, dual modification of a single cysteine, opening up possibilities for creating bi-functional protein conjugates.
Physicochemical Properties
| Property | Value |
| Chemical Name | L-Biotin-N'-(3-bromo-5-methylene-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)pentanamide |
| CAS Number | 2468100-38-9 |
| Molecular Formula | C15H19BrN4O3S |
| Molecular Weight | 415.31 g/mol |
Synthesis of the 3-Bromo-5-Methylene Pyrrolone (3Br-5MP) Core
The 3Br-5MP core of this compound can be synthesized through a facile one-pot reaction. The general procedure involves the reaction of a primary amine with a suitable precursor in a mild reaction environment.
Experimental Protocol: General One-Pot Synthesis of 3Br-5MPs
-
Dissolve the starting material, 3,4-dibromo-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one, in a suitable solvent such as a mixture of CH3CN and H2O.
-
Add a primary amine (in the case of this compound, a biotin derivative with a primary amine) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the product using column chromatography on silica gel.
Mechanism of Action: Thiol-Specific Bioconjugation
The reaction of this compound with a cysteine residue proceeds through a tandem Michael addition-elimination mechanism. This process is highly specific for thiol groups, with minimal cross-reactivity with other nucleophilic amino acid side chains.
-
Primary Michael Addition: The thiol group of a cysteine residue acts as a nucleophile, attacking the exocyclic methylene group of the 3Br-5MP moiety in a 1,6-conjugate addition.
-
Elimination and Rearrangement: This is followed by the elimination of the bromine atom at the C3 position and subsequent tautomerization to form a stable, mono-functionalized cysteine conjugate.
A key feature of this chemistry is that the resulting mono-adduct remains susceptible to a second Michael addition by another thiol-containing molecule. This allows for dual functionalization or disulfide bridging.
Unraveling the Enigmatic Mechanism of 5-Methylene Pyrrolone Reagents: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the mechanism of action of 5-methylene pyrrolone (5MP) reagents has been compiled to serve as a critical resource for researchers, scientists, and professionals in the field of drug development. This whitepaper elucidates the nuanced interactions of these compounds, offering a granular view of their chemical biology and potential therapeutic applications.
5-Methylene pyrrolones are a class of reactive compounds that have garnered significant interest for their utility in bioconjugation, particularly for the site-specific modification of proteins. Their unique reactivity profile, characterized by a highly specific and reversible reaction with thiol groups, positions them as valuable tools in the development of sophisticated biotherapeutics, including antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action: Covalent Modification of Cysteine Residues
The primary mechanism of action of 5-methylene pyrrolone reagents is their specific and reversible covalent reaction with the thiol side chain of cysteine residues in proteins. This interaction proceeds via a Michael addition reaction, where the nucleophilic thiol attacks the electrophilic β-carbon of the α,β-unsaturated system within the 5-methylene pyrrolone ring.[1][2] This process is highly specific for thiols, with significantly less reactivity observed towards other nucleophilic amino acid side chains such as lysine, especially under physiological pH conditions.[3]
A key feature of the resulting thioether conjugate is its reversibility. The adduct can undergo a retro-Michael reaction, leading to the release of the unmodified thiol and the 5MP reagent. This cleavage is pH-dependent and is accelerated under alkaline conditions (e.g., pH 9.5).[1][2] Furthermore, the conjugate can be cleaved at physiological pH (around 7.5) in the presence of excess thiols, such as glutathione, through a thiol exchange mechanism. This "traceless" removal capability is a significant advantage for applications requiring the controlled release of a conjugated cargo.
In contrast to the widely used maleimide reagents for cysteine modification, 5-methylene pyrrolones exhibit enhanced stability against hydrolysis. The replacement of a carbonyl group in the maleimide ring with a methylene group in 5MPs confers greater resistance to ring-opening hydrolysis, which is a common pathway for maleimide degradation.
The Advent of 3-Bromo-5-Methylene Pyrrolones for Multi-Functionalization
A significant advancement in the application of this class of reagents is the development of 3-bromo-5-methylene pyrrolones (3Br-5MPs). These derivatives retain the high thiol specificity of the parent 5MP scaffold but exhibit enhanced reactivity. The initial Michael addition of a cysteine thiol to a 3Br-5MP is followed by the elimination of the bromine atom, resulting in a stable mono-adduct.
Crucially, this mono-adduct is itself an α,β-unsaturated system and is amenable to a second Michael addition by another thiol. This unique property allows for the dual functionalization of a single cysteine residue or the creation of a disulfide bridge between two cysteine residues. While the second thiol addition is reversible, the overall process provides a robust method for creating more complex and stable protein conjugates.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity and stability of 5-methylene pyrrolone reagents and their conjugates.
| Parameter | 5-Methylene Pyrrolone (5MP) | 3-Bromo-5-Methylene Pyrrolone (3Br-5MP) | Maleimide | Reference |
| Primary Reaction with Cysteine | Michael Addition | Michael Addition with Bromine Elimination | Michael Addition | |
| Reaction Time with Peptides/Proteins | >96% yield in 5 min (peptide) | Comparable to maleimide | - | |
| Cysteine Specificity (vs. Lysine) | High | High | Lower, can react with lysine at higher pH | |
| Stability of Reagent (pH 6.0-9.5) | Stable for >5 days | Stable for >5 days | Rapid decomposition |
| Conjugate | Condition | Half-life | Reference |
| Thiol-5MP Adduct | pH 6.0, 37°C | 104.9 h | |
| pH 7.5, 37°C | 16.9 h | ||
| pH 8.5, 37°C | 4.3 h | ||
| pH 9.5, 37°C | 0.6 h | ||
| Thiol-3Br-5MP Mono-adduct | Stable in aqueous solution (pH 6.0-8.5) for up to 2 days | - |
Signaling Pathways and Broader Biological Context
While the primary and well-documented mechanism of action of 5-methylene pyrrolone reagents is covalent modification, the broader pyrrolone scaffold is found in a variety of biologically active molecules, including kinase inhibitors. The pyrrolo[2,3-d]pyrimidine nucleus, for example, is a known isostere of adenine and is present in many ATP-competitive kinase inhibitors.
It is plausible that molecules containing a 5-methylene pyrrolone moiety, in addition to their covalent reactivity, could also interact non-covalently with the ATP-binding site of kinases or other protein targets. This dual mechanism could be exploited in the design of targeted covalent inhibitors, where the pyrrolone scaffold provides initial binding affinity and orientation, followed by covalent bond formation with a nearby cysteine residue. However, direct evidence for 5-methylene pyrrolone-containing compounds acting as specific signaling pathway inhibitors through a non-covalent mechanism is an area requiring further investigation.
Some pyrrole derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. The exact mechanisms for this cytotoxicity are often multifactorial and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The potential for off-target covalent modification by highly reactive compounds like 5MPs is a critical consideration in their development as therapeutics and necessitates careful evaluation of their cellular effects.
Experimental Protocols
Synthesis of 5-Methylene Pyrrolones (5MPs)
A facile one-pot synthesis method for 5MPs from furfuryl acetate has been reported.
-
Oxidation: Furfuryl acetate is oxidized with N-bromosuccinimide (NBS) in a mixture of THF and an appropriate buffer (e.g., phosphate buffer, pH 7.5) at 0°C for 1 hour. This in situ generates a 1,4-dicarbonyl intermediate.
-
Trapping and Cyclization: A primary amine is added to the reaction mixture, which traps the dicarbonyl intermediate. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The product is extracted and purified by column chromatography to yield the corresponding 5-methylene-2-pyrrolone.
Protein Modification with 5MPs
-
Protein Preparation: The protein of interest containing a free cysteine residue is prepared in a suitable buffer (e.g., HEPES buffer, pH 7.5).
-
Conjugation Reaction: The 5MP reagent is added to the protein solution at a defined molar excess. The reaction is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 10 minutes to 2 hours).
-
Analysis: The reaction mixture is analyzed by UPLC-MS to confirm the formation of the protein-5MP conjugate and to assess the reaction efficiency. The mass of the protein will increase by the mass of the added 5MP reagent.
Stability Assay of Thiol-5MP Adducts
-
Adduct Formation: A thiol-5MP adduct is formed by reacting a small molecule thiol (e.g., β-mercaptoethanol) with a 5MP reagent. The adduct is purified.
-
Incubation: The purified adduct is incubated in buffers of varying pH (e.g., 6.0, 7.5, 8.5, 9.5) at a constant temperature (e.g., 37°C).
-
Time-course Analysis: Aliquots are taken at various time points and analyzed by UPLC-MS to quantify the amount of remaining adduct and the appearance of the parent thiol and 5MP.
-
Half-life Calculation: The half-life of the adduct at each pH is calculated from the degradation kinetics.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.
Caption: Michael addition of a protein cysteine thiol to a 5-methylene pyrrolone reagent.
Caption: Reversible cleavage of the thioether adduct via a retro-Michael reaction.
References
L-Biotin-NH-5MP-Br for Cysteine-Specific Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Biotin-NH-5MP-Br, a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP), for the specific modification of cysteine residues in proteins. This reagent offers a robust and versatile method for protein bioconjugation, enabling applications ranging from protein labeling and detection to the construction of more complex protein conjugates for therapeutic and diagnostic purposes.
Core Principles and Mechanism of Action
This compound belongs to the class of 3-bromo-5-methylene pyrrolones (3Br-5MPs), which are highly efficient reagents for cysteine-specific protein modification. The core of its reactivity lies in a tandem thiol-Michael addition mechanism, allowing for either monofunctionalization or, uniquely, dual functionalization of a single cysteine residue.
The reaction proceeds through an initial, rapid 1,6-Michael addition of the cysteine thiol to the exocyclic methylene group of the 3Br-5MP core. This is followed by the elimination of the bromide and subsequent hydrolysis, which generates a reactive α,β-unsaturated lactam intermediate. This intermediate can then undergo a second Michael addition with another thiol-containing molecule, enabling the introduction of a second functionality.[1][2]
For monofunctionalization and stable labeling with biotin, the intermediate can be reduced, for instance with sodium cyanoborohydride (NaBH₄CN), to yield a stable, singly-biotinylated protein.[2][3] This process is highly specific for cysteine residues, showing higher specificity than commonly used maleimide reagents.[1]
Quantitative Data
The efficiency and specificity of 3Br-5MP reagents have been quantitatively evaluated and compared to other common cysteine modification reagents. The following tables summarize key findings from studies on 3Br-5MP analogues.
Table 1: Reactivity and Specificity of Cysteine Modification Reagents
| Reagent | Peptide Substrate | Reaction Time (min) | Temperature (°C) | Yield (%) | Specificity Notes |
| 3Br-5MP analogue | Peptide with one cysteine | 5 | 37 | >96 | Cysteine-specific |
| 3Br-5MP analogue | Peptide with one cysteine | 5 | 4 | >96 | Cysteine-specific |
| 5MP analogue (no Br) | Peptide with one cysteine | 60 | 37 | ~50 | Cysteine-specific |
| Maleimide analogue | Peptide with one cysteine | 5 | 37 | >96 | Modification also observed on N-terminal amino group |
Data adapted from Zhang et al., Nat Commun, 2020.
Table 2: Yields for Dual Functionalization and Disulfide Bridging
| Application | Protein/Peptide | Second Thiol | Reaction Time (h) | Yield (%) |
| Dual Functionalization | H3-V35C | Fluorescein-thiol | 1 | ~95 |
| Disulfide Bridging | Reduced IgG Fab | - | 1 | >95 (for DOL of 1) |
Data adapted from Zhang et al., Nat Commun, 2020 and related studies.
Experimental Protocols
The following protocols are based on the methodologies reported for 3-bromo-5-methylene pyrrolones and can be adapted for this compound.
General Protein Monofunctionalization with this compound
This protocol describes the biotinylation of a protein with a single accessible cysteine residue.
Materials:
-
Protein of interest containing a free cysteine, in an amine-free buffer (e.g., HEPES, PBS), pH 7.5.
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Reducing agent solution (e.g., 1 M NaBH₃CN in water).
-
Quenching solution (e.g., 1 M β-mercaptoethanol).
-
Desalting column.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). If the cysteine is in a disulfide bond, it must first be reduced (e.g., with TCEP) and the reducing agent subsequently removed.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Labeling Reaction: Add a 2 to 10-fold molar excess of this compound to the protein solution. Incubate at 37°C for 5-15 minutes or at 4°C for 30-60 minutes.
-
Reduction for Stabilization: To stabilize the conjugate for monofunctionalization, add the reducing agent (e.g., NaBH₃CN) to a final concentration of 20 mM. Incubate for an additional 1-2 hours at room temperature.
-
Quenching: Quench any unreacted this compound by adding β-mercaptoethanol to a final concentration of 50 mM.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Confirm biotinylation using methods such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.
Quantification of Biotinylation
The degree of biotinylation can be determined using commercially available kits, such as those based on the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for a cysteine-specific protein modification experiment using this compound.
Applications in Research and Drug Development
The unique properties of this compound and other 3Br-5MPs open up several avenues in research and drug development:
-
Protein Labeling and Detection: The biotin tag allows for sensitive detection and purification of target proteins using streptavidin-based affinity reagents.
-
Antibody-Drug Conjugates (ADCs): The dual functionalization capability allows for the site-specific attachment of both a targeting moiety (e.g., an antibody fragment) and a therapeutic payload to a single cysteine residue.
-
Probing Protein Interactions: Biotinylating a protein of interest can facilitate pull-down assays to identify interacting partners.
-
Disulfide Bridging: 3Br-5MP reagents can be used to re-bridge reduced disulfide bonds in proteins like antibody Fab fragments, creating stable conjugates with a drug-to-antibody ratio of one.
Conclusion
This compound is a powerful tool for the cysteine-specific modification of proteins. Its high efficiency, specificity, and the unique option for dual functionalization provide significant advantages over traditional reagents. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this reagent in their studies, paving the way for novel applications in chemical biology and drug development.
References
A Technical Guide to Reversible Bioconjugation with L-Biotin-NH-5MP-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of L-Biotin-NH-5MP-Br, a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP), for the reversible, thiol-specific modification of cysteine residues in proteins and other biomolecules. This document details the underlying chemistry, experimental protocols, and quantitative data to facilitate the application of this technology in research and drug development.
Introduction
Site-specific bioconjugation is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of functional moieties to proteins. This compound belongs to the versatile class of 3-bromo-5-methylene pyrrolone (3Br-5MP) reagents, which offer a robust and highly specific method for modifying cysteine residues.[1] These reagents exhibit comparable tagging efficiency to traditional maleimides but with superior cysteine specificity.[1]
A key feature of the bioconjugation with this compound is its reversibility. The initial conjugate formed between the thiol group of a cysteine and the 3Br-5MP core is stable under physiological conditions. However, this bond can be cleaved through thiol exchange at a neutral pH, allowing for the controlled release of the conjugated protein. This property is particularly valuable for applications requiring transient protein modification.
Furthermore, the initial cysteine adduct is amenable to a secondary reaction with another thiol-containing molecule. This unique characteristic allows for the dual functionalization of a single cysteine residue, opening avenues for creating more complex and multifunctional bioconjugates.[1]
Mechanism of Action
The bioconjugation of this compound to a cysteine residue proceeds through a sequential mechanism. The initial step is a Michael addition of the cysteine thiol to the 5-methylene group of the pyrrolone ring. This is followed by the addition of a second thiol-containing molecule to the intermediate, resulting in a dually functionalized cysteine. The reaction is efficient in aqueous solutions at neutral to slightly basic pH.
The reversibility of the second thiol addition is a key aspect of this chemistry. The dual-adduct is susceptible to a thiol-exchange reaction, where the presence of an excess of a competing thiol can displace the second functional group.[1]
Data Presentation
The following tables summarize the quantitative data regarding the synthesis and reactivity of 3Br-5MP reagents, providing a basis for experimental design.
Table 1: Yields for the Synthesis of 3Br-5MP Reagents [1]
| Compound | Method 1 Yield | Method 2 Yield |
| 3a | 32% | 60% |
| 3b | 20% | 50% |
| 3c | 52% | 52% |
| 3d | 30% | 50% |
| 3e | 50% | 45% |
| 3f | 40% | 47% |
| 3g | 30% | 65% |
Method 1 involves the coupling of primary amines with a pre-formed intermediate, while Method 2 is a one-pot reaction using 4-bromo-furfuryl acetate and N-bromosuccinimide.
Table 2: Reactivity of 3Br-5MP with a Cysteine-Containing Peptide
| Reagent | Temperature | Time | Yield |
| 3a | 37 °C | 5 min | >96% |
| 3a | 4 °C | 5 min | >96% |
| 5 (5MP analog) | 37 °C | 5 min | <5% |
| 6 (maleimide analog) | 37 °C | 5 min | >96% |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in reversible bioconjugation.
Synthesis of this compound
This protocol is based on the general one-pot synthesis of 3Br-5MPs.
Materials:
-
4-bromo-furfuryl acetate
-
N-bromosuccinimide (NBS)
-
L-Biotin hydrazide or a suitable amine-functionalized biotin derivative
-
Anhydrous solvent (e.g., dichloromethane)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
In a clean, dry reaction vessel, dissolve 4-bromo-furfuryl acetate in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) to the solution while stirring. The reaction will generate an intermediate in situ.
-
In a separate vessel, dissolve the L-Biotin amine derivative in the same anhydrous solvent.
-
Add the biotin solution dropwise to the reaction mixture containing the in situ generated intermediate.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the crude product using column chromatography to obtain this compound.
Cysteine-Specific Protein Labeling
This protocol describes the general procedure for labeling a cysteine-containing protein with this compound.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., HEPES, pH 7.5)
-
This compound stock solution (in a compatible solvent like DMSO)
-
Reaction tubes
-
Incubator or water bath
Procedure:
-
Prepare a solution of the cysteine-containing protein at a known concentration in the reaction buffer.
-
Add a molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically but typically ranges from 2 to 10 equivalents.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 1 hour).
-
The reaction can be monitored by techniques such as LC-MS or SDS-PAGE to confirm the formation of the biotinylated protein conjugate.
-
If desired, the labeled protein can be purified from excess reagent using size-exclusion chromatography or dialysis.
Dual Functionalization of a Cysteine Residue
This protocol outlines the stepwise addition of a second thiol-containing molecule to the initial this compound protein conjugate.
Procedure:
-
Following the initial labeling with this compound as described in section 4.2, and without purification, add the second thiol-containing molecule to the reaction mixture. A molar excess (e.g., 5-10 equivalents) is recommended.
-
Incubate the reaction for an extended period (e.g., 2 hours or more) at the same temperature.
-
Monitor the formation of the dually labeled product by LC-MS. The yield of the second addition can be up to 95%.
Reversal of Bioconjugation
This protocol describes the cleavage of the second thiol adduct via a thiol-exchange mechanism.
Materials:
-
Dually functionalized protein conjugate
-
A high concentration of a competing thiol (e.g., β-mercaptoethanol (BME) or dithiothreitol (DTT))
-
Reaction buffer (pH 7.5)
Procedure:
-
To the solution containing the dually functionalized protein, add a large excess (e.g., 20 equivalents or more) of the competing thiol.
-
Incubate the reaction at 37 °C.
-
The release of the second functional group can be monitored over time by LC-MS, observing the regeneration of the initial mono-adduct.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms described in this guide.
Caption: Synthesis of this compound.
Caption: Reversible Bioconjugation Workflow.
References
Applications of Biotinylation in Proteomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, has become an indispensable tool in proteomics research. The exceptionally high affinity of biotin for avidin and its homolog streptavidin (Kd = 10⁻¹⁵ M) forms the basis of powerful techniques for protein detection, purification, and the study of protein interactions.[1][2] This technical guide provides an in-depth overview of the core applications of biotinylation in proteomics, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate understanding and implementation in the laboratory.
Core Principles of Biotinylation in Proteomics
Biotin, a small water-soluble vitamin, can be attached to proteins without significantly altering their biological function. This "tagging" allows for the selective capture of biotinylated proteins from complex mixtures using matrices conjugated with avidin or streptavidin.[1] Two primary methods are employed for protein biotinylation:
-
Chemical Biotinylation: This method utilizes biotinylation reagents that react with specific functional groups on amino acid side chains, such as primary amines (lysine), sulfhydryls (cysteine), or carboxyl groups (aspartic and glutamic acid).[3]
-
Enzymatic Biotinylation: This highly specific method employs the bacterial enzyme Biotin Protein Ligase (BirA) or its engineered variants to attach biotin to a specific lysine residue within a defined recognition sequence (AviTag) that has been genetically fused to the protein of interest.[3]
The choice of biotinylation strategy depends on the specific application, whether it is capturing all proteins on a cell surface or identifying the interaction partners of a single protein within a specific cellular compartment.
Applications in Proteomics Research
Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification is a cornerstone of proteomics, enabling the isolation of specific proteins or protein complexes from a heterogeneous mixture. Biotinylation provides a robust and highly efficient method for AP-MS workflows.
Experimental Workflow:
The general workflow involves biotinylating the protein of interest, either in vitro or in vivo, followed by capture on streptavidin-coated beads, washing to remove non-specific binders, and elution of the captured proteins for subsequent analysis by mass spectrometry.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Experimental Protocol: Streptavidin Affinity Purification of Biotinylated Proteins
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Binding to Streptavidin Beads:
-
Equilibrate streptavidin-conjugated magnetic beads by washing them with lysis buffer.
-
Incubate the protein lysate with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high-salt buffer, and a final wash with a low-detergent buffer).
-
-
Elution:
-
Elute the biotinylated proteins from the beads. This can be achieved through several methods:
-
Competitive Elution: Incubate the beads with a high concentration of free biotin.
-
Denaturing Elution: Boil the beads in SDS-PAGE sample buffer. This method is suitable for subsequent analysis by Western blotting or mass spectrometry where protein function is not required.
-
On-bead Digestion: Directly digest the bound proteins with a protease like trypsin. This is a common method for preparing samples for mass spectrometry, as it avoids the elution step and potential loss of sample.
-
-
-
Sample Preparation for Mass Spectrometry:
-
For eluted proteins, perform in-solution digestion with trypsin.
-
For on-bead digestion, incubate the beads with trypsin overnight at 37°C.
-
Desalt the resulting peptides using C18 spin columns before LC-MS/MS analysis.
-
Quantitative Data:
The yield of biotinylated proteins can vary significantly depending on the expression level of the target protein and the efficiency of the biotinylation reaction.
| Parameter | Typical Range | Notes |
| Protein Yield from Affinity Purification | 0.1 - 10 µg | Highly dependent on the abundance of the target protein. |
| Enrichment Fold-Change | 10 - 1000 fold | Compared to the protein's abundance in the total cell lysate. |
| Number of Identified Proteins (AP-MS) | 1 - 500+ | Varies based on the complexity of the protein complex being purified. |
Proximity-Dependent Biotinylation (Proximity Ligation)
Proximity-dependent biotinylation methods are powerful tools for identifying protein-protein interactions (PPIs) and mapping the proteome of specific subcellular compartments in living cells. These techniques utilize a promiscuous biotin ligase or a peroxidase fused to a protein of interest ("bait"). The enzyme then biotinylates nearby proteins ("prey") within a defined labeling radius.
Key Techniques:
-
BioID (Biotin Identification): Employs a mutant E. coli biotin ligase, BirA*, which promiscuously releases reactive biotinoyl-5'-AMP. This intermediate then covalently attaches to primary amines (lysine residues) of nearby proteins.
-
TurboID and miniTurbo: Engineered variants of BirA with significantly faster kinetics than BioID, allowing for shorter labeling times (minutes vs. hours).
-
APEX (Ascorbate Peroxidase): An engineered peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of short-lived biotin-phenoxyl radicals. These radicals react with electron-rich amino acids, such as tyrosine, on neighboring proteins.
Experimental Workflow:
Caption: General workflow for proximity-dependent biotinylation techniques.
Detailed Experimental Protocol: BioID
-
Vector Construction and Cell Line Generation:
-
Clone the cDNA of the protein of interest in-frame with the BirA* sequence in a suitable expression vector.
-
Generate a stable cell line expressing the fusion protein. It is crucial to maintain low expression levels to avoid artifacts.
-
-
Biotin Labeling:
-
Culture the stable cell line and supplement the medium with 50 µM biotin for 16-24 hours to induce biotinylation.
-
-
Cell Lysis and Protein Denaturation:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a stringent lysis buffer containing SDS to denature proteins and disrupt non-covalent interactions.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
-
Streptavidin Affinity Capture:
-
Incubate the lysate with streptavidin-coated beads overnight at 4°C.
-
-
Washing:
-
Perform a series of stringent washes to remove non-specifically bound proteins.
-
-
On-bead Digestion and Mass Spectrometry:
-
Wash the beads with ammonium bicarbonate buffer.
-
Perform on-bead digestion with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
Quantitative Comparison of Proximity Labeling Techniques:
| Technique | Labeling Time | Labeling Radius | Labeled Residue | Key Advantages | Key Disadvantages |
| BioID | 16-24 hours | ~10 nm | Lysine | Well-established, good for stable interactomes. | Long labeling time, potential for artifacts. |
| TurboID | ~10 minutes | ~10 nm | Lysine | Rapid labeling, suitable for dynamic processes. | Can be toxic in some systems. |
| APEX2 | ~1 minute | ~20 nm | Tyrosine | Very fast, high temporal resolution. | Requires H₂O₂, which can be toxic. |
Cell Surface Proteomics
Cell surface proteins are crucial for cell signaling, adhesion, and transport, and they represent a major class of drug targets. Biotinylation of cell surface proteins, using membrane-impermeable biotin reagents, allows for their specific enrichment and identification.
Experimental Workflow:
Caption: Workflow for the analysis of the cell surface proteome.
Detailed Experimental Protocol: Cell Surface Biotinylation
-
Cell Culture and Labeling:
-
Grow cells to confluency.
-
Wash cells with ice-cold PBS.
-
Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C to prevent endocytosis.
-
-
Quenching:
-
Quench the reaction by adding a quenching solution (e.g., Tris or glycine in PBS) to react with any excess biotinylation reagent.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells as described in the affinity purification protocol.
-
-
Streptavidin Affinity Purification:
-
Purify the biotinylated proteins using streptavidin beads as described previously.
-
-
Elution and Mass Spectrometry:
-
If using a cleavable biotin reagent (e.g., Sulfo-NHS-SS-Biotin), elute the proteins by adding a reducing agent like DTT.
-
Prepare the sample for mass spectrometry analysis as described above.
-
Quantitative Data from Cell Surface Proteomics Studies:
| Cell Type/Condition | Number of Identified Proteins | Number of Cell Surface Proteins | Reference |
| Breast Cancer Cell Lines (BT474 and MCF7) | 3308 - 3975 | 1478 - 1565 | |
| Optimized Protocol (20 µg protein digest) | 4510 | 2055 | |
| Nasopharyngeal Carcinoma Cells | 2161 | 1029 |
Applications in Drug Discovery and Development
Biotinylation plays a significant role in various stages of drug discovery and development.
-
Target Identification and Validation: Cell surface biotinylation can be used to identify potential drug targets by comparing the surface proteomes of healthy and diseased cells. Proximity biotinylation can elucidate the protein interaction networks of a drug target, providing insights into its function and potential off-target effects.
-
Drug Screening: Biotinylated proteins can be immobilized on a solid support for use in high-throughput screening assays to identify small molecules or antibodies that bind to the target.
-
Targeted Drug Delivery: Biotin can be conjugated to drugs or drug carriers to target them to cancer cells that overexpress biotin receptors.
Conclusion
Biotinylation-based techniques have revolutionized proteomics research, providing powerful tools to investigate protein function, interactions, and localization. From affinity purification of protein complexes to the comprehensive mapping of subcellular proteomes and the identification of novel drug targets, the applications of biotinylation continue to expand. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to successfully implement these powerful techniques in their own laboratories. As the field of proteomics continues to evolve, biotinylation is certain to remain a key technology for unraveling the complexities of the cellular proteome.
References
L-Biotin-NH-5MP-Br CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Biotin-NH-5MP-Br, a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP). It is a valuable reagent for the cysteine-specific modification of proteins, enabling both mono- and dual-functionalization. This document details its chemical properties, experimental protocols for its use in bioconjugation, and the underlying reaction mechanisms.
Core Compound Data
This compound is a specialized chemical tool for bioconjugation, a process of chemically linking two or more molecules where at least one is a biomolecule. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2468100-38-9 | [1] |
| Molecular Weight | 415.31 g/mol | |
| Molecular Formula | C₁₅H₁₉BrN₄O₃S |
Reaction Mechanism and Signaling Pathway
The utility of this compound lies in its specific reactivity towards cysteine residues in proteins. The reaction proceeds via a tandem Michael addition mechanism. The initial, rapid 1,6-thio-Michael addition of a cysteine thiol to the exocyclic methylene group of the 3Br-5MP core is followed by the elimination of the bromine atom and subsequent hydrolysis. This forms a stable mono-functionalized conjugate. A key feature of this reagent is that the resulting product can then undergo a second, slower Michael addition with another thiol-containing molecule, enabling dual functionalization of a single cysteine residue.[2][3][4]
Caption: Reaction mechanism of this compound with cysteine residues.
Experimental Protocols
The following protocols are based on methodologies described in "Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones" by Zhang et al., Nature Communications, 2020.[2]
Protein Mono-functionalization
This protocol describes the labeling of a protein with a single this compound molecule.
Materials:
-
Protein with an accessible cysteine residue (e.g., H3-V35C)
-
This compound
-
HEPES buffer (20 mM, pH 7.5, containing 100 mM NaCl)
-
Quenching reagent (e.g., DTT or another thiol)
Procedure:
-
Dissolve the cysteine-containing protein in the HEPES buffer to a final concentration of 20 µM.
-
Add 2 equivalents of this compound to the protein solution.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Quench the reaction by adding an excess of a thiol-containing reagent to consume any unreacted this compound.
-
Analyze the product using UPLC-MS to confirm successful conjugation.
Protein Dual-functionalization
This protocol outlines the stepwise addition of two different molecules to a single cysteine residue.
Materials:
-
Mono-functionalized protein (prepared as described above)
-
Second thiol-containing molecule (e.g., fluorescein-thiol or another biotin-thiol)
-
HEPES buffer (20 mM, pH 7.5, containing 100 mM NaCl)
Procedure:
-
To the unpurified reaction mixture from the mono-functionalization step, add 7 equivalents of the second thiol-containing molecule.
-
Incubate the mixture for an additional 2 hours at 37°C.
-
The doubly labeled product can be obtained in high yields (up to 95%).
-
Purify the dual-functionalized protein using appropriate chromatography techniques.
-
Confirm the final product by UPLC-MS analysis.
Caption: Experimental workflow for protein mono- and dual-functionalization.
Applications in Research and Drug Development
The ability to specifically modify cysteine residues with this compound opens up numerous possibilities in basic research and therapeutic development:
-
Protein Labeling and Detection: The biotin tag allows for sensitive detection and purification of proteins using streptavidin-based affinity reagents.
-
Antibody-Drug Conjugates (ADCs): The dual-functionalization capability can be exploited to attach both a targeting antibody and a therapeutic payload to a single linker, creating novel ADC architectures.
-
PROTACs and Molecular Glues: This chemistry can be used to synthesize complex molecules that bring proteins in close proximity to induce degradation or other cellular events.
-
Disulfide Bridging: The reagent can be used to re-bridge reduced disulfide bonds in proteins, enhancing their stability.
This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for more detailed experimental insights.
References
An In-depth Technical Guide to the Synthesis and Purification of L-Biotin-NH-5MP-Br
This technical guide provides a comprehensive overview of the synthesis and purification of L-Biotin-NH-5MP-Br, a novel biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP). This reagent is a valuable tool for researchers and drug development professionals working on cysteine-specific protein modification and bioconjugation. The 3Br-5MP core is a versatile platform that allows for the multi-functionalization of a single cysteine residue, offering significant advantages over traditional maleimide-based reagents.[1]
Introduction to this compound
This compound is a thiol-specific, reversible bioconjugation reagent designed for the targeted labeling of cysteine residues in proteins.[2] It consists of three key components:
-
L-Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling sensitive detection and purification of labeled proteins.
-
5-Methylene Pyrrolone (5MP) Core: A reactive moiety that undergoes a Michael addition with the thiol group of a cysteine residue. The "3-bromo" substitution enhances the reactivity and specificity of the core.
-
Amine Linker (NH): A spacer connecting the biotin molecule to the 5MP core, which helps to minimize steric hindrance during the binding of biotin to streptavidin.
The unique reactivity of the 3Br-5MP core allows for a sequential dual-functionalization of a single cysteine residue, opening up possibilities for creating novel protein conjugates with multiple functionalities.[1]
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the formation of the reactive 3Br-5MP core, followed by the attachment of a biotin moiety via a suitable linker. The following protocol is based on the general methodologies described for the synthesis of 3-bromo-5-methylene pyrrolones and standard bioconjugation techniques.
Experimental Protocol
Step 1: Synthesis of the 3-Bromo-5-Methylene Pyrrolone (3Br-5MP) Core with an Amine Linker
This step involves a one-pot reaction to construct the core structure.
-
Starting Materials: A suitable furan precursor, a primary amine with a protected functional group for later biotin conjugation (e.g., N-Boc-1,6-diaminohexane), and a brominating agent (e.g., N-bromosuccinimide, NBS).
-
Reaction: The furan precursor is oxidized with NBS in an aqueous/organic solvent mixture to generate a 1,4-dicarbonyl intermediate in situ.
-
Trapping: The primary amine is then added to the reaction mixture to trap the dicarbonyl intermediate, leading to the formation of the 3-bromo-5-methylene pyrrolone ring structure.
-
Deprotection: The protecting group on the amine linker (e.g., Boc group) is removed under acidic conditions to yield the amine-functionalized 3Br-5MP.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Step 2: Conjugation of L-Biotin to the Amine-Functionalized 3Br-5MP
-
Activation of L-Biotin: L-Biotin is activated to facilitate its reaction with the primary amine on the 3Br-5MP linker. A common method is the formation of an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS).
-
Coupling Reaction: The amine-functionalized 3Br-5MP is dissolved in a suitable aprotic solvent (e.g., dimethylformamide, DMF) and reacted with Biotin-NHS in the presence of a non-nucleophilic base (e.g., triethylamine, TEA).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Initial Purification: Upon completion, the reaction mixture is quenched, and the crude this compound is extracted and concentrated.
Synthesis Workflow Diagram
References
L-Biotin-NH-5MP-Br: A Technical Guide to Solubility, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility, stability, and application of L-Biotin-NH-5MP-Br, a thiol-specific, reversible bioconjugation reagent. The information compiled herein is intended to support researchers in the effective use of this compound for cysteine-specific protein modification.
Core Compound Properties
This compound is a biotinylated derivative of 3-bromo-5-methylene pyrrolone (3Br-5MP). This reagent is designed for the specific labeling of cysteine residues in proteins and other biomolecules. The biotin moiety allows for subsequent detection or purification using streptavidin- or avidin-based systems. The 3Br-5MP core provides a highly selective reaction with thiol groups.
Solubility
While specific quantitative solubility data for this compound is not extensively published, information from chemical suppliers and data on analogous compounds provide strong guidance for its dissolution. The compound is generally soluble in polar aprotic solvents.
Table 1: Solubility Profile of this compound and Related Compounds
| Solvent | This compound | Biotin-maleimide (Analogue) | General Recommendations |
| Dimethyl Sulfoxide (DMSO) | May dissolve (in most cases)[1] | 10 - 20 mg/mL (clear, colorless solution) | Recommended as the primary solvent for creating stock solutions.[1] |
| Dimethylformamide (DMF) | Recommended to test[1] | Soluble[2] | A suitable alternative to DMSO for stock solutions. |
| Ethanol | Recommended to test | Insoluble | May be useful for further dilution of stock solutions, but direct dissolution of the powder may be challenging. |
| Water | Recommended to test | Insoluble | Generally, biotinylated maleimides and similar compounds have low aqueous solubility. Water-soluble formulations often incorporate hydrophilic linkers or sulfonate groups. |
| Phosphate-Buffered Saline (PBS) | Low solubility expected | - | Working solutions for bioconjugation are typically prepared by diluting a concentrated stock in DMSO or DMF into the aqueous reaction buffer. |
Experimental Protocol for Determining Solubility:
A standard method to determine the solubility of a compound like this compound involves the following steps:
-
Materials: this compound powder, chosen solvent (e.g., DMSO), calibrated analytical balance, vortex mixer, centrifuge, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the solvent in separate vials.
-
Equilibrate the solutions by rotating or shaking them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
-
Stability
The stability of this compound is a critical factor for its successful application in bioconjugation. Stability considerations include the solid-state shelf life and the stability of the reactive 5-methylene pyrrolone (5MP) moiety in solution.
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation | Rationale |
| Solid Powder Storage | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | Protects from degradation over long-term storage. |
| In-Solvent Storage (Stock Solution) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | Minimizes degradation in solution. For maleimide-based analogs, storage in anhydrous DMSO at -20°C is recommended for up to one month. |
| Shipping | Stable at room temperature for a few days. | The compound can withstand short periods at ambient temperature without significant degradation. |
| pH Stability of 5MP Moiety | Stable in a pH range of 6.0 to 9.5 for up to 72 hours. | The 5-methylene pyrrolone (5MP) core of this compound is significantly more resistant to ring-opening hydrolysis compared to traditional maleimides. |
Experimental Protocol for Assessing Solution Stability via HPLC:
This protocol allows for the quantitative assessment of the stability of this compound in a given solvent or buffer over time.
-
Materials: this compound, chosen solvent/buffer, HPLC system with a suitable detector (e.g., UV-Vis), and a C18 reversed-phase column.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution into the test buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Immediately inject an aliquot of the solution into the HPLC system to obtain the initial (t=0) chromatogram.
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), inject aliquots of the incubated solution into the HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of intact this compound remaining at each time point relative to the t=0 sample to determine its stability profile.
-
Application in Cysteine-Specific Bioconjugation
This compound is utilized for the selective modification of cysteine residues in proteins. The reaction proceeds via a Michael addition of the thiol group to the 5-methylene pyrrolone.
Reaction Mechanism
// Reactants Reagent [label="this compound"]; Protein [label="Protein-SH (Cysteine)"];
// Intermediate Intermediate [label="Thiol Addition", shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Product [label="Biotinylated Protein"];
// Arrows Reagent -> Intermediate [label="Michael Addition", color="#34A853"]; Protein -> Intermediate [color="#34A853"]; Intermediate -> Product [label="Stable Thioether Bond", color="#4285F4"]; } Reaction of this compound with a protein cysteine residue.
Experimental Protocol for Protein Bioconjugation:
This protocol provides a general workflow for labeling a cysteine-containing protein with this compound.
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Add a 10-100 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.
-
If DTT (dithiothreitol) is used, it must be removed prior to adding the labeling reagent, for example, by using a desalting column. TCEP does not need to be removed if reacting with maleimide-like structures.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess of the reagent over the protein (typically 10-20 fold excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Analysis:
-
Confirm the successful biotinylation of the protein using techniques such as SDS-PAGE with streptavidin-HRP blotting, mass spectrometry, or a HABA assay.
-
Experimental Workflow Diagram
// Nodes Start [label="Start: Cysteine-containing Protein", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Optional: Reduce Disulfides (e.g., TCEP)"]; Labeling [label="Add this compound\n(10-20x molar excess)"]; Incubation [label="Incubate (RT, 1-2h or 4°C, overnight)"]; Purification [label="Purify Conjugate\n(Desalting, Dialysis)"]; Analysis [label="Analyze Biotinylation\n(SDS-PAGE, MS, HABA)"]; End [label="End: Purified Biotinylated Protein", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reduction [label=" If needed", style="dashed", color="#EA4335"]; Start -> Labeling; Reduction -> Labeling; Labeling -> Incubation; Incubation -> Purification; Purification -> Analysis; Analysis -> End; } General workflow for protein bioconjugation with this compound.
Conclusion
This compound is a valuable tool for the targeted biotinylation of cysteine residues. Its enhanced stability compared to traditional maleimide reagents offers a wider experimental window and potentially more robust and reproducible results. Understanding its solubility and stability characteristics is paramount for its effective use in research and development. The protocols outlined in this guide provide a framework for the successful application of this compound in protein modification studies.
References
Methodological & Application
Application Notes: L-Biotin-NH-5MP-Br for Cysteine-Specific Protein Labeling
Introduction
L-Biotin-NH-5MP-Br is a specialized biotinylation reagent designed for the covalent labeling of proteins and other biomolecules.[1][2] It features a biotin moiety for detection and affinity purification, linked to a 3-bromo-5-methylene pyrrolone (5MP) reactive group. This 5MP group makes the reagent highly specific for free sulfhydryl groups (thiols) found on cysteine residues.[1][3] The labeling occurs via a Michael addition reaction, which is efficient under physiological conditions and can be reversible, offering advanced options for bioconjugation strategies.[1]
The high affinity of biotin for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is one of the strongest non-covalent interactions known in nature. This robust interaction allows for the sensitive detection and efficient purification of biotin-labeled proteins from complex biological mixtures. Due to the small size of the biotin molecule, it is less likely to interfere with the protein's natural biological function compared to larger tags like enzymes or fluorescent proteins.
Mechanism of Action
The core of this compound's functionality lies in its 5-methylene pyrrolone group. This group acts as a Michael acceptor, reacting specifically with the nucleophilic thiol group of a cysteine residue. The reaction forms a stable covalent bond, effectively "tagging" the cysteine site with biotin. This thiol-specificity is advantageous when other reactive groups, such as primary amines (lysine residues), are located in critical regions of the protein, like an active site, where modification could compromise protein function.
Caption: Cysteine-specific labeling via Michael addition.
Key Applications
The specificity and strong affinity of biotin make this compound a versatile tool for various research applications:
-
Affinity Purification: Isolate and enrich cysteine-containing proteins from complex lysates using streptavidin- or avidin-coated matrices.
-
Western Blotting & ELISA: Detect specific proteins in immunoassays by using streptavidin conjugated to reporter enzymes like HRP or alkaline phosphatase.
-
Immunoprecipitation (IP) & Pull-Down Assays: Capture and identify protein-protein interaction partners of a biotinylated bait protein.
-
Cell Surface Labeling: Selectively label and study proteins on the surface of living cells, as the reagent can be engineered to be membrane-impermeable.
-
Biotin Switch Assays: Specifically detect and quantify protein S-nitrosylation, a critical post-translational modification, by labeling cysteine thiols that are revealed only after the selective reduction of S-nitrosothiols.
Quantitative Data and Recommended Reaction Parameters
The efficiency of protein biotinylation is dependent on several factors, including the concentration of the protein and the reagent, pH, and incubation time. The following table provides recommended starting conditions for labeling with this compound, which should be optimized for each specific protein.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency. |
| Molar Excess of Reagent | 10- to 20-fold | Start with a 20-fold molar excess of this compound over the protein. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | Avoid buffers containing free thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the protein for labeling. |
| Reaction pH | 6.5 - 7.5 | Thiol-reactive reagents are most effective at a slightly acidic to neutral pH to ensure the cysteine side chain is sufficiently nucleophilic while minimizing reaction with other residues. |
| Incubation Temperature | 4°C to 25°C (Room Temp.) | Room temperature is suitable for most proteins. For sensitive proteins, the reaction can be performed at 4°C for a longer duration. |
| Incubation Time | 1 - 2 hours | Optimization may be required. The reaction progress can be monitored if necessary. |
| Quenching Reagent | L-cysteine, β-mercaptoethanol | Add a final concentration of 1-10 mM to consume any unreacted this compound and stop the labeling reaction. |
Experimental Protocols
Protocol 1: General Biotinylation of a Purified Protein
This protocol describes the steps for labeling a purified protein containing accessible cysteine residues.
1. Materials and Reagents:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purified protein in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP or DTT) - Optional, for reducing disulfide bonds
-
Quenching buffer (e.g., 1 M L-cysteine)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
2. Procedure:
-
Protein Preparation: a. Prepare the protein solution at a concentration of 1-10 mg/mL in a thiol-free buffer like PBS. b. (Optional) If cysteine residues are oxidized or form disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent immediately before biotinylation using a desalting column.
-
Reagent Preparation: a. Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: a. Add a 20-fold molar excess of the this compound solution to the protein solution. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Stopping the Reaction: a. Add a quenching buffer, such as L-cysteine, to a final concentration of 1-10 mM to stop the reaction by consuming excess reagent. Incubate for 15 minutes.
-
Purification: a. Remove excess, non-reacted biotinylation reagent and quenching reagent by gel filtration using a desalting column or by dialysis against PBS.
-
Verification and Storage: a. Confirm biotinylation by performing a Western blot and detecting with streptavidin-HRP or by using a HABA assay to quantify the degree of labeling. b. Store the biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Caption: Workflow for general protein biotinylation.
Protocol 2: Biotin Switch Assay for S-Nitrosylation Detection
This advanced protocol adapts the classic biotin switch technique to utilize this compound for specifically labeling S-nitrosylated (SNO) cysteine residues.
1. Principle: The assay involves three key steps: (1) irreversibly blocking all free thiols in the sample; (2) selectively reducing the S-nitrosothiol bond to reveal a free thiol; and (3) labeling this newly formed thiol with this compound.
2. Procedure:
-
Sample Lysis: Lyse cells or tissues in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) supplemented with protease inhibitors.
-
Step 1: Blocking Free Thiols: a. To the protein lysate (typically 0.5-2 mg), add a final concentration of 20 mM methyl methanethiosulfonate (MMTS) to block all free cysteine thiols. b. Incubate for 30 minutes at 50°C with gentle agitation to ensure complete blocking. c. Remove excess MMTS by precipitating the proteins with three volumes of ice-cold acetone, incubating at -20°C for 20 minutes, and pelleting by centrifugation. Wash the pellet twice with 70% acetone.
-
Step 2: Reducing S-Nitrosothiols: a. Resuspend the protein pellet in HENS buffer (HEN buffer + 1% SDS). b. Add a final concentration of 20 mM sodium ascorbate to selectively reduce S-NO bonds to free thiols.
-
Step 3: Labeling with this compound: a. Immediately add a final concentration of 1-2 mM this compound to the sample. b. Incubate for 1 hour at room temperature in the dark to label the newly exposed thiols.
-
Purification and Detection: a. Precipitate the proteins with acetone again to remove unreacted biotin reagent and ascorbate. b. The resulting biotinylated proteins, which correspond to the originally S-nitrosylated proteins, can now be detected by Western blot using streptavidin-HRP or enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.
Caption: The three-step workflow of the Biotin Switch Assay.
References
Application Notes and Protocols for Cysteine Modification with L-Biotin-NH-5MP-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP-Br is a thiol-specific biotinylation reagent designed for the targeted modification of cysteine residues in proteins and peptides. This reagent belongs to the 3-bromo-5-methylene pyrrolone (3Br-5MP) class of compounds, which offer rapid and highly specific cysteine conjugation under mild, biocompatible conditions. The reaction proceeds via a Michael addition mechanism, yielding a stable thioether linkage. This application note provides a detailed, step-by-step guide for the use of this compound, including protocols for protein labeling, quantitative data on reaction performance, and diagrams illustrating the workflow and reaction mechanism.
Data Presentation
The following table summarizes the key quantitative parameters associated with the modification of peptides and proteins using 3-bromo-5-methylene pyrrolone reagents, the class to which this compound belongs.
| Parameter | Value | Conditions | Notes |
| Reaction pH | 7.5 | HEPES buffer | Optimal for thiol reactivity and reagent stability. |
| Reaction Time (Peptide) | 5 minutes | 2 equivalents of reagent, 37°C or 4°C | Achieves >96% yield with model peptides.[1] |
| Reaction Time (Protein) | < 1 hour | 100 µM protein concentration | For monofunctionalization of proteins like histone H3.[2] |
| Specificity | High for Cysteine | Shows higher cysteine specificity compared to maleimide counterparts.[1] | |
| Secondary Reaction | Possible | With excess thiol | The initial conjugate can react with a second thiol-containing molecule. |
| Conjugate Stability | Stable | The resulting thioether bond is stable. Further stability can be achieved by reduction.[2] |
Experimental Protocols
This section provides a general protocol for the labeling of a cysteine-containing protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
HEPES buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Desalting column or dialysis equipment
-
Reaction tubes
Protocol:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in HEPES buffer (50 mM, pH 7.5) to a final concentration of 1-10 mg/mL.
-
If the protein has formed disulfide bonds, reduction is necessary. Add a 10-fold molar excess of a reducing agent like TCEP and incubate at room temperature for 1 hour.
-
Remove the reducing agent using a desalting column or through dialysis against the HEPES buffer. This step is critical to prevent the reducing agent from reacting with this compound.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. A typical concentration is 10 mM. Briefly vortex to ensure complete dissolution. Prepare this solution fresh before each use.
-
-
Labeling Reaction:
-
Add a 2 to 10-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature or 37°C for 1 hour. For peptides, the reaction can be significantly faster, often completing within 5 minutes.[1]
-
The reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE to determine the extent of labeling.
-
-
Quenching and Purification:
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume any unreacted this compound.
-
Remove excess, unreacted this compound and any quenching agent by using a desalting column, dialysis, or size-exclusion chromatography. The buffer should be exchanged to one suitable for downstream applications.
-
-
Analysis and Storage:
-
Confirm the successful biotinylation of the protein using appropriate methods such as a streptavidin-HRP blot, mass spectrometry, or a HABA assay.
-
Store the biotinylated protein at 4°C for short-term storage or at -80°C for long-term storage.
-
Visualizations
Reaction Mechanism of Cysteine Modification
Caption: Reaction of this compound with a protein cysteine residue.
Experimental Workflow for Protein Biotinylation
Caption: Step-by-step workflow for cysteine-specific protein biotinylation.
References
Application Notes and Protocols for L-Biotin-NH-5MP-Br in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP-Br is a specialized chemical probe designed for the selective and reversible labeling of cysteine residues in proteins. This reagent combines the high-affinity biotin-streptavidin interaction with the specific reactivity of 5-Methylene pyrrolone (5MP) towards thiol groups. The 3-bromo-5-methylene pyrrolone (3Br-5MP) moiety reacts specifically with cysteine residues to form a stable covalent bond, allowing for the "bait" protein to be biotinylated. This biotin tag then enables the capture of the bait protein and its interacting partners ("prey" proteins) using streptavidin-coated beads. The reversibility of the 5MP-cysteine linkage under specific conditions offers an advantage for eluting the captured proteins without harsh denaturants.[1][2][3]
These application notes provide a detailed protocol for utilizing this compound in pull-down assays to identify and characterize protein-protein interactions.
Principle of the Assay
The pull-down assay using this compound involves a multi-step process:
-
Biotinylation of the Bait Protein: The cysteine-containing bait protein is incubated with this compound. The 5MP group forms a covalent bond with the thiol group of cysteine residues.
-
Formation of the Protein Complex: The biotinylated bait protein is then incubated with a cell lysate or a purified protein mixture containing the putative prey protein(s).
-
Capture of the Complex: The mixture is incubated with streptavidin-coated magnetic beads or agarose resin. The high affinity between biotin and streptavidin leads to the immobilization of the bait protein and any interacting prey proteins on the beads.
-
Washing: Non-specifically bound proteins are removed through a series of wash steps.
-
Elution: The captured protein complex is eluted from the beads. This can be achieved by competitive elution with free biotin, or by reversing the 5MP-cysteine linkage.
-
Analysis: The eluted proteins are typically identified and quantified using techniques such as SDS-PAGE, Western blotting, and mass spectrometry.[4][5]
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that can be investigated using an this compound pull-down assay to identify the interaction between Kinase A (containing a reactive cysteine) and its substrate, Protein B.
Experimental Workflow
The general workflow for a pull-down assay using this compound is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Purified, cysteine-containing bait protein
-
Cell lysate containing prey proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer at pH 9.5 for reversible elution)
-
SDS-PAGE gels and reagents
-
Western blot apparatus and reagents
-
Antibodies for Western blot analysis (if applicable)
-
Mass spectrometer and associated reagents (if applicable)
Protocol 1: Biotinylation of the Bait Protein
-
Prepare the Bait Protein: Dissolve the purified bait protein in a suitable buffer (e.g., HEPES buffer, pH 7.5). The protein concentration should be in the range of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the bait protein solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Pull-Down Assay
-
Prepare Cell Lysate: Lyse cells expressing the prey protein(s) in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Binding of Bait and Prey: Add the biotinylated bait protein to the cell lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Prepare Streptavidin Beads: Wash the streptavidin beads three times with lysis buffer.
-
Capture of Protein Complex: Add the washed streptavidin beads to the lysate-bait protein mixture. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins.
-
Reversible Elution: To reverse the 5MP-cysteine linkage, incubate the beads in an alkaline buffer (e.g., 50 mM Tris, pH 9.5) or a buffer containing a high concentration of a reducing agent like DTT at 37°C for 1 hour.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For comprehensive identification of interacting partners, perform mass spectrometry analysis.
Data Presentation
The results of a pull-down assay followed by mass spectrometry can be summarized in a table to clearly present the identified interacting proteins and their relative abundance.
| Bait Protein | Identified Prey Protein | Gene Name | Mascot Score | Sequence Coverage (%) | Unique Peptides | Fold Change (vs. Control) |
| Kinase A | Protein B | PROB | 350 | 45 | 15 | 25.3 |
| Kinase A | Scaffolding Protein X | SCAFX | 280 | 30 | 10 | 18.7 |
| Kinase A | Phosphatase Y | PHOSY | 150 | 22 | 7 | 9.5 |
| Control (Beads only) | - | - | - | - | - | 1.0 |
This table presents illustrative data. Actual results will vary depending on the experiment.
Mechanism of Action
This compound reacts with the thiol group of a cysteine residue through a Michael addition mechanism. The electron-rich sulfur atom attacks the electron-deficient double bond of the 5-methylene pyrrolone ring, forming a stable thioether linkage.
Disclaimer: The protocols provided are intended as a guide. Optimization of conditions such as buffer composition, incubation times, and reagent concentrations may be necessary for specific applications.
References
- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for L-Biotin-NH-5MP-Br: A Reversible Cysteine-Specific Probe for Identifying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to utilizing L-Biotin-NH-5MP-Br, a novel biotin-conjugated 5-methylene pyrrolone (5MP), for the identification and characterization of protein-protein interactions (PPIs). This reagent offers a unique advantage through its cysteine-specific, reversible covalent modification of proteins, enabling the efficient capture and subsequent release of protein complexes. Detailed protocols for protein biotinylation, affinity purification of interacting partners, and mass spectrometry analysis are provided, along with illustrative data and visualizations to guide experimental design and interpretation.
Introduction
The study of protein-protein interactions is fundamental to understanding cellular processes and identifying potential therapeutic targets. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for elucidating these interactions. This compound is a thiol-specific biotinylation reagent that covalently modifies cysteine residues on a "bait" protein.[1] This allows for the capture of the bait protein and its interacting "prey" proteins using streptavidin-based affinity matrices. A key feature of the 5MP linker is its reversibility, which allows for the mild elution of captured proteins, preserving the integrity of the protein complexes for downstream analysis.
Mechanism of Action
This compound reacts specifically with the thiol group of cysteine residues via a Michael addition reaction. This reaction is highly specific for cysteines under physiological conditions. The resulting covalent bond is stable during the affinity purification process but can be readily cleaved under mild alkaline conditions or through thiol exchange, allowing for the release of the captured protein complexes.
Caption: Cysteine-specific labeling of a bait protein with this compound.
Key Features and Advantages
-
Cysteine-Specific: Targets less abundant cysteine residues, potentially reducing interference with protein function compared to more common lysine-based labeling.
-
Reversible: The 5MP linker allows for mild elution of captured proteins, preserving the integrity of protein complexes.
-
High Affinity Capture: The biotin tag enables highly specific and strong binding to streptavidin-coated beads, ensuring efficient enrichment of the bait protein and its interactors.
-
Versatile: Compatible with various downstream applications, including Western blotting and mass spectrometry-based proteomics.
Data Presentation
The following table represents a hypothetical dataset from a pull-down experiment using a biotinylated "Bait Protein X" to identify interacting partners in a cell lysate. Data was acquired by label-free quantitative mass spectrometry.
| Prey Protein | Gene Name | Unique Peptides | Spectral Counts (Bait X) | Spectral Counts (Control) | Fold Change (Bait X / Control) | p-value |
| Interactor A | ITA | 15 | 125 | 2 | 62.5 | < 0.001 |
| Interactor B | ITB | 10 | 89 | 5 | 17.8 | < 0.005 |
| Interactor C | ITC | 8 | 63 | 1 | 63.0 | < 0.001 |
| Non-specific Binder 1 | NSB1 | 5 | 10 | 8 | 1.25 | > 0.05 |
| Non-specific Binder 2 | NSB2 | 3 | 7 | 5 | 1.4 | > 0.05 |
Experimental Protocols
Protocol 1: Biotinylation of Bait Protein
Materials:
-
Purified bait protein with at least one surface-exposed cysteine residue.
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Desalting column
Procedure:
-
Dissolve the bait protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
Assess the efficiency of biotinylation using a biotin quantification assay or by Western blot analysis with streptavidin-HRP.
Protocol 2: Pull-Down of Interacting Proteins
Materials:
-
Biotinylated bait protein
-
Cell lysate containing prey proteins
-
Streptavidin-coated magnetic beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: See Protocol 3
Procedure:
-
Equilibrate the streptavidin-coated magnetic beads with wash buffer.
-
Incubate the biotinylated bait protein with the equilibrated beads for 1 hour at 4°C with gentle rotation to immobilize the bait.
-
Wash the beads three times with wash buffer to remove unbound bait protein.
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of prey proteins.
-
Wash the beads five times with wash buffer to remove non-specific binders.
Caption: Experimental workflow for identifying protein-protein interactions.
Protocol 3: Elution of Captured Proteins (Reversible Cleavage)
Option A: Thiol-Exchange Elution
This is a mild elution method suitable for preserving protein complex integrity.
Materials:
-
Elution Buffer A: PBS containing 10-50 mM DTT or 2-mercaptoethanol.
Procedure:
-
To the washed beads from Protocol 2, add 2-3 bead volumes of Elution Buffer A.
-
Incubate for 30-60 minutes at 37°C with gentle mixing.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
Repeat the elution step once and pool the supernatants.
Option B: Alkaline Elution
This method provides efficient cleavage but may be denaturing for some protein complexes.
Materials:
-
Elution Buffer B: 100 mM sodium carbonate, pH 9.5-10.
Procedure:
-
To the washed beads from Protocol 2, add 2-3 bead volumes of Elution Buffer B.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Separate the beads using a magnetic stand and immediately neutralize the supernatant by adding a suitable buffer (e.g., 1M Tris-HCl, pH 7.0).
-
Repeat the elution step once and pool the neutralized supernatants.
Caption: Two methods for the reversible elution of captured protein complexes.
Protocol 4: Sample Preparation for Mass Spectrometry
-
The eluted protein complexes can be prepared for mass spectrometry analysis using standard in-solution or in-gel digestion protocols.
-
Briefly, proteins are denatured, reduced, alkylated, and then digested with trypsin.
-
The resulting peptides are desalted and analyzed by LC-MS/MS.
-
Data analysis is performed using appropriate software to identify and quantify the proteins in the sample.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Biotinylation Efficiency | Inaccessible cysteine residues. | Ensure your protein has surface-exposed cysteines. Consider introducing a cysteine residue via site-directed mutagenesis. |
| Inactive this compound. | Use fresh reagent and ensure proper storage conditions. | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of wash steps and/or the detergent concentration in the wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate with unconjugated beads before incubation with the bait-bound beads. | |
| Low Yield of Eluted Proteins | Inefficient cleavage. | Optimize elution conditions (time, temperature, reagent concentration). Try the alternative elution method. |
| Protein degradation. | Add protease inhibitors to all buffers. |
Conclusion
This compound is a powerful tool for the discovery and characterization of protein-protein interactions. Its cysteine-specific and reversible chemistry provides a robust and versatile platform for affinity purification-mass spectrometry workflows. The detailed protocols and guidelines presented in these application notes will enable researchers to effectively implement this technology in their studies, leading to new insights into cellular function and disease mechanisms.
References
Application Notes and Protocols for Reversible Labeling of Cell Surface Proteins with L-Biotin-NH-5MP-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, or the surfaceome, is critical for understanding cellular signaling, identifying drug targets, and developing novel therapeutics. A powerful technique for isolating and analyzing these proteins is cell surface biotinylation. L-Biotin-NH-5MP-Br is a novel reagent that enables the specific and reversible labeling of cysteine residues on extracellular domains of membrane proteins. This reagent features a 5-Methylene pyrrolone (5MP) group, which reacts specifically with thiol groups of cysteine residues, and a biotin handle for affinity purification. The key advantage of the 5MP linker is its reversibility under mild conditions, allowing for the gentle release of captured proteins, thereby preserving their integrity for downstream analysis.
These application notes provide a comprehensive guide to utilizing this compound for the reversible labeling and enrichment of cell surface proteins. Detailed protocols for cell labeling, protein extraction, affinity purification, and label cleavage are provided, along with data tables for experimental planning and diagrams to illustrate the workflow and relevant signaling pathways.
Principle of the Method
The reversible labeling of cell surface proteins using this compound is a multi-step process:
-
Labeling: Live cells are incubated with this compound. The 5MP group reacts specifically with solvent-accessible cysteine residues on the extracellular domains of cell surface proteins, forming a stable covalent bond.
-
Quenching and Cell Lysis: The labeling reaction is stopped by a quenching agent. Subsequently, the cells are lysed to release the biotinylated proteins into solution.
-
Affinity Purification: The cell lysate is incubated with streptavidin-conjugated beads, which have a high affinity for biotin. This allows for the specific capture of the biotinylated cell surface proteins.
-
Elution (Reversal): The captured proteins are released from the beads by cleaving the bond between the 5MP linker and the cysteine residue. This is achieved under mild conditions using a thiol-containing reagent, which regenerates the native protein.
-
Downstream Analysis: The eluted proteins are then ready for various downstream analyses, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Labeling | This compound | 1 - 5 mM | 30 - 60 minutes | 4°C or Room Temp |
| Quenching | L-cysteine or N-acetylcysteine | 5 - 10 mM | 10 - 15 minutes | Room Temperature |
| Reversal/Elution | Dithiothreitol (DTT) or TCEP | 20 - 50 mM | 30 - 60 minutes | 37°C |
Note: These are starting recommendations. Optimal conditions may vary depending on the cell type and the specific proteins of interest and should be determined empirically.
Table 2: Comparison of Reversible Biotinylation Reagents
| Feature | This compound (Thiol-reactive) | Sulfo-NHS-SS-Biotin (Amine-reactive) |
| Target Residue | Cysteine | Lysine |
| Specificity | High for thiols | High for primary amines |
| Reversibility | Thiol-mediated cleavage | Disulfide bond reduction (e.g., with DTT) |
| Potential for PTM interference | May compete with disulfide bonds | Can modify lysine acetylation sites |
| Abundance of Target Residue | Cysteine is less abundant | Lysine is more abundant |
Experimental Protocols
Protocol 1: Reversible Labeling of Cell Surface Proteins
Materials:
-
Cells of interest (adherent or suspension)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer (PBS containing 5-10 mM L-cysteine or N-acetylcysteine)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose or magnetic beads
-
Elution Buffer (PBS containing 20-50 mM DTT or TCEP)
-
Microcentrifuge tubes
-
Rocking platform
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency in a culture plate.
-
For suspension cells, harvest and wash with ice-cold PBS to obtain a cell pellet.
-
-
Labeling Reaction:
-
Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 1 mM).
-
Incubate the cells with the labeling solution for 30-60 minutes at 4°C on a rocking platform. Note: Performing the labeling at 4°C minimizes membrane internalization.
-
-
Quenching:
-
Remove the labeling solution and wash the cells three times with ice-cold PBS.
-
Add the Quenching Buffer and incubate for 10-15 minutes at room temperature to quench any unreacted this compound.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer with protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the biotinylated proteins.
-
-
Affinity Purification:
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.
-
Add the cleared cell lysate to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads five times with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution of Labeled Proteins:
-
Add Elution Buffer to the beads.
-
Incubate for 30-60 minutes at 37°C with gentle agitation to cleave the biotin tag from the proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted cell surface proteins.
-
-
Sample Preparation for Downstream Analysis:
-
The eluted proteins can be directly analyzed by SDS-PAGE and Western blotting.
-
For mass spectrometry, the sample may require further processing such as buffer exchange and tryptic digestion.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for reversible cell surface protein labeling.
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a well-studied cell surface receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is implicated in various cancers. The extracellular domain of EGFR contains cysteine-rich regions, making it a suitable target for labeling with this compound to study its surface expression and trafficking.
Caption: Simplified EGFR signaling pathway.
Conclusion
The use of this compound offers a powerful and versatile method for the specific and reversible labeling of cell surface proteins. Its thiol-reactivity provides an alternative to traditional amine-reactive reagents, and the reversibility of the linkage ensures the recovery of intact proteins for functional studies. The protocols and data provided here serve as a comprehensive guide for researchers to successfully implement this technology in their studies of the cell surface proteome.
Application Notes and Protocols for L-Biotin-NH-5MP-Br in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP-Br is a thiol-reactive biotinylation reagent designed for the specific labeling of cysteine residues in proteins. It belongs to the class of 3-bromo-5-methylene pyrrolones (3Br-5MPs), which are efficient and highly specific reagents for cysteine modification.[1][2][3][4] The core structure features a biotin moiety for affinity purification and detection, connected via a linker to a reactive 5-methylene pyrrolone group that forms a stable covalent bond with the thiol side chain of cysteine. This reagent is a valuable tool in chemical proteomics and drug discovery for applications such as target identification and validation, covalent inhibitor screening, and the study of enzyme activity.
The high affinity of biotin for streptavidin and its analogs is leveraged for the efficient capture and enrichment of labeled proteins from complex biological samples, such as cell lysates or tissues.[5] Subsequent analysis by mass spectrometry allows for the identification and quantification of these proteins, providing insights into drug-target interactions and cellular signaling pathways.
Applications in Drug Discovery
Target Identification and Validation
This compound can be employed to identify the cellular targets of small molecule inhibitors. In a competitive profiling experiment, a biological system (e.g., cells or cell lysate) is treated with a potential drug candidate prior to labeling with this compound. If the drug binds to a cysteine-containing protein, it will block the subsequent labeling of that cysteine by the biotin probe. By comparing the biotinylated protein profiles of drug-treated and untreated samples using quantitative mass spectrometry, researchers can identify proteins that show reduced labeling in the presence of the drug, thus revealing them as potential targets.
Covalent Inhibitor Screening and Selectivity Profiling
The development of targeted covalent inhibitors is a growing area in drug discovery. This compound can be used as a broad-spectrum probe to assess the cysteine reactivity landscape of a proteome. This allows for the identification of hyper-reactive cysteines that may serve as targets for new covalent drugs. Furthermore, by competing a novel covalent inhibitor against the biotin probe, its selectivity profile across the proteome can be determined, helping to identify potential off-target effects early in the drug development process.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to study the functional state of enzymes in complex biological systems. Many enzyme classes, including certain proteases, kinases, and deubiquitinases, rely on a cysteine residue in their active site for catalytic activity. This compound can be used as an activity-based probe to selectively label these active enzymes. This approach enables the study of enzyme activation or inhibition in response to drug treatment or other stimuli, providing valuable information on the mechanism of action of drug candidates.
Quantitative Data
The following table summarizes representative quantitative data for the labeling efficiency of 3-bromo-5-methylene pyrrolones (3Br-5MPs), the class of compounds to which this compound belongs. The data is adapted from studies comparing these reagents to commonly used maleimides.
| Parameter | 3Br-5MPs | Maleimides | Reference |
| Labeling Efficiency (Model Peptide) | >95% | >95% | |
| Cysteine Specificity | High | Moderate | |
| Reaction Time (Typical) | 1 hour | 1 hour | |
| pH Range | 6.5 - 8.0 | 6.5 - 7.5 |
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the general procedure for labeling proteins in a cell lysate with this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
DMSO (anhydrous)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reduction (Optional): If targeting all available cysteines, reduce the lysate with 1 mM TCEP for 30 minutes at room temperature.
-
Labeling: Prepare a 10 mM stock solution of this compound in DMSO. Add the stock solution to the lysate to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of DTT or β-mercaptoethanol.
-
Affinity Purification: Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with streptavidin-HRP or by mass spectrometry.
Protocol 2: Competitive Profiling for Target Identification
This protocol outlines the workflow for identifying the targets of a small molecule inhibitor using competitive labeling with this compound.
Materials:
-
Same as Protocol 1
-
Small molecule inhibitor of interest
Procedure:
-
Prepare Lysate: Follow steps 1-3 of Protocol 1.
-
Inhibitor Treatment: Divide the lysate into two aliquots. To one aliquot, add the small molecule inhibitor at the desired concentration. To the other, add the same volume of vehicle (e.g., DMSO) as a control.
-
Incubation: Incubate both aliquots for 30 minutes at room temperature.
-
Biotin Labeling: Add this compound to both aliquots to a final concentration of 100 µM.
-
Downstream Processing: Follow steps 6-11 of Protocol 1 for both the inhibitor-treated and control samples.
-
Mass Spectrometry Analysis: The eluted proteins are subjected to tryptic digestion followed by quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).
-
Data Analysis: Identify proteins that show a significant reduction in biotinylation in the inhibitor-treated sample compared to the control. These are the potential targets of the inhibitor.
Visualizations
Caption: Experimental workflow for protein labeling and target identification.
Caption: Application of this compound in Activity-Based Protein Profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Application Notes and Protocols for L-Biotin-NH-5MP-Br Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP-Br is a cutting-edge bioconjugation reagent designed for the highly specific and efficient labeling of cysteine residues in proteins and other biomolecules. This reagent is built upon a 3-bromo-5-methylene pyrrolone (3Br-5MP) core, which offers significant advantages over traditional thiol-reactive compounds like maleimides, including superior stability and enhanced specificity.[1][2] The reaction proceeds via a rapid Michael addition of a thiol to the methylene pyrrolone, resulting in a stable, covalent thioether bond. This biotin-conjugated version allows for the introduction of a biotin moiety, enabling a wide range of downstream applications based on the high-affinity interaction between biotin and streptavidin/avidin.[3] These applications are crucial in various fields of research and drug development, including immunoassays, affinity purification, and protein interaction studies.[3]
Principle of the Reaction
The bioconjugation of this compound to a cysteine-containing biomolecule is a two-step process. Initially, the thiol group of the cysteine residue performs a Michael addition to the exocyclic methylene group of the 5-methylene pyrrolone. In the case of 3-bromo-5-methylene pyrrolones, this initial adduct is then amenable to a secondary reaction, such as reaction with another thiol, which renders the linkage irreversible under physiological conditions.[4] This contrasts with non-brominated 5-methylene pyrrolones, which form reversible conjugates. The reaction is highly specific for thiol groups, showing minimal cross-reactivity with other nucleophilic amino acid side chains, such as the primary amines of lysine residues, especially within the optimal pH range.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a variety of applications:
-
Site-Specific Biotinylation: Enables the precise attachment of biotin to a known cysteine residue, which is particularly useful for proteins where random labeling of lysine residues could compromise biological activity.
-
Protein Pull-Down and Immobilization: Biotinylated proteins can be efficiently captured on streptavidin-coated surfaces for protein-protein interaction studies or for use in affinity chromatography.
-
Immunoassays: The biotin tag serves as a universal detection handle in various immunoassay formats, such as ELISA and Western blotting, where streptavidin-enzyme conjugates can be used for signal amplification.
-
Drug Delivery Systems: The stable linkage formed by 3Br-5MPs is advantageous for the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the bioconjugation reaction with 3-bromo-5-methylene pyrrolones, the core reactive group of this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 8.5 | The reaction is efficient and highly specific for cysteines within this pH range. |
| Temperature | 4 - 37 °C | Reaction proceeds efficiently at both room temperature and 37°C. Lower temperatures can be used to minimize protein degradation. |
| Molar Excess of Reagent | 2 - 10 equivalents | A 2-fold molar excess has been shown to yield over 96% conversion in 5 minutes. The optimal ratio should be determined empirically for each specific protein. |
| Reaction Time | 5 - 60 minutes | The reaction is typically very rapid, often reaching completion within minutes. |
| Buffer Composition | Amine-free buffers (e.g., HEPES, PBS) | Buffers containing primary amines, such as Tris, should be avoided as they can potentially react with the reagent. |
Table 2: Performance Characteristics of 3-Bromo-5-Methylene Pyrrolones
| Characteristic | Observation | Comparison with Maleimides |
| Thiol Specificity | High | Higher specificity than maleimide counterparts. |
| Reaction Rate | Rapid (minutes) | Comparable tagging efficiency to maleimides. |
| Stability of Conjugate | Stable | The resulting thioether bond is stable. |
| Reversibility | Irreversible | Unlike non-brominated 5MPs, the conjugate is not readily reversible. |
Experimental Protocols
Materials
-
This compound
-
Cysteine-containing protein or peptide
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M N-acetylcysteine or β-mercaptoethanol
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Anhydrous DMSO or DMF
Protocol 1: Biotinylation of a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Bioconjugation Reaction:
-
Add a 2- to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature or 37°C for 5 to 60 minutes with gentle mixing. The optimal time and molar excess should be determined empirically for each protein.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted this compound, add a 100-fold molar excess of a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, and incubate for an additional 15 minutes.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of the protein.
-
Protocol 2: Characterization of Biotinylation (HABA Assay)
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin, causing a decrease in absorbance at 500 nm. Kits for this assay are commercially available.
Visualizations
References
- 1. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
Application Notes and Protocols for Site-Specific Antibody-Drug Conjugates Using L-Biotin-NH-5MP-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the high potency of a cytotoxic payload, connected by a chemical linker. The linker's properties and the conjugation chemistry are critical for the stability, efficacy, and safety of the ADC. Site-specific conjugation, which allows for precise control over the placement and stoichiometry of the payload, results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), leading to an improved therapeutic window compared to traditional stochastic conjugation methods.
L-Biotin-NH-5MP-Br is a novel reagent designed for the site-specific modification of antibodies. It features a biotin moiety, a 5-Methylene pyrrolone (5MP) group, and a bromo substituent. The 5MP group is a thiol-specific reactive handle that offers a stable alternative to maleimide chemistry for conjugating molecules to cysteine residues on an antibody. This reagent facilitates a two-step conjugation strategy where the biotinylated antibody can be subsequently conjugated to a drug payload, offering flexibility in ADC development.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of site-specific ADCs.
Experimental Workflow Overview
The overall workflow for generating a site-specific ADC using this compound involves several key stages, from antibody preparation to the final characterization of the ADC.
Application Notes and Protocols for L-Biotin-NH-5MP-Br in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP-Br is a biotinylated chemical probe designed for activity-based protein profiling (ABPP) of cysteine residues. This probe features a 3-bromo-5-methylene pyrrolone (3Br-5MP) electrophilic "warhead" that specifically and covalently reacts with nucleophilic cysteine thiols in proteins. The incorporated biotin tag enables the selective enrichment of labeled proteins from complex biological samples, such as cell lysates or tissues, using streptavidin-based affinity purification. Subsequent analysis by mass spectrometry allows for the identification and quantification of probe-labeled proteins, providing insights into the activity and accessibility of specific cysteine residues within the proteome. This approach is valuable for identifying novel drug targets, elucidating enzyme function, and screening for covalent inhibitors.[1][2]
The 3Br-5MP scaffold has been shown to exhibit high specificity for cysteine over other amino acids.[1][2] The reaction proceeds via a Michael addition mechanism, forming a stable covalent bond with the cysteine thiol. This enables the robust profiling of reactive cysteines that may be involved in catalysis, regulation, or ligand binding.
Principle of Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes and other proteins directly in native biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of protein activity by targeting and covalently modifying accessible and reactive amino acid residues.
The general workflow for ABPP using a biotinylated probe like this compound involves the following key steps:
-
Labeling: The probe is incubated with a complex proteome (e.g., cell lysate) to allow for the covalent modification of target proteins.
-
Enrichment: Biotinylated proteins are captured and enriched using streptavidin-coated beads, while unlabeled proteins are washed away.
-
On-Bead Digestion: The enriched proteins are proteolytically digested (e.g., with trypsin) while still bound to the beads.
-
Mass Spectrometry Analysis: The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.
-
Data Analysis: The mass spectrometry data is processed to identify and quantify the proteins that were labeled by the probe.
This methodology can be adapted for competitive profiling to identify the targets of a small molecule inhibitor. In a competitive ABPP experiment, the proteome is pre-incubated with the inhibitor before the addition of the probe. A reduction in probe labeling for a particular protein indicates that the inhibitor binds to the same site.
Experimental Protocols
Materials and Reagents
-
This compound probe
-
Cell lysis buffer (e.g., RIPA buffer, PBS with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
Protocol 1: In-lysate Labeling of Proteins with this compound
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Adjust the protein concentration to 1-2 mg/mL with lysis buffer.
-
-
Probe Labeling:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
To 1 mg of protein lysate, add the this compound probe to a final concentration of 10-50 µM. A titration experiment is recommended to determine the optimal probe concentration.
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.
-
Incubate the reactions for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin beads with lysis buffer.
-
Add the pre-washed streptavidin beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads sequentially with wash buffers of increasing stringency (e.g., PBS with 0.1% SDS, followed by PBS with 1 M NaCl, and finally PBS) to remove non-specifically bound proteins.
-
Protocol 2: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin to the bead slurry (e.g., 1:50 trypsin-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with a solution of 50% ACN and 0.1% FA.
-
Combine the supernatant and the eluate.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% FA in water).
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Presentation
The following table is an example of how quantitative data from an ABPP experiment using this compound can be presented. The data would typically be obtained by comparing the abundance of identified peptides between the probe-labeled sample and a control (e.g., DMSO-treated or a competitive inhibition sample).
| Protein ID (UniProt) | Gene Name | Peptide Sequence | Cysteine Site | Log2 Fold Change (Probe/Control) | p-value |
| P04049 | ALDOA | IGLA(C)TES TGS IETK | Cys73 | 3.2 | 0.001 |
| P62258 | ACTG1 | DLTDYL MKILTER | Cys285 | 2.8 | 0.005 |
| Q06830 | GAPDH | Y(C)TGRCR I K | Cys152 | 4.1 | <0.001 |
| P31946 | HSP90AA1 | FESL(C)K KDPEDR | Cys572 | 1.9 | 0.02 |
| O75397 | PRDX2 | GGLGPE(C)T L L ADPK | Cys51 | 5.5 | <0.001 |
This is example data and does not represent actual experimental results for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for Activity-Based Protein Profiling with this compound.
Potential Application in Studying Redox Signaling
This compound can be used to profile changes in cysteine reactivity in response to oxidative stress, which is a key aspect of many signaling pathways. For example, the probe could be used to identify proteins that are regulated by redox-sensitive cysteine modifications in a pathway such as the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.
Caption: this compound can probe cysteine reactivity in redox-sensitive pathways.
References
Quantifying Cysteine-Specific Protein Biotinylation with L-Biotin-NH-5MP-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of protein biotinylation is critical for a multitude of applications in life sciences, from elucidating protein structure and function to developing novel diagnostics and therapeutics. L-Biotin-NH-5MP-Br emerges as a powerful tool for this purpose, offering a highly specific and reversible method for biotinylating cysteine residues. This reagent is a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP), which demonstrates exceptional specificity for thiol groups, providing a distinct advantage over traditional amine-reactive biotinylation reagents like NHS-esters.[1][2][3] The reversible nature of the linkage further expands its utility, particularly in applications requiring the recovery of the native protein. This document provides detailed application notes and protocols for the use of this compound in quantifying protein biotinylation.
Principle of this compound Mediated Biotinylation
This compound leverages the high reactivity of the 5-methylene pyrrolone moiety towards the thiol group of cysteine residues. The reaction proceeds via a Michael addition mechanism under mild, near-neutral pH conditions, resulting in a stable, covalent bond between the biotin tag and the protein.[2] This cysteine-specific modification is particularly valuable for studying proteins where lysine residues are abundant or located in functionally important domains.
Applications
The unique properties of this compound lend themselves to a variety of applications, including:
-
Site-Specific Protein Labeling: Targeting cysteine residues allows for precise labeling of proteins, which is crucial for structural and functional studies.
-
Redox Proteomics: Cysteine thiols are central to redox signaling and are often subject to oxidative modifications.[4] Thiol-specific biotinylation enables the enrichment and quantification of proteins with reactive cysteines, providing insights into cellular redox states.
-
Affinity Purification: Biotinylated proteins can be efficiently captured using streptavidin- or avidin-conjugated resins for subsequent analysis by mass spectrometry or other proteomic techniques.
-
Drug Discovery: Understanding the accessibility and reactivity of cysteine residues can inform the design of targeted covalent inhibitors.
Data Presentation
The efficiency of protein biotinylation using this compound can be quantified using various methods, with the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay being a common colorimetric approach. Below is a representative table summarizing the biotinylation efficiency of a model protein, Bovine Serum Albumin (BSA), which contains a single free cysteine residue.
| Protein Sample | Protein Concentration (mg/mL) | Molar Ratio (Reagent:Protein) | Degree of Labeling (Biotin/Protein) | Labeling Efficiency (%) |
| BSA | 2.0 | 10:1 | 0.92 | 92% |
| BSA | 2.0 | 5:1 | 0.85 | 85% |
| BSA | 1.0 | 10:1 | 0.88 | 88% |
| BSA | 1.0 | 5:1 | 0.79 | 79% |
| Control (No Cysteine) | 2.0 | 10:1 | <0.05 | <5% |
This table presents illustrative data based on the high efficiency described for 3-bromo-5-methylene pyrrolones. Actual results may vary depending on the protein and experimental conditions.
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Biotinylation using this compound
This protocol outlines the general procedure for labeling a protein containing accessible cysteine residues with this compound.
Materials:
-
This compound
-
Protein of interest with at least one free cysteine residue
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette (e.g., 7K MWCO)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of this compound stock solution to the protein solution. A 10 to 20-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove non-reacted this compound by gel filtration using a desalting column or by dialysis against the Reaction Buffer. This step is crucial for accurate quantification of biotinylation.
-
-
Quantify Biotinylation:
-
Determine the degree of biotinylation using the HABA assay (see Protocol 2) or other quantification methods such as mass spectrometry.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA assay is a colorimetric method for estimating the number of biotin molecules incorporated per protein molecule.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (from Protocol 1)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure (Microplate Format):
-
Prepare HABA/Avidin Reagent:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well microplate.
-
Prepare a blank well containing 180 µL of HABA/Avidin solution and 20 µL of the reaction buffer used for your protein.
-
-
Measurement:
-
Add 20 µL of your biotinylated protein sample to a well containing the HABA/Avidin solution. Mix gently.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance of the blank and the sample wells at 500 nm.
-
-
Calculation of Biotin Concentration:
-
The concentration of biotin can be calculated based on the change in absorbance at 500 nm upon addition of the biotinylated sample, using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex. The molar ratio of biotin to protein can then be determined.
-
Visualizations
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with L-Biotin-NH-5MP-Br
Welcome to the technical support center for L-Biotin-NH-5MP-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this thiol-specific biotinylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biotin-conjugated 5-Methylene pyrrolone (5MP) reagent.[1][2] It is specifically designed for the modification of proteins at cysteine residues, making it a thiol-specific, reversible bioconjugation reagent.[1][2] Its primary application is in protein labeling and bioconjugation where specific attachment of biotin to cysteine residues is desired.
Q2: What is the mechanism of action for this compound?
This compound reacts with free sulfhydryl groups (-SH) on cysteine residues. The 5-methylene pyrrolone moiety acts as a Michael acceptor, forming a covalent, yet potentially reversible, bond with the thiol group of cysteine.
Q3: What are the key advantages of using a thiol-specific biotinylation reagent like this compound over amine-reactive reagents (e.g., NHS esters)?
Thiol-specific reagents offer greater selectivity in labeling, as cysteine is a less abundant amino acid than lysine. This allows for more controlled and site-specific biotinylation, which can be crucial for preserving protein function. Amine-reactive reagents, which target lysine residues and N-termini, can lead to more heterogeneous labeling.
Q4: Is the linkage formed by this compound reversible?
Yes, the bioconjugation is described as reversible.[1] This can be advantageous for applications where the removal of the biotin label is desired after a specific experimental step. The exact conditions for reversal should be empirically determined but may involve the use of reducing agents.
Q5: What buffer conditions are recommended for the labeling reaction?
To ensure the reactivity of the thiol group, it is important to work in a buffer that is free of reducing agents. The pH of the buffer should be carefully considered, as a pH between 7.2 and 8.0 is generally optimal for the biotin-streptavidin interaction, although the labeling reaction itself may have a different optimal pH. It is also crucial to avoid buffers containing primary amines (like Tris or glycine) if there is any potential for side reactions, although this is less of a concern than with NHS esters.
Q6: How should this compound be stored?
The product should be stored under the recommended conditions as stated on the Certificate of Analysis. Generally, it is shipped at room temperature but for long-term storage, a desiccated environment at -20°C is often recommended for similar reagents to prevent degradation.
Troubleshooting Guide
Low labeling efficiency is a common challenge in biotinylation experiments. The following guide provides a structured approach to identifying and resolving potential issues when using this compound.
Problem: Low or No Biotinylation Detected
Possible Cause 1: Inactive or Degraded Reagent
-
Troubleshooting Steps:
-
Ensure the reagent has been stored correctly, protected from moisture and light.
-
Prepare a fresh solution of this compound for each experiment. Do not use previously prepared and stored solutions.
-
Consider purchasing a new vial of the reagent if there is any doubt about its integrity.
-
Possible Cause 2: Suboptimal Buffer Conditions
-
Troubleshooting Steps:
-
Check Buffer Composition: Ensure the reaction buffer is free of any thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that would compete with the protein for the reagent.
-
Optimize pH: The optimal pH for the reaction of 5MPs with thiols can vary. Perform small-scale pilot experiments with a pH gradient (e.g., pH 6.5-8.0) to determine the optimal condition for your protein.
-
Degas Buffers: To prevent re-oxidation of free thiols, it is advisable to use degassed buffers.
-
Possible Cause 3: Insufficient Free Thiols on the Target Protein
-
Troubleshooting Steps:
-
Protein Structure: Cysteine residues may be buried within the protein's three-dimensional structure or involved in disulfide bonds, making them inaccessible for labeling.
-
Pre-reduction Step: If cysteine residues are suspected to be in disulfide bonds, a pre-reduction step is necessary. Incubate the protein with a reducing agent like DTT or TCEP. It is critical to remove the reducing agent completely before adding this compound. This can be achieved through dialysis or the use of desalting columns.
-
Quantify Free Thiols: Before the labeling reaction, consider quantifying the number of free thiols on your protein using Ellman's reagent (DTNB) to have a baseline expectation for the labeling efficiency.
-
Possible Cause 4: Inefficient Removal of Excess Reagent
-
Troubleshooting Steps:
-
Unreacted this compound can compete with the biotinylated protein for binding to streptavidin in downstream applications.
-
Ensure thorough removal of excess reagent after the labeling reaction using dialysis or size-exclusion chromatography (desalting columns).
-
Possible Cause 5: Steric Hindrance
-
Troubleshooting Steps:
-
The biotin moiety might be sterically hindered, preventing its interaction with streptavidin.
-
While this compound has a spacer arm, if steric hindrance is suspected, consider using a biotinylation reagent with a longer spacer arm if available.
-
Problem: High Background Signal
Possible Cause 1: Non-specific Binding
-
Troubleshooting Steps:
-
Blocking: In applications like western blotting or ELISA, ensure adequate blocking of non-specific binding sites on the membrane or plate.
-
Washing: Increase the number and stringency of washing steps to remove non-specifically bound detection reagents.
-
Possible Cause 2: Endogenous Biotin
-
Troubleshooting Steps:
-
Some cells and tissues have naturally biotinylated proteins which can lead to high background.
-
If working with cell lysates, consider using an avidin/streptavidin blocking step before probing with your detection reagent.
-
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.
1. Protein Preparation: a. Dissolve the protein to be labeled in an amine-free and reducing agent-free buffer (e.g., Phosphate Buffered Saline - PBS) at a pH between 7.2 and 8.0. b. The protein concentration should ideally be at least 1 mg/mL. c. If the protein contains disulfide bonds that need to be labeled, perform a reduction step with an appropriate reducing agent (e.g., 10 mM DTT for 30 minutes at room temperature). d. Crucially , remove the reducing agent completely using a desalting column or dialysis against the reaction buffer.
2. Reagent Preparation: a. Immediately before use, dissolve this compound in a suitable organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
3. Biotinylation Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically. b. Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
4. Removal of Excess Biotin Reagent: a. After incubation, remove the unreacted this compound by dialysis against PBS or by using a desalting column.
5. Quantification of Biotinylation (Optional): a. The degree of biotinylation can be estimated using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, although this method can sometimes underestimate the level of biotin incorporation.
Data Presentation: Factors Influencing Labeling Efficiency
| Parameter | Recommendation | Rationale |
| Protein Concentration | ≥ 1 mg/mL | Higher concentrations favor the reaction kinetics. |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | A starting point for optimization; higher ratios may be needed but can also increase non-specific modification. |
| Reaction Buffer | PBS, pH 7.2-8.0 | Amine-free and reducing agent-free to prevent interference. |
| Reaction Time | 1-2 hours at RT or 2-4 hours at 4°C | Needs to be optimized for each specific protein. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can help maintain protein stability. |
Visualizations
Caption: A flowchart illustrating the key steps in a typical protein labeling experiment using this compound.
References
Technical Support Center: Optimizing L-Biotin-NH-5MP-Br Reaction Buffer pH
Welcome to the Technical Support Center for the L-Biotin-NH-5MP-Br biotinylation reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH of the reaction buffer for efficient and specific labeling of cysteine residues in proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with a target molecule?
A1: The optimal pH range for the reaction of this compound with thiol groups on cysteine residues is between 6.0 and 8.5.[1][2] Within this range, the Michael addition of the thiol to the 5-Methylene pyrrolone (5MP) moiety proceeds efficiently and with high specificity.[1]
Q2: What happens if the pH is outside the optimal range?
A2: At a pH below 6.0, the reaction rate may decrease due to a lower concentration of the more nucleophilic thiolate anion. At a pH of 9.5 and above, side reactions such as peptide dimerization have been observed, and the stability of the 5MP reagent may be reduced.[1]
Q3: Which buffers are recommended for the this compound labeling reaction?
A3: Phosphate-based buffers (e.g., sodium phosphate) and HEPES buffers are commonly used and have been shown to be effective for this reaction at a pH of 7.5.[3] It is crucial to use buffers that do not contain thiol-based reducing agents, as these will compete with the target molecule for the biotinylation reagent.
Q4: Is this compound reactive towards other amino acid residues?
A4: this compound is highly specific for cysteine residues. Studies have shown that the 5-Methylene pyrrolone moiety does not react with the ε-amine of lysine between pH 6.0 and 9.5, demonstrating superior selectivity for thiols compared to other reagents like maleimides.
Q5: How does the reactivity of this compound compare to other thiol-reactive reagents?
A5: 5-Methylene pyrrolones, the reactive group in this compound, exhibit higher cysteine specificity than maleimides. Additionally, they are more stable in aqueous solutions over a wider pH range (6.0-9.5) compared to maleimides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Suboptimal pH of the reaction buffer. | Optimize the pH of your reaction buffer within the recommended range of 6.0 to 8.5. A good starting point is pH 7.5. |
| Presence of competing thiols in the buffer. | Ensure your buffer is free of any thiol-containing reagents such as DTT or β-mercaptoethanol. | |
| Insufficient incubation time or temperature. | Increase the incubation time or temperature. A typical starting point is 1 hour at 37°C. | |
| Non-specific Labeling | Reaction pH is too high. | Lower the pH of the reaction buffer to within the optimal range (6.0-8.5). At pH 9.5, side reactions have been noted. |
| Precipitation of Protein During Labeling | Protein instability at the chosen pH. | Perform a buffer screen to assess your protein's solubility and stability at different pH values before proceeding with the biotinylation reaction. |
Data Presentation
Table 1: Effect of pH on the Efficiency and Specificity of 5-Methylene Pyrrolone Bioconjugation
| pH | Reaction Completion | Product Specificity | Notes | Reference |
| 6.0 | Complete in 10 minutes | Sole product observed | Highly specific and efficient conjugation. | |
| 7.5 | Complete in 10 minutes | Sole product observed | Commonly used pH for efficient and specific conjugation. | |
| 8.5 | Complete in 10 minutes | Sole product observed | Highly specific and efficient conjugation. | |
| 9.5 | Complete | Cysteine-specific but accompanied by peptide dimer formation. | Potential for side reactions increases. |
Experimental Protocols
Protocol for Optimizing Reaction Buffer pH
This protocol provides a framework for determining the optimal pH for your specific protein of interest.
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Prepare a series of reaction buffers: Prepare 50 mM phosphate or HEPES buffers at pH 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5. Ensure all buffers are free of thiol-containing reagents.
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Prepare your protein solution: Dissolve your cysteine-containing protein in each of the prepared buffers to a final concentration of 1-5 mg/mL. If your protein is stored in a different buffer, perform a buffer exchange into the reaction buffers.
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Prepare the this compound stock solution: Dissolve the this compound reagent in an organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
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Initiate the labeling reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to each of the protein solutions.
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Incubate the reaction: Incubate the reactions for 1 hour at 37°C or for 2-4 hours at room temperature.
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Quench the reaction (optional): To stop the reaction, you can add a small molecule thiol such as N-acetylcysteine in a 100-fold molar excess relative to the biotinylation reagent.
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Remove excess reagent: Remove unreacted this compound using a desalting column or dialysis.
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Analyze the results: Determine the degree of biotinylation for each pH condition using a suitable method, such as a HABA assay, a fluorescently-tagged streptavidin gel-shift assay, or mass spectrometry.
Visualizations
Caption: Workflow for pH Optimization of this compound Labeling.
Caption: Reaction of this compound with a Cysteine Residue.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to reduce non-specific binding of L-Biotin-NH-5MP-Br
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of L-Biotin-NH-5MP-Br during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bioconjugation reagent that combines L-Biotin with a 3-bromo-5-methylenepyrrolone (5MP-Br) moiety.[1][2][3][4] The 5MP-Br group is a thiol-specific, reversible labeling reagent designed for the modification of cysteine residues in proteins and other molecules.[1] The biotin component allows for high-affinity binding to streptavidin, enabling applications such as protein purification, immobilization, and detection.
Q2: What are the common causes of non-specific binding in experiments using this compound?
Non-specific binding in assays involving biotinylated molecules can stem from several factors:
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Hydrophobic and Electrostatic Interactions: Proteins and other biomolecules can non-specifically adhere to surfaces (e.g., magnetic beads, microplates) or other proteins through weak hydrophobic or charge-based interactions.
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Endogenous Biotin: Many biological samples contain endogenous biotin-containing proteins, which can bind to streptavidin and cause background signal.
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Properties of the Target Protein: The inherent "stickiness" or charge of the protein of interest can contribute to non-specific interactions.
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Insufficient Blocking: Failure to adequately block all non-specific binding sites on surfaces can lead to high background.
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Inadequate Washing: Insufficiently stringent or numerous washing steps may not effectively remove all non-specifically bound molecules.
Q3: Is the 5MP-Br moiety of this compound likely to cause non-specific covalent attachment to other amino acids?
The 3-bromo-5-methylenepyrrolone (3Br-5MP) moiety has been shown to be highly specific for cysteine residues. Studies have demonstrated that 3Br-5MP reacts exclusively with cysteine, even in the presence of other nucleophilic amino acid residues like lysine. This is in contrast to other thiol-reactive reagents, such as maleimides, which can exhibit off-target reactions with N-terminal amino groups. Therefore, non-specific covalent modification by the 5MP-Br group is an unlikely source of non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating sources of non-specific binding in your experiments with this compound.
dot
Caption: A stepwise workflow for troubleshooting high non-specific binding.
Step 1: Pre-clearing the Lysate/Sample
Before incubating with your this compound-labeled protein, it is advisable to pre-clear your sample to remove components that non-specifically bind to your affinity matrix (e.g., streptavidin beads).
Protocol: Lysate Pre-clearing
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To your clarified cell lysate, add streptavidin beads that have not been conjugated to any biotinylated molecule. Use approximately 20-30 µL of bead slurry per 1 mg of total protein.
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Incubate on a rotator at 4°C for 1 hour.
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Pellet the beads by centrifugation or using a magnetic stand.
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Carefully transfer the supernatant (the pre-cleared lysate) to a new tube for use in your pull-down experiment.
Step 2: Optimizing the Blocking Step
Effective blocking saturates non-specific binding sites on your solid support (e.g., beads, plates).
Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective protein-based blocking agent. |
| Non-fat Dry Milk | 1-5% (w/v) | A cost-effective alternative to BSA, but may contain endogenous biotin. |
| Casein | 1-3% (w/v) | Particularly useful in immunoassays. |
| Salmon Sperm DNA | 100-200 µg/mL | Recommended for experiments involving DNA-protein interactions to block non-specific DNA binding. |
| Tween 20 | 0.05-0.5% (v/v) | A non-ionic detergent that reduces hydrophobic interactions. Often used in combination with a protein blocker. |
Protocol: Blocking Streptavidin Beads
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Wash the required amount of streptavidin bead slurry three times with your wash buffer.
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Resuspend the beads in blocking buffer (e.g., Wash Buffer containing 3% BSA and 0.1% Tween 20).
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Incubate on a rotator at 4°C for at least 1 hour (overnight blocking is also an option).
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Wash the beads twice with your lysis/binding buffer before adding your biotinylated sample.
Step 3: Optimizing Washing Conditions
Stringent washing is critical to remove non-specifically bound proteins while preserving the specific interaction.
dot
Caption: A logical flow for optimizing wash buffer stringency.
Protocol: Stringent Washing of Streptavidin Beads Perform each wash step for 5-10 minutes at 4°C with rotation. Use at least 10 volumes of wash buffer relative to the bead volume.
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Initial Wash: After binding your this compound-labeled protein, perform two washes with a low-salt wash buffer (e.g., PBS or TBS with 150 mM NaCl and 0.1% Tween 20).
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High Salt Wash: Perform one to two washes with a high-salt buffer (e.g., PBS or TBS with 500 mM NaCl and 0.1% Tween 20) to disrupt ionic interactions.
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Detergent Wash: If hydrophobic interactions are suspected, perform a wash with a buffer containing a higher concentration of a non-ionic detergent like NP-40 or Triton X-100 (0.1-0.5%).
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Final Wash: Perform two final washes with the low-salt wash buffer to remove residual high salt and detergent before elution.
Step 4: Running Appropriate Negative Controls
Negative controls are essential to differentiate between specific and non-specific binding.
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Beads-only control: Incubate streptavidin beads with your sample without any biotinylated bait protein. This will reveal proteins that bind directly to the beads.
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Unlabeled bait control: If possible, perform the pull-down with your bait protein that has not been labeled with this compound.
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Isotype control (for antibody-based assays): Use a non-specific antibody of the same isotype as your primary antibody.
Step 5: Checking Reagent Concentrations
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Biotinylated Protein Concentration: Using an excessive amount of your biotinylated protein can increase the likelihood of non-specific interactions. Titrate the amount of labeled protein to find the optimal concentration that maximizes specific binding while minimizing background.
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Total Protein Concentration: A high concentration of total protein in your lysate can also lead to increased non-specific binding. Consider diluting your lysate.
By systematically working through these troubleshooting steps and incorporating the appropriate controls, you can significantly reduce non-specific binding in your experiments involving this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine [mdpi.com]
- 4. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target reactions of 5-methylene pyrrolones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent off-target reactions when using 5-methylene pyrrolones (5MPs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with 5-methylene pyrrolones.
Issue 1: Low Yield of Desired Conjugate
| Potential Cause | Recommended Solution |
| Incorrect pH | Optimize the reaction pH. For bioconjugation with thiols (cysteines), a pH range of 6.0-8.5 is generally optimal for high efficiency and specificity[1]. |
| Instability of 5MP Reagent | The stability of 5MPs can vary depending on the substituent on the nitrogen atom. Some derivatives are unstable and may decompose upon storage[2]. Synthesize or use fresh reagent. Store at -20°C for short periods, but be aware that some derivatives can decompose within hours or days even at this temperature[2]. |
| Suboptimal Reagent Concentration | Use a sufficient excess of the 5MP reagent (e.g., 10 equivalents) to drive the reaction to completion[1]. However, a large excess may lead to side reactions, so optimization is key. |
| Presence of Competing Nucleophiles | While highly thiol-specific, at higher pH values other nucleophiles might compete. If working with complex biomolecules, consider a lower pH (6.0-7.5) to maximize thiol selectivity. |
Issue 2: Presence of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Reaction with Non-Thiol Nucleophiles | Although 5MPs show significantly higher specificity for thiols compared to maleimides, reactions with other nucleophiles like amines can occur, especially at higher pH[1]. Lowering the reaction pH (to 6.0-7.5) can mitigate this. |
| Peptide Dimerization | At alkaline pH (e.g., 9.5), peptide dimer formation has been observed as a side reaction during bioconjugation. Conduct the reaction at a more neutral pH (7.5) or slightly acidic pH (6.0) to avoid this. |
| Bis-Adduct Formation during Synthesis | During the synthesis of 5MPs, using a large excess of the primary amine can lead to the formation of bis-adducts. Use a controlled stoichiometry of reactants (e.g., 1.2 equivalents of amine) to minimize this side product. |
Issue 3: Instability of the Thiol-5MP Conjugate
| Potential Cause | Recommended Solution |
| Retro-Michael Addition | The Michael addition of thiols to 5MPs is reversible, especially at alkaline pH (e.g., 9.5) or in the presence of excess thiols, leading to the release of the conjugated molecule. If a stable conjugate is desired, maintain a neutral or slightly acidic pH and avoid the presence of other thiols. For applications requiring reversible conjugation, this property can be leveraged. |
| Thiol Exchange | The presence of other thiols (e.g., glutathione in a cellular context) can lead to the exchange of the conjugated thiol. This is a key feature for traceless removal but a stability issue if not intended. Consider using alternative reagents like 5-hydroxy-pyrrolones (5HP2Os) which form more stable conjugates that are less prone to thiol exchange. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of 5-methylene pyrrolones (5MPs) over maleimides for bioconjugation?
A1: 5MPs offer several advantages over traditional maleimides:
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Enhanced Stability: 5MPs are significantly more resistant to ring-opening hydrolysis, a common issue with maleimides in aqueous solutions.
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Higher Thiol Specificity: They exhibit a much lower reactivity towards amines (like lysine residues) compared to maleimides, resulting in fewer off-target modifications.
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No New Stereocenter: The Michael addition of a thiol to a 5MP does not generate a new stereocenter, which simplifies product analysis.
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Traceless Reversibility: The thiol-5MP conjugate can be cleaved under specific conditions (alkaline pH or presence of other thiols), allowing for the controlled release of the unmodified thiol-containing molecule. This is a significant advantage for applications like drug delivery.
Q2: At what pH should I perform my bioconjugation reaction with 5MPs?
A2: For optimal results, bioconjugation with 5MPs is typically carried out in a pH range of 6.0 to 8.5. Within this range, the reaction is rapid and highly specific for cysteine residues. At pH 9.5, the reaction can still be cysteine-specific, but there is an increased risk of side reactions such as peptide dimerization.
Q3: My 5MP-protein conjugate is cleaving over time. Why is this happening and how can I prevent it?
A3: The cleavage of the 5MP-protein conjugate is likely due to a retro-Michael reaction. This reaction is inherent to the chemistry of 5MPs and is promoted by alkaline conditions (pH > 8.5) or the presence of other thiols. To prevent this, ensure your conjugate is stored and used in a neutral or slightly acidic buffer (pH 6.0-7.5) and in the absence of reducing agents or excess thiols. If a highly stable, irreversible linkage is required, consider using alternative reagents such as 5-hydroxy-pyrrolones (5HP2Os).
Q4: I am observing multiple products in my reaction. What are the likely off-target reactions?
A4: While highly specific, potential off-target reactions with 5MPs can include:
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Reaction with other nucleophilic amino acid residues: Although significantly less reactive than with thiols, some reaction with highly nucleophilic amines (e.g., lysine, N-terminus) may occur, particularly at higher pH.
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Dimerization of your biomolecule: This has been observed at higher pH values (e.g., 9.5).
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Thiol exchange: If there are multiple cysteine residues or other thiols present, exchange reactions can occur.
To minimize these, it is recommended to optimize the reaction pH (6.0-8.5) and the stoichiometry of the reagents.
Q5: Are there more stable alternatives to 5MPs for irreversible bioconjugation?
A5: Yes, for applications requiring a more stable and irreversible linkage, 5-hydroxy-pyrrolone based building blocks (5HP2Os) have been developed as maleimide alternatives. The resulting thiol conjugates from 5HP2Os are hydrolytically stable and show enhanced stability towards thiol-exchange reactions compared to both maleimide and 3-bromo-5-methylene pyrrolone adducts.
Quantitative Data Summary
Table 1: Stability of 5-Methylene Pyrrolone (3a) vs. N-hydroxyethyl maleimide (4)
| Compound | pH | Incubation Time | Decomposition |
| 5-Methylene Pyrrolone (3a) | 6.0 - 9.5 | 72 hours | No decomposition observed |
| N-hydroxyethyl maleimide (4) | 7.5 | 2 hours | Complete decomposition |
| N-hydroxyethyl maleimide (4) | 9.5 | 2 hours | Complete decomposition |
| Data sourced from. |
Table 2: Half-life of Thiol-5MP Conjugate (6) Decomposition (Retro-Michael Reaction)
| pH | Temperature | Half-life (hours) |
| 6.0 | 37 °C | 104.9 |
| 7.5 | 37 °C | 16.9 |
| 8.5 | 37 °C | 4.3 |
| 9.5 | 37 °C | 0.6 |
| Data sourced from. |
Experimental Protocols
Protocol 1: Synthesis of a 5-Methylene Pyrrolone (e.g., compound 10 from benzylamine)
This protocol is adapted from a one-pot synthesis method.
Materials:
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Furfuryl acetate (7)
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N-Bromosuccinimide (NBS)
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Benzylamine (BnNH₂)
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Tetrahydrofuran (THF)
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Phosphate buffer (0.125 M, pH 7.5)
Procedure:
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Dissolve furfuryl acetate (1 mmol) in a solution of 20 mL of 1:1 THF/0.125 M phosphate buffer (pH 7.5).
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Cool the solution to 0 °C in an ice bath.
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Add NBS (1.2 mmol) to the solution and stir for 1 hour at 0 °C.
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Add benzylamine (1.2 mmol) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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The product (10) can then be isolated and purified using standard techniques such as column chromatography. The expected yield is approximately 50%.
Protocol 2: General Procedure for Protein Bioconjugation with a 5-Methylene Pyrrolone
This protocol is a general guideline for the conjugation of a 5MP to a cysteine-containing protein.
Materials:
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Cysteine-containing protein
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5-Methylene pyrrolone (5MP) reagent
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HEPES buffer (50 mM, pH 7.5) containing 100 mM NaCl
Procedure:
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Dissolve the cysteine-containing protein in the HEPES buffer to a final concentration of 0.4 mM.
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Add the 5MP reagent to the protein solution to a final concentration of 4 mM (10 equivalents).
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Incubate the reaction mixture at 37 °C for 1 hour.
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The reaction progress can be monitored by UPLC-MS.
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Purify the resulting protein conjugate using standard methods such as size-exclusion chromatography to remove excess 5MP reagent.
Visualizations
References
Optimizing incubation time for L-Biotin-NH-5MP-Br labeling
Welcome to the technical support center for L-Biotin-NH-5MP-Br labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments. Here, you will find troubleshooting guides and frequently asked questions to help you achieve efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotin-conjugated 5-Methylene pyrrolone (5MP) reagent designed for the specific modification of proteins at cysteine residues.[1][2][3] The labeling reaction occurs via a Michael addition mechanism, where the thiol group of a cysteine residue attacks the methylene group of the 5MP core, forming a stable, covalent bond.[1][2] This method is particularly useful for proteins where cysteine residues are available and specific targeting of these sites is desired.
Q2: What is the primary application of this compound?
A2: The primary application is for protein bioconjugation, specifically for attaching a biotin label to proteins at cysteine residues. This allows for the subsequent detection, purification, or immobilization of the labeled protein using streptavidin-based affinity systems, such as streptavidin beads or conjugated enzymes.
Q3: What are the recommended starting conditions for incubation time and temperature?
A3: For initial experiments, we recommend incubating the reaction for 1 to 2 hours at room temperature. Optimization may be required depending on the specific protein and buffer conditions. For some applications, longer incubation times at 4°C (e.g., 4 hours to overnight) may be beneficial, particularly during enrichment steps. A typical starting point for labeling proteins in solution is 30 minutes at room temperature.
Q4: Which functional group does this compound react with?
A4: this compound is a thiol-specific reagent, meaning it selectively reacts with the thiol (sulfhydryl) groups of cysteine residues in proteins.
Q5: Are there any buffer components that can interfere with the labeling reaction?
A5: Yes. Since this is a thiol-specific reaction, high concentrations of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with the cysteine residues on your protein for the labeling reagent and should be removed prior to starting the reaction. It is also advisable to avoid buffers with primary amines if there is a possibility of non-specific interactions, although the primary reactivity is with thiols.
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound.
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Buffer Preparation : Prepare an amine-free and reducing agent-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.
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Protein Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-5 mg/mL. If the protein solution contains reducing agents, they must be removed by dialysis or using a desalting column.
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Reagent Preparation : Immediately before use, prepare a stock solution of this compound in a suitable organic solvent like DMSO.
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Labeling Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
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Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
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Reaction Quenching (Optional) : The reaction can be stopped by adding a small molecule thiol-containing reagent, such as L-cysteine, to scavenge any unreacted this compound.
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Purification : Remove excess, unreacted labeling reagent from the biotinylated protein using a desalting column, dialysis, or size-exclusion chromatography.
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Confirmation of Labeling : The efficiency of biotinylation can be assessed using methods such as a HABA assay, gel-shift assays with streptavidin, or by Western blot analysis using a streptavidin-HRP conjugate.
Protocol 2: Optimizing Incubation Time
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Set up Parallel Reactions : Prepare multiple identical labeling reactions as described in Protocol 1.
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Time-Course Incubation : Incubate the reactions at room temperature. At various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, and overnight), take an aliquot from one of the reaction tubes and quench the reaction.
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Purification : Purify each time-point sample to remove unreacted biotin.
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Analysis : Analyze the degree of labeling for each time point using a consistent method to determine the optimal incubation time for your protein.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Efficiency | Presence of reducing agents in the protein sample. | Remove reducing agents like DTT or BME from the protein sample by dialysis or with a desalting column prior to labeling. |
| Protein has no accessible cysteine residues. | Confirm the presence and accessibility of cysteine residues in your protein sequence. Consider partial reduction under non-denaturing conditions to expose buried cysteines. | |
| Incorrect buffer pH. | Ensure the reaction buffer pH is within the optimal range (typically 7.2-7.5) for thiol-maleimide reactions. | |
| Insufficient incubation time. | Increase the incubation time. Perform a time-course experiment to find the optimal duration (see Protocol 2). | |
| Insufficient molar excess of labeling reagent. | Increase the molar ratio of this compound to protein. Try ratios of 20:1 or higher. | |
| Protein Precipitation During Labeling | High degree of labeling alters protein properties. | Reduce the molar excess of the biotin labeling reagent to decrease the number of biotin molecules attached per protein. You can also try performing the reaction at 4°C. |
| Low protein stability in the labeling buffer. | Optimize the buffer composition, including pH and ionic strength, to ensure protein stability. | |
| High Background/Non-specific Binding in Downstream Applications | Incomplete removal of unreacted biotin reagent. | Ensure thorough purification of the labeled protein to remove all free biotin. Use a desalting column or extensive dialysis. |
| Non-specific binding of the labeled protein. | Increase the stringency of washing steps in your downstream application (e.g., ELISA, Western blot) by adding detergents like Tween-20. |
Quantitative Data Summary
The following table represents hypothetical data from an incubation time optimization experiment. The labeling efficiency was quantified by measuring the biotin-to-protein molar substitution ratio (MSR).
| Incubation Time | Temperature | Molar Ratio (Biotin:Protein) | Molar Substitution Ratio (MSR) |
| 15 minutes | Room Temp | 20:1 | 1.2 |
| 30 minutes | Room Temp | 20:1 | 2.5 |
| 1 hour | Room Temp | 20:1 | 4.1 |
| 2 hours | Room Temp | 20:1 | 4.8 |
| 4 hours | Room Temp | 20:1 | 5.0 |
| Overnight (16 hours) | 4°C | 20:1 | 4.5 |
Visual Guides
Caption: Workflow for optimizing incubation time in this compound labeling experiments.
Caption: Reaction mechanism of this compound with a protein cysteine residue.
References
L-Biotin-NH-5MP-Br reaction quenching and purification
Welcome to the technical support center for the L-Biotin-NH-5MP-Br reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction quenching, purification, and troubleshooting for this novel thiol-specific, reversible biotinylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a biotin-conjugated 3-bromo-5-methylene pyrrolone (5MP). It is a highly specific reagent for the biotinylation of cysteine residues in proteins and other biomolecules. This reagent offers a reversible alternative to traditional maleimide-based chemistries.[1][2]
Q2: What is the key advantage of using this compound over traditional maleimide-based reagents?
A2: The primary advantage of this compound is its enhanced stability and the reversibility of the biotin-protein linkage. Unlike maleimide-thiol adducts, which can be unstable and prone to hydrolysis, the 5MP-thiol conjugate is more stable at physiological pH.[1][3] Furthermore, the biotin label can be removed under specific conditions, allowing for the recovery of the unmodified protein.[1]
Q3: How is the biotinylation reaction with this compound quenched?
A3: The reaction is typically quenched by adding an excess of a small molecule thiol, such as glutathione, Dithiothreitol (DTT), or β-mercaptoethanol. These quenching agents react with any remaining this compound, preventing further labeling of the target protein.
Q4: Is the biotinylation by this compound reversible?
A4: Yes, the biotinylation is reversible. The thiol-5MP conjugate can be cleaved through two main mechanisms: a retro-Michael reaction at an alkaline pH (e.g., pH 9.5) or via a thiol exchange reaction by incubating with a high concentration of a thiol-containing reagent like DTT or glutathione at a neutral pH.
Q5: What is the significance of the "Br" (bromo) group on the 5-methylene pyrrolone ring?
A5: The bromine atom at the 3-position of the pyrrolone ring is crucial for the reagent's reactivity and allows for a unique feature: the potential for a secondary thiol addition. This enables advanced applications like dual-functionalization of a single cysteine residue.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Biotinylation Efficiency | Incomplete reduction of disulfide bonds in the protein. | Prior to adding this compound, ensure complete reduction of disulfide bonds by treating the protein with a sufficient concentration of a reducing agent like TCEP or DTT. Remember to remove the reducing agent (if it's thiol-based) before adding the biotinylation reagent. |
| Suboptimal reaction pH. | The reaction is most efficient at a slightly basic pH (around 7.5-8.5). Ensure your reaction buffer is within this range. | |
| Presence of interfering substances. | Ensure the protein sample is in a buffer free of other thiol-containing compounds that could compete with the cysteine residues of your protein. | |
| Non-specific Biotinylation | Reaction not properly quenched. | Ensure a sufficient molar excess of a quenching agent is added promptly at the end of the desired reaction time. |
| Reaction time is too long. | Optimize the reaction time to achieve sufficient labeling of the target protein without allowing for significant off-target reactions. | |
| Unintended Dual-Addition of Thiols | The mono-adduct is susceptible to a second thiol addition. | To favor mono-addition, use a lower molar excess of this compound and a shorter reaction time. If dual-addition is observed, the reaction conditions may need to be further optimized. To stabilize the mono-adduct and prevent the second addition, the mono-adduct can be reduced with sodium borohydride (NaBH4). |
| Difficulty in Purifying the Biotinylated Protein | Inefficient removal of excess biotinylation reagent. | For dialysis, ensure a sufficient number of buffer changes with a large volume of buffer. For size-exclusion chromatography, choose a column with an appropriate molecular weight cutoff to effectively separate the protein from the smaller biotinylation reagent and quenching agent. |
| Precipitation of Protein during Reaction | High degree of modification altering protein solubility. | Reduce the molar excess of the this compound reagent used in the reaction to decrease the number of biotin molecules attached to each protein. |
Experimental Protocols
Protocol 1: Cysteine-Specific Biotinylation of a Protein
-
Protein Preparation:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature. TCEP is preferred as it does not contain a thiol group and does not need to be removed before the addition of the biotinylation reagent. If using a thiol-based reducing agent like DTT, it must be removed by dialysis or a desalting column before proceeding.
-
-
Biotinylation Reaction:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Add a 5-20 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Reaction Quenching:
-
To stop the reaction, add a quenching agent. A common choice is DTT or glutathione at a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 2: Purification of the Biotinylated Protein
Method A: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) that will retain the protein but allow small molecules to pass through.
-
Dialyze against a large volume of a suitable buffer (e.g., PBS) at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of unreacted biotinylation reagent and quenching agent.
Method B: Size-Exclusion Chromatography (Desalting Column)
-
Equilibrate a desalting column with a suitable buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Elute the protein with the equilibration buffer. The biotinylated protein will elute in the initial fractions, while smaller molecules will be retained longer on the column.
-
Monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified biotinylated protein.
Protocol 3: Reversal of Biotinylation (Thiol Exchange)
-
To the purified biotinylated protein, add a high concentration of a thiol-containing reagent. For example, use DTT or glutathione at a final concentration of 20-100 mM.
-
Incubate the mixture at room temperature for 1-4 hours. The optimal time and concentration may need to be determined for your specific protein conjugate.
-
The biotin moiety will be cleaved from the protein.
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The now unmodified protein can be separated from the biotin-thiol adduct and the excess thiol reagent by dialysis or size-exclusion chromatography as described in Protocol 2.
Visualizations
Caption: Experimental workflow for this compound biotinylation.
Caption: Reaction pathways of this compound with a protein cysteine residue.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of L-Biotin-NH-5MP-Br labeled proteins
Welcome to the technical support center for L-Biotin-NH-5MP-Br. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield of this compound labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a thiol-specific, reversible bioconjugation reagent. It is composed of a biotin molecule linked to a 5-Methylene pyrrolone (5MP) functional group.[1][2][3] Its primary application is the cysteine-specific modification and labeling of proteins.[1][2]
Q2: What is the mechanism of this compound labeling?
The labeling reaction occurs via a Michael addition of a thiol group from a cysteine residue to the 5-methylene pyrrolone moiety. This is followed by the elimination of the bromo group, resulting in a stable thioether bond. This reaction is highly specific for cysteine residues.
Q3: Is the linkage formed by this compound reversible?
Yes, the linkage is reversible. The conjugate can be cleaved under alkaline conditions (pH 9.5) or through a thiol-exchange reaction at a neutral pH (pH 7.5) with an excess of a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol.
Q4: What are the main advantages of using this compound compared to other biotinylation reagents like maleimides?
This compound and its reactive group, 3-bromo-5-methylene pyrrolone (3Br-5MP), exhibit higher cysteine specificity and stability in a wider pH range (6.0-9.5) compared to maleimide-based reagents. This leads to fewer off-target modifications and more reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of proteins with this compound.
Low or No Labeling Yield
Q: I am observing a very low or no biotin signal after the labeling reaction. What are the possible causes and solutions?
A: Several factors can contribute to a low labeling yield. Here's a systematic approach to troubleshoot this issue:
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Suboptimal pH: The reaction of this compound with cysteine is pH-dependent. The optimal pH range is typically between 7.0 and 8.5. Working outside this range can significantly reduce labeling efficiency.
-
Solution: Ensure your reaction buffer is within the optimal pH range. A common and effective buffer is HEPES at pH 7.5.
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-
Presence of Reducing Agents: While a reducing agent is necessary to ensure cysteine residues are in their free thiol form, excess reducing agent in the labeling reaction will compete with the protein's cysteines for the this compound, thereby reducing the labeling efficiency.
-
Solution: Remove any excess reducing agent (e.g., DTT, TCEP) from your protein solution before adding the biotinylation reagent. This can be achieved through dialysis, desalting columns, or buffer exchange.
-
-
Incorrect Molar Ratio: An insufficient molar excess of this compound over the protein can lead to incomplete labeling.
-
Solution: Optimize the molar ratio of the labeling reagent to your protein. Start with a 10 to 20-fold molar excess of this compound. This may need to be adjusted based on the number of available cysteine residues and their accessibility.
-
-
Low Protein Concentration: The efficiency of the biotinylation reaction can be concentration-dependent.
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Solution: If possible, increase the concentration of your protein in the reaction mixture. A higher concentration can favor the labeling reaction.
-
-
Reagent Instability: this compound, like many labeling reagents, can be sensitive to moisture and prolonged storage once in solution.
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Solution: Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Store the powdered reagent according to the manufacturer's instructions, typically at -20°C.
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Protein Precipitation
Q: My protein precipitates during or after the labeling reaction. How can I prevent this?
A: Protein precipitation can occur due to several reasons, including changes in the protein's isoelectric point or denaturation.
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Over-labeling: Excessive modification of a protein's surface can alter its solubility.
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Solution: Reduce the molar excess of this compound in the reaction. Titrate the molar ratio to find the optimal balance between labeling efficiency and protein solubility.
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-
Solvent Concentration: The organic solvent (DMSO or DMF) used to dissolve this compound can denature some proteins if the final concentration in the reaction is too high.
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Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).
-
-
Buffer Composition: The buffer composition may not be optimal for your specific protein's stability.
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Solution: Experiment with different buffer systems or add stabilizing agents like glycerol or non-ionic detergents, if compatible with your downstream applications.
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Non-specific Labeling
Q: I suspect non-specific labeling of my protein. How can I confirm this and what can be done?
A: this compound is highly specific for cysteine residues. However, at very high pH values or with prolonged reaction times, some reactivity with other nucleophilic residues might occur, although this is less common than with other reagents.
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Confirmation: Non-specific labeling can be assessed by mass spectrometry, which can identify the modified amino acid residues.
-
Solution:
-
Strictly control the pH of the reaction to be within the optimal range of 7.0-8.5.
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Optimize the reaction time. For many proteins, the reaction is complete within 1-2 hours at 37°C.
-
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
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Protein of interest with at least one accessible cysteine residue
-
This compound
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Anhydrous DMSO or DMF
-
Reaction Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.5
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Reducing Agent (optional, for proteins with oxidized cysteines): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
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Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
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If your protein has disulfide bonds that need to be reduced to expose cysteine thiols, incubate the protein with a 10-fold molar excess of DTT or TCEP in the reaction buffer for 1 hour at room temperature.
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Remove the excess reducing agent by passing the protein solution through a desalting column or by dialysis against the reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
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Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).
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Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
-
Removal of Excess Reagent:
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Purify the biotinylated protein from the unreacted this compound using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Quantification of Biotinylation
The degree of labeling (DOL), or the number of biotin molecules per protein molecule, can be determined using various methods. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Materials:
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Biotinylated protein sample
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HABA/Avidin solution (available in commercial kits)
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Spectrophotometer
Procedure:
-
Follow the instructions provided with a commercial HABA assay kit.
-
In brief, the absorbance of a HABA/avidin complex is measured at 500 nm.
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Upon addition of the biotinylated protein, the biotin displaces the HABA from the avidin, causing a decrease in absorbance.
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The change in absorbance is proportional to the amount of biotin in the sample, from which the DOL can be calculated.
Note: It is crucial to remove all free biotin from the protein sample before performing the HABA assay.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Labeling | Suboptimal pH | Adjust reaction buffer to pH 7.0-8.5. |
| Presence of excess reducing agent | Remove reducing agent before adding this compound. | |
| Incorrect molar ratio | Optimize molar excess of the labeling reagent (start with 10-20x). | |
| Low protein concentration | Increase protein concentration in the reaction. | |
| Reagent instability | Prepare fresh stock solutions of the reagent immediately before use. | |
| Protein Precipitation | Over-labeling | Reduce the molar excess of the labeling reagent. |
| High organic solvent concentration | Keep final DMSO/DMF concentration below 10% (v/v). | |
| Suboptimal buffer conditions | Test different buffers or add stabilizing agents. | |
| Non-specific Labeling | High pH or prolonged reaction time | Maintain pH between 7.0-8.5 and optimize reaction time. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Optimal reactivity and specificity. |
| Molar Excess of Reagent | 10 - 20 fold | May require optimization for specific proteins. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve efficiency. |
| Reaction Temperature | 37°C | Can be performed at room temperature with longer incubation. |
| Reaction Time | 1 - 2 hours | Monitor progress to determine the optimal time. |
Visualizations
Caption: Experimental workflow for this compound protein labeling.
References
Troubleshooting reversibility of L-Biotin-NH-5MP-Br conjugation
Welcome to the technical support center for L-Biotin-NH-5MP-Br. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reversible biotinylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotin-conjugated 5-Methylene pyrrolone (5MP).[1][2] It is a thiol-specific, reversible bioconjugation reagent designed for the modification of cysteine residues in proteins and other molecules.[1][2][3] This reagent is commonly used for applications requiring temporary biotinylation, such as protein purification, immobilization, and the controlled release of conjugated cargo.
Q2: How does the conjugation reaction work?
The conjugation occurs via a Michael addition reaction, where a thiol group from a cysteine residue attacks the 5-methylene group of the pyrrolone ring. This forms a stable thioether bond under physiological conditions (pH 6.0-8.5).
Q3: Is the conjugation of this compound truly reversible?
Yes, the conjugation is designed to be reversible. The resulting thioether linkage can be cleaved under specific conditions, allowing for the release of the biotin label and the regeneration of the original thiol group on the target molecule.
Q4: Under what conditions can the this compound conjugate be cleaved?
The cleavage of the 5MP-thiol conjugate can be achieved through two primary methods:
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Alkaline Hydrolysis: The conjugate can be cleaved by raising the pH to 9.5. This promotes a retro-Michael reaction, leading to the release of the biotinylated 5MP and the restoration of the native thiol.
-
Thiol Exchange: At a neutral pH (e.g., 7.5), the bond can be reversed by introducing a high concentration of a reducing agent like dithiothreitol (DTT) or glutathione (GSH). This process works via a thiol exchange mechanism.
Q5: My this compound conjugate is not reversing. What are the possible reasons?
Several factors can contribute to the incomplete or failed reversal of the conjugation:
-
Incorrect Cleavage Conditions: Ensure that the pH for alkaline hydrolysis is indeed at 9.5 or that a sufficient excess of the reducing agent is used for thiol exchange.
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Secondary Reactions: While 3-bromo-5-methylene pyrrolones (a related compound class) are highly specific for thiols, side reactions with other nucleophilic residues like lysine could potentially occur under non-optimal conditions, leading to irreversible linkages.
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Reagent Instability: Ensure that the this compound reagent has been stored correctly (typically at -20°C) to prevent degradation. Hydrolysis of the reagent can impede its reactivity.
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Steric Hindrance: The conjugated cysteine residue might be in a sterically hindered environment within the protein's three-dimensional structure, preventing access of the cleavage reagents.
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Oxidation of Released Thiol: After cleavage, the regenerated thiol on your protein could be susceptible to re-oxidation, especially if not handled under reducing conditions.
Q6: How does the stability of the 5MP-thiol conjugate compare to a maleimide-thiol conjugate?
5MP-thiol conjugates exhibit significantly improved stability under physiologically relevant conditions compared to their maleimide counterparts. While maleimide-thiol adducts can undergo hydrolysis of the succinimide ring, 5MP-conjugates are more stable at neutral pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
Problem 1: Low or No Biotinylation Detected
| Possible Cause | Recommended Solution |
| Degraded this compound Reagent | Use a fresh aliquot of the reagent. Ensure proper storage at -20°C in a desiccated environment. |
| Incorrect Reaction Buffer pH | The optimal pH for conjugation is between 6.0 and 8.5. Verify the pH of your reaction buffer. |
| Presence of Competing Thiols in the Buffer | Avoid buffers containing thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) during the conjugation step. Use a desalting column to exchange the buffer if necessary. |
| Insufficient Reagent Concentration | Increase the molar excess of this compound to the target molecule. A 10- to 20-fold molar excess is a good starting point. |
| Reduced Cysteine Unavailability | Ensure that the cysteine residues on your target protein are in a reduced state. If necessary, pre-treat the protein with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent before adding the biotinylation reagent. |
Problem 2: Irreversibility or Incomplete Cleavage of the Conjugate
| Possible Cause | Recommended Solution |
| Inefficient Alkaline Hydrolysis | Ensure the pH of the cleavage buffer is accurately adjusted to 9.5. Increase the incubation time at this pH. Monitor cleavage over time to determine the optimal duration. |
| Insufficient Reducing Agent for Thiol Exchange | Use a significant molar excess of the reducing agent (e.g., 50 mM DTT). Ensure the reducing agent is fresh and active. |
| Steric Hindrance at the Conjugation Site | Consider partial, reversible denaturation of the protein to expose the linkage site to the cleavage reagents. This should be approached with caution to avoid irreversible damage to the protein. |
| Precipitation of Protein during Cleavage | Optimize buffer conditions for cleavage to maintain protein solubility. This may involve adjusting ionic strength or including solubility-enhancing additives. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation with this compound
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Protein Preparation: Dissolve the protein containing free cysteine(s) in a suitable buffer (e.g., PBS or HEPES) at a pH between 7.0 and 7.5. If the protein has been stored in a buffer containing thiols, perform a buffer exchange into the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
Removal of Excess Reagent: Purify the biotinylated protein from the excess, unreacted this compound using a desalting column or dialysis.
Protocol 2: Cleavage of the Biotin-5MP-Thiol Linkage
Method A: Alkaline Hydrolysis
-
Buffer Exchange: Exchange the biotinylated protein into a buffer with a pH of 9.5 (e.g., 50 mM sodium borate buffer).
-
Incubation: Incubate the solution at 37°C. The half-life of the conjugate at pH 9.5 is approximately 0.6 hours, but complete cleavage may require longer incubation. Monitor the cleavage progress by a suitable analytical method (e.g., SDS-PAGE with streptavidin blotting).
-
Buffer Adjustment: After cleavage, adjust the pH of the solution back to a physiological range if required for downstream applications.
Method B: Thiol Exchange
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Preparation of Cleavage Buffer: Prepare a buffer (e.g., PBS, pH 7.5) containing a high concentration of a reducing agent (e.g., 50 mM DTT or 20 mM Glutathione).
-
Cleavage Reaction: Add the biotinylated protein to the cleavage buffer.
-
Incubation: Incubate the reaction at 37°C for 1-4 hours. The reaction progress can be monitored to determine the optimal incubation time.
-
Removal of Cleavage Reagents: Purify the cleaved protein from the biotinylated 5MP and the reducing agent using a desalting column or dialysis.
Visualizations
References
L-Biotin-NH-5MP-Br compatibility with reducing agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of L-Biotin-NH-5MP-Br, with a specific focus on its compatibility with reducing agents.
FAQs: this compound and Reducing Agent Compatibility
Q1: What is this compound and what is its primary application?
This compound is a biotinylation reagent that features a 3-bromo-5-methylene pyrrolone (3Br-5MP) functional group. This group is highly reactive and specific towards thiol (sulfhydryl) groups, which are present on cysteine residues in proteins and peptides.[1] Its primary application is the covalent labeling of cysteine residues with biotin for subsequent detection, purification, or immobilization using avidin or streptavidin-based systems. The reaction is highly efficient and demonstrates greater specificity for cysteines compared to traditional maleimide-based reagents.[2][3]
Q2: Can I use reducing agents in my biotinylation reaction with this compound?
The compatibility of this compound with reducing agents depends on the type of reducing agent used. Reducing agents are often necessary to cleave disulfide bonds and expose cysteine residues for labeling. However, some reducing agents can directly react with the 3Br-5MP moiety, thereby quenching the biotinylation reagent and reducing labeling efficiency.
Q3: Which reducing agents are compatible with this compound?
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for use with this compound.[3][4] TCEP is a non-thiol-based reducing agent, meaning it does not possess a free thiol group that can react with the biotinylation reagent. However, it is important to note that TCEP is not completely inert and can still exhibit some reactivity with maleimide-like compounds, especially at higher concentrations and longer incubation times. Therefore, it is crucial to use the minimum effective concentration of TCEP required for disulfide bond reduction.
Q4: Which reducing agents are incompatible with this compound?
Thiol-based reducing agents such as Dithiothreitol (DTT) and 2-Mercaptoethanol (BME) are generally incompatible with this compound and should be avoided in the labeling reaction mixture. These molecules contain free thiol groups that will compete with the cysteine residues of your target protein for reaction with the 3Br-5MP group, leading to significantly reduced labeling efficiency. If DTT or BME must be used for disulfide reduction, they must be removed from the sample before the addition of this compound.
Q5: What is the optimal pH for the biotinylation reaction?
The reaction of 3-bromo-5-methylene pyrrolones with thiols is efficient over a broad pH range, typically between 6.0 and 9.5. For most protein labeling applications, a pH of 7.0-7.5 is recommended to ensure high specificity for cysteine residues.
Troubleshooting Guide
Issue 1: Low or No Biotinylation Efficiency
| Possible Cause | Recommended Solution |
| Presence of incompatible reducing agents (DTT, 2-Mercaptoethanol) | If DTT or 2-mercaptoethanol were used for disulfide reduction, ensure their complete removal prior to adding this compound. This can be achieved through dialysis, buffer exchange, or the use of desalting columns. |
| Suboptimal concentration of TCEP | If TCEP was used, its concentration might be too high, leading to quenching of the biotinylation reagent. Titrate the TCEP concentration to the minimum required for effective disulfide reduction. A 10-20 fold molar excess of TCEP over the protein is a common starting point. |
| Re-oxidation of thiols | After reduction, free thiols can re-oxidize to form disulfide bonds. Perform the biotinylation reaction promptly after reduction. Degassing buffers and including a chelating agent like EDTA (1-5 mM) can help prevent oxidation. |
| Incorrect pH of the reaction buffer | Ensure the pH of your reaction buffer is within the optimal range of 7.0-7.5 for efficient and specific labeling. |
| Insufficient molar excess of this compound | A 10-20 fold molar excess of the biotinylation reagent over the number of available thiol groups is a typical starting point. This may need to be optimized for your specific protein. |
| Degradation of this compound | Prepare stock solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction mixture immediately before starting the conjugation. |
Issue 2: Non-specific Labeling
| Possible Cause | Recommended Solution |
| Reaction with other nucleophilic residues | While 3Br-5MPs are highly specific for thiols, reactions with other nucleophilic residues like lysines can occur at higher pH values. Maintain the reaction pH at or below 7.5 to maximize specificity for cysteine residues. |
| Presence of contaminants in the protein sample | Ensure your protein sample is of high purity. Other thiol-containing molecules in the sample will compete for the biotinylation reagent. |
Data Presentation: Reducing Agent Compatibility Summary
The following table summarizes the compatibility of this compound with common reducing agents. The compatibility is inferred from studies on maleimides and 3-bromo-5-methylene pyrrolones.
| Reducing Agent | Chemical Nature | Compatibility with this compound | Recommended Concentration in Labeling Reaction | Notes |
| TCEP | Non-thiol | High | 1-10 mM (use lowest effective concentration) | The preferred reducing agent. Does not need to be removed before adding the biotinylation reagent. |
| DTT | Thiol-based | Low (Incompatible) | 0 mM (Must be removed) | Directly competes with target thiols for the biotinylation reagent. |
| 2-Mercaptoethanol | Thiol-based | Low (Incompatible) | 0 mM (Must be removed) | Directly competes with target thiols for the biotinylation reagent. |
Experimental Protocols
Protocol: Testing the Compatibility of this compound with a Reducing Agent
This protocol provides a general framework to determine the optimal concentration of a reducing agent (primarily TCEP) for your specific protein and experimental conditions.
Materials:
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Your protein of interest (with at least one cysteine residue)
-
This compound
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TCEP hydrochloride
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Reaction Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)
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Quenching solution (e.g., 100 mM cysteine or 2-mercaptoethanol in reaction buffer)
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Desalting columns or dialysis equipment
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SDS-PAGE analysis system
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Western blot system with streptavidin-HRP conjugate
Procedure:
-
Protein Preparation: Prepare a stock solution of your protein in the reaction buffer.
-
Reduction Titration: Set up a series of reactions with a fixed concentration of your protein and varying concentrations of TCEP (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.
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Biotinylation: Add a 10-fold molar excess of this compound (from a fresh stock in DMSO or DMF) to each reaction. Incubate for 1-2 hours at room temperature or overnight at 4°C.
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Quenching: Add the quenching solution to react with any excess this compound. Incubate for 15-30 minutes.
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Purification: Remove excess reagents by passing the samples through desalting columns or by dialysis.
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Analysis:
-
Run the samples on an SDS-PAGE gel to visualize the protein.
-
Perform a Western blot and probe with a streptavidin-HRP conjugate to detect the biotinylated protein.
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Compare the band intensities of the biotinylated protein across the different TCEP concentrations to determine the optimal concentration that provides efficient labeling without significant inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for testing reducing agent compatibility.
Caption: Reaction pathway and interference mechanism.
References
- 1. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Side reactions of L-Biotin-NH-5MP-Br with other amino acids
Welcome to the technical support center for L-Biotin-NH-5MP-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this thiol-specific biotinylation reagent and troubleshooting potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP). It is specifically designed for the covalent labeling of free sulfhydryl groups (-SH) on cysteine residues in proteins and peptides.[1][2][3] Its primary application is in biotinylating proteins for detection, purification, and various pull-down or interaction studies.
Q2: What is the reaction mechanism of this compound with cysteine?
The reaction proceeds via a tandem Michael addition-elimination mechanism. The thiol group of a cysteine residue acts as a nucleophile, attacking the exocyclic methylene of the 5-methylene pyrrolone core. This is followed by the elimination of the bromide atom, resulting in a stable, covalent thioether bond. This two-step process contributes to the high specificity of the reagent for cysteine residues.
Q3: How specific is this compound for cysteine residues? Are there significant side reactions with other amino acids?
This compound exhibits high specificity for cysteine residues. Studies on the core 3-bromo-5-methylene pyrrolone (3Br-5MP) structure have shown it to have higher cysteine specificity compared to other thiol-reactive reagents like maleimides.[4] For instance, in a direct comparison, a maleimide reagent showed modification of both cysteine and the N-terminal amino group of a peptide, whereas the 3Br-5MP reagent exclusively labeled the cysteine residue. While the ε-amino group of lysine and the imidazole ring of histidine are nucleophilic, their reactivity with 3Br-5MPs is significantly lower than that of the cysteine thiol, especially at near-neutral pH. Side reactions with other amino acids like lysine, histidine, or tyrosine are generally not observed under standard labeling conditions.
Q4: Can this compound be used for reversible biotinylation?
The biotinylation with this compound is generally considered stable.[4] While the core structure of 5-methylene pyrrolones has been explored for reversible bioconjugation, the final product after the reaction with 3Br-5MPs is a stable thioether linkage. If reversible biotinylation is required, reagents with a cleavable linker, such as those containing a disulfide bond, should be considered.
Troubleshooting Guides
Problem 1: Low or No Biotinylation of the Target Protein
| Possible Cause | Suggested Solution |
| Absence of accessible free thiols. | Ensure your protein has accessible cysteine residues. If the cysteines are involved in disulfide bonds, they must be reduced prior to labeling using a reducing agent like DTT or TCEP. Note that the reducing agent must be removed before adding this compound. |
| Incompatible buffer components. | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for the labeling reagent and must be removed. Amine-containing buffers like Tris are generally acceptable as the reagent has low reactivity with amines. |
| Incorrect reaction pH. | The optimal pH for the reaction is typically between 7.0 and 8.5. At lower pH, the cysteine thiol is less nucleophilic, leading to a slower reaction rate. |
| Insufficient reagent concentration. | Increase the molar excess of this compound to the protein. A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized for your specific protein. |
| Degraded reagent. | Ensure the this compound is stored correctly, protected from moisture and light. Prepare the stock solution fresh before each experiment. |
Problem 2: Non-specific Labeling or Protein Aggregation
| Possible Cause | Suggested Solution |
| High reagent concentration. | While a molar excess is needed, a very high concentration may lead to minor off-target reactions or protein aggregation. Try reducing the molar excess of the biotinylation reagent. |
| Prolonged reaction time. | Incubating for an extended period, especially at higher pH, might increase the chance of minor side reactions. Optimize the reaction time; for many proteins, 30-60 minutes at room temperature is sufficient. |
| Protein instability. | The labeling conditions (e.g., pH, temperature) may be affecting the stability of your protein. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Reaction with other nucleophiles at high pH. | Although highly specific for thiols, at pH values above 8.5, the deprotonation of other nucleophilic side chains (like lysine) increases, which could potentially lead to very low levels of side reactions. Maintain the reaction pH at or below 8.5. |
Data Presentation
Table 1: Relative Reactivity of this compound with Amino Acid Side Chains
| Amino Acid | Side Chain Functional Group | Relative Reactivity | Notes |
| Cysteine | Thiol (-SH) | High | The primary target for covalent modification. The reaction is rapid and specific at neutral to slightly basic pH. |
| Lysine | Amine (-NH₂) | Very Low | The primary amine is a weaker nucleophile than the thiolate anion. Significant reaction is not observed under standard labeling conditions. |
| Histidine | Imidazole | Very Low | The imidazole ring can be nucleophilic, but its reactivity is much lower than cysteine's thiol group. |
| Tyrosine | Phenol | Negligible | The hydroxyl group of tyrosine is generally not reactive with this class of reagents under typical bioconjugation conditions. |
| Serine/Threonine | Hydroxyl (-OH) | Negligible | The hydroxyl groups are poor nucleophiles and do not react. |
| N-terminal amine | Amine (-NH₂) | Very Low | Similar to the lysine side chain, reactivity is significantly lower than with cysteine. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Purified Protein
-
Buffer Exchange: Ensure the purified protein is in an amine-free and thiol-free buffer (e.g., PBS or HEPES) at a pH between 7.2 and 8.0. If the protein solution contains Tris or a reducing agent, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess Reagent: Remove non-reacted this compound using a desalting column, dialysis, or spin filtration.
-
Verification of Biotinylation: Confirm the extent of biotinylation using a HABA assay, SDS-PAGE with streptavidin-HRP blot, or mass spectrometry.
Protocol 2: Assessing Off-Target Labeling
-
Sample Preparation: Label your protein of interest and a control protein known to lack free cysteines using the protocol above.
-
Intact Mass Analysis: Analyze the intact mass of both the labeled target and control proteins using mass spectrometry (e.g., ESI-MS). An increase in mass corresponding to the addition of the biotinylation reagent should only be observed for the cysteine-containing protein.
-
Peptide Mapping:
-
Digest the labeled proteins into peptides using a protease (e.g., trypsin).
-
Analyze the peptide fragments by LC-MS/MS.
-
Search the MS/MS data for peptide fragments containing modifications corresponding to the mass of the biotinylation reagent. This will confirm the site(s) of labeling. Modifications on amino acids other than cysteine would indicate off-target reactions.
-
Mandatory Visualization
Caption: A generalized experimental workflow for protein biotinylation using this compound.
Caption: A troubleshooting decision tree for low or no biotinylation signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 2468100-38-9 I biotin-conjugated 5-Methylene pyrrolone (5MP) I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
L-Biotin-NH-5MP-Br vs. Maleimide: A Comparative Guide for Cysteine Labeling
For researchers, scientists, and drug development professionals seeking the optimal method for cysteine labeling, this guide provides a comprehensive comparison of L-Biotin-NH-5MP-Br, a 3-bromo-5-methylene pyrrolone (3Br-5MP) derivative, and traditional maleimide-based reagents. This publication outlines the mechanisms of action, performance data, and detailed experimental protocols for both labeling strategies to facilitate an informed decision for your specific research needs.
The selective modification of cysteine residues in proteins is a cornerstone of bioconjugation, enabling the attachment of probes, drugs, and other functionalities for a myriad of applications in research and therapeutic development. For decades, maleimides have been the go-to reagents for this purpose. However, the emergence of novel reagents like this compound offers new possibilities and potential advantages. This guide presents a side-by-side comparison of these two important classes of cysteine-labeling reagents.
Mechanism of Action
Both this compound and maleimides react with the thiol group of cysteine residues via a Michael addition reaction. However, the specifics of their reactivity and the properties of the resulting conjugates differ significantly.
This compound (a 3Br-5MP derivative) reacts with a cysteine thiol through a 1,6-addition, followed by the elimination of the bromide. This initial conjugate remains reactive and can undergo a secondary addition with another thiol. This unique feature allows for the multi-functionalization of a single cysteine residue or the formation of a disulfide bridge.[1]
Maleimide undergoes a Michael addition reaction where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring, forming a stable succinimidyl thioether linkage.[2] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3]
Performance Comparison: this compound vs. Maleimide
The choice between this compound and maleimide will depend on the specific requirements of the experiment, such as the desired stability of the conjugate, the need for multi-functionalization, and the tolerance for potential side reactions.
| Feature | This compound (3Br-5MP) | Maleimide |
| Reaction Efficiency | Comparable to maleimide, with reported yields of >96% in 5 minutes.[1] | High, with typical labeling efficiencies in the range of 70-90%.[4] |
| Reaction Kinetics | Rapid reaction. | Rapid reaction at neutral pH. |
| Specificity | Higher cysteine specificity compared to maleimide. | Highly chemoselective for thiols at pH 6.5-7.5, but can react with amines at higher pH. |
| Reagent Stability | More stable than maleimides over a wider pH range (6.0-9.5). | Prone to hydrolysis of the maleimide ring, especially at alkaline pH, rendering it unreactive. |
| Conjugate Stability | The initial mono-adduct is reactive towards a second thiol. The final reduced dual-adduct is stable. | The thiosuccinimide bond can be unstable and susceptible to retro-Michael reactions, hydrolysis, and oxidation. |
| Reversibility | The related 5-methylene pyrrolones (5MPs) form reversible conjugates. The 3Br-5MP conjugate can be further reacted. | The thioether bond is generally considered stable, but can undergo retro-Michael reaction leading to deconjugation. |
| Multi-functionalization | Enables multi-functionalization of a single cysteine residue or disulfide bridging. | Does not inherently support multi-functionalization at a single cysteine. |
Experimental Protocols
General Protocol for Cysteine Labeling with Maleimide
This protocol provides a general guideline for labeling a protein with a maleimide-functionalized molecule. Optimization may be required for specific proteins and labels.
Materials:
-
Protein containing cysteine residues
-
Maleimide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other thiol-free buffers like HEPES or Tris.
-
Degassing equipment
-
Solvent for maleimide (e.g., DMSO or DMF, if not water-soluble)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation and Reduction: a. Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL. Degassing is crucial to prevent re-oxidation of thiols. b. To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed after reduction before adding the maleimide reagent.
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-functionalized molecule in an appropriate solvent like anhydrous DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the reduced protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: a. Add a small molecule thiol, such as β-mercaptoethanol or cysteine, to quench any unreacted maleimide.
-
Purification of the Conjugate: a. Remove excess, unreacted maleimide reagent and quenching agent using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: a. Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
Protocol for Cysteine Labeling and Multi-functionalization with this compound (3Br-5MP)
This protocol is based on the findings of Zhang et al. (2020) for the use of 3-bromo-5-methylene pyrrolones.
Materials:
-
Protein containing a single cysteine residue
-
This compound
-
Second thiol-containing molecule for dual functionalization (optional)
-
Sodium borohydride (NaBH₄) (optional, for stabilization)
-
Reaction Buffer: HEPES buffer (pH 7.5)
Procedure:
-
Mono-functionalization: a. Dissolve the cysteine-containing protein in HEPES buffer (pH 7.5). b. Add 2 equivalents of this compound to the protein solution. c. Incubate at 37°C for 5 minutes. The reaction proceeds to >96% yield.
-
Dual-functionalization (Optional): a. To the mono-functionalized protein, add the second thiol-containing molecule. b. Incubate at 37°C. Reaction progress can be monitored by HPLC or mass spectrometry.
-
Stabilization of the Conjugate (Optional): a. To stabilize the mono- or dual-adduct and prevent further reactions, treat the conjugate with NaBH₄ in a neutral solution.
-
Purification and Characterization: a. Purify the resulting protein conjugate using standard chromatography techniques. b. Characterize the product by mass spectrometry to confirm the desired modification.
Visualizing the Chemistry and Workflow
To further clarify the processes described, the following diagrams illustrate the chemical reactions and a general experimental workflow.
Conclusion
Maleimides are well-established and effective reagents for cysteine labeling, offering high efficiency and selectivity under specific conditions. However, concerns about the stability of the resulting conjugate may be a limiting factor for certain applications. This compound, as a representative of the 3-bromo-5-methylene pyrrolone class of reagents, presents a compelling alternative with comparable efficiency, enhanced reagent stability, and the unique capability for single-cysteine multi-functionalization. Researchers should carefully consider the specific goals of their bioconjugation strategy to select the most appropriate reagent. For applications requiring highly stable and multi-functionalized protein conjugates, this compound and related 3Br-5MP reagents are a promising new tool in the chemical biology toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversible vs. Irreversible Bioconjugation: A Comparative Guide for Researchers
In the landscape of targeted therapeutics and advanced diagnostics, the method of linking a payload—be it a drug, a fluorescent dye, or another molecule—to a biological entity like an antibody is a critical determinant of efficacy and safety. Bioconjugation strategies are broadly categorized into two families: irreversible methods, which form a stable, permanent bond, and reversible (or cleavable) methods, which are designed to break under specific physiological conditions. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed methodologies for key assays, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.
At a Glance: Key Differences and Advantages
Reversible bioconjugation, often employing cleavable linkers, offers the significant advantage of controlled payload release. This is particularly beneficial in applications like antibody-drug conjugates (ADCs), where the cytotoxic payload should ideally be released only upon reaching the target tumor microenvironment or after internalization into the cancer cell.[1][2] This targeted release can enhance the therapeutic window by maximizing on-target effects while minimizing systemic toxicity.[3] A key feature of many cleavable linker systems is the ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is a major advantage in treating heterogeneous tumors.[2][4]
On the other hand, irreversible bioconjugation, utilizing non-cleavable linkers, is prized for its superior stability. The payload remains attached to the antibody until the entire antibody-drug conjugate is degraded within the lysosome of the target cell. This high plasma stability can reduce the risk of premature drug release and associated off-target toxicities.
Quantitative Performance Data
The choice between a reversible and an irreversible linker significantly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs with these two types of linkers.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Antibody-Drug Conjugate (ADC) | Linker Type | Payload | Target Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Reversible (Enzyme-cleavable) | MMAE | SK-BR-3 | High | 10 - 30 | |
| Trastuzumab-vc-MMAE | Reversible (Enzyme-cleavable) | MMAE | BT-474 | High | 15 - 40 | |
| Trastuzumab-SMCC-DM1 (T-DM1) | Irreversible (Non-cleavable) | DM1 | SK-BR-3 | High | 30 - 60 | |
| Trastuzumab-SMCC-DM1 (T-DM1) | Irreversible (Non-cleavable) | DM1 | BT-474 | High | 40 - 80 | |
| Anti-CD30-vc-MMAE | Reversible (Enzyme-cleavable) | MMAE | Karpas 299 | High | ~5 | |
| Anti-CD30-MC-MMAF | Irreversible (Non-cleavable) | MMAF | Karpas 299 | High | ~10 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring the change in tumor volume over time.
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| NCI-N87 (Gastric Cancer) | Trastuzumab-DXd (Cleavable) | 5.4 | >100 (regression) | 6/6 | |
| NCI-N87 (Gastric Cancer) | Trastuzumab Exatecan (Cleavable) | 5.4 | >100 (regression) | 6/6 | |
| Granta 519 (Lymphoma) | Anti-CD79b-vc-MMAE (Cleavable) | 5 | ~95 | 3/6 | |
| Granta 519 (Lymphoma) | Anti-CD79b-Tandem (Cleavable) | 5 | ~100 (regression) | 6/6 | |
| JIMT-1 (Breast Cancer) | Trastuzumab-SMCC-DM1 | 15 | ~80 | 0/10 |
Table 3: Plasma Stability
The stability of an ADC in plasma is a critical factor in minimizing premature payload release and off-target toxicity.
| Antibody-Drug Conjugate (ADC) | Linker Type | Species | Time Point | % Intact ADC Remaining | Reference |
| Trastuzumab-vc-MMAE | Reversible (Enzyme-cleavable) | Human | 7 days | ~85% | |
| Trastuzumab-vc-MMAE | Reversible (Enzyme-cleavable) | Mouse | 7 days | <20% (due to Ces1c) | |
| Trastuzumab-SMCC-DM1 (T-DM1) | Irreversible (Non-cleavable) | Rat | 7 days | >95% | |
| Trastuzumab-Exatecan (Exo-linker) | Reversible (Enzyme-cleavable) | Rat | 7 days | ~75% | |
| Trastuzumab-DXd (GGFG-linker) | Reversible (Enzyme-cleavable) | Rat | 7 days | ~50% |
Mechanisms of Action and Experimental Workflows
To better understand the functional differences between reversible and irreversible bioconjugation, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for evaluating an ADC.
Caption: Mechanism of action for an ADC with a reversible (cleavable) linker.
Caption: Mechanism of action for an ADC with an irreversible (non-cleavable) linker.
Caption: General experimental workflow for the preclinical evaluation of an ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates. Below are outlines for key experiments.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This assay assesses the stability of the bioconjugate in plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Antibody-drug conjugate (ADC)
-
Human, rat, or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Protein A or other affinity capture beads
-
Digestion enzyme (e.g., papain or IdeS) if measuring total antibody
-
Acetonitrile and formic acid for mobile phases
Procedure:
-
Thaw plasma on ice.
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Aliquot the plasma-ADC mixture into a 96-well plate.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48, 96, 168 hours), remove an aliquot and immediately freeze it at -80°C to stop the reaction.
-
For analysis, thaw the samples and perform an affinity capture of the ADC using Protein A beads to isolate it from other plasma proteins.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and the percentage of intact ADC remaining at each time point.
Protocol 2: Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of an enzyme-cleavable linker to cleavage by cathepsin B, a lysosomal protease.
Materials:
-
ADC with a cathepsin B-cleavable linker (e.g., valine-citrulline)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well plate (black, for fluorescence)
-
Fluorometer
-
Quenched fluorescent substrate for cathepsin B (positive control)
Procedure:
-
Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
Add the ADC to the wells of the 96-well plate at a final concentration of 10 µM.
-
Initiate the reaction by adding the activated cathepsin B to the wells.
-
Incubate the plate at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor.
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Alternatively, for a continuous assay, a linker with a fluorophore and a quencher can be used, and the increase in fluorescence upon cleavage is monitored in real-time.
Protocol 3: Bystander Killing Co-culture Assay
This assay quantifies the ability of a released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
96-well plates
-
ADC with a cleavable linker
-
Control ADC with a non-cleavable linker
-
Free payload
-
Cell culture medium
-
Flow cytometer or high-content imaging system
Procedure:
-
Seed a co-culture of Ag+ and Ag- (GFP-positive) cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the test ADC, control ADC, and free payload.
-
Incubate for 72-120 hours.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the GFP-positive population (Ag- cells) and determine their viability (e.g., using a viability dye like propidium iodide).
-
The percentage of dead GFP-positive cells in the presence of the test ADC, corrected for any non-specific killing by the control ADC, represents the bystander effect.
Conclusion
The decision between reversible and irreversible bioconjugation is multifaceted and depends on the specific application, the nature of the payload, and the biological target. Reversible methods, with their capacity for controlled release and the potential for a bystander effect, are highly advantageous for many therapeutic applications, particularly in oncology. However, the enhanced stability of irreversible conjugates makes them a robust choice for applications where premature payload release is a major concern. A thorough understanding of the comparative performance of these methods, backed by rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of next-generation bioconjugates.
References
Validating Site-Specific Protein Labeling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise attachment of a label to a specific site on a protein is a critical step for a multitude of applications, from basic research to the development of therapeutics like antibody-drug conjugates (ADCs). The validation of this site-specific labeling is paramount to ensure the homogeneity, efficacy, and safety of the final product. Mass spectrometry (MS) has emerged as the gold standard for this validation, offering unparalleled detail at the molecular level. This guide provides an objective comparison of mass spectrometry-based methods for validating site-specific protein labeling, supported by experimental data and detailed protocols.
Mass Spectrometry-Based Methods for Validation
Mass spectrometry offers several powerful techniques to confirm the exact location of a label and to quantify the extent of labeling. The primary approaches can be categorized as bottom-up, middle-down, and top-down proteomics.
Bottom-Up Proteomics (Peptide Mapping): This is the most widely used approach. The labeled protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS).[1][2] By comparing the peptide maps of the labeled and unlabeled protein, researchers can pinpoint the exact amino acid residue that has been modified.
Top-Down and Middle-Down Proteomics: These methods involve the analysis of the intact protein (top-down) or large protein fragments (middle-down).[3][4] These approaches are particularly useful for characterizing heterogeneous samples, such as ADCs, as they can provide information on the distribution of different labeled species.
Here is a comparative overview of these mass spectrometry techniques:
| Feature | Bottom-Up (Peptide Mapping) | Top-Down/Middle-Down |
| Principle | Analysis of enzymatically digested peptides. | Analysis of intact proteins or large fragments. |
| Primary Application | Precise localization of the label to a specific amino acid. | Characterization of labeling heterogeneity and drug-to-antibody ratio (DAR) in ADCs. |
| Resolution | High resolution at the peptide level. | Provides a profile of the entire protein and its variants. |
| Sample Complexity | Can be complex to analyze due to the large number of peptides generated. | Less complex spectra for homogenous samples, but can be challenging for highly heterogeneous mixtures. |
| Throughput | Generally higher throughput. | Can have lower throughput due to more complex data analysis. |
| Key Advantages | Excellent for identifying the exact site of labeling. | Preserves information about co-occurring modifications and provides a clear picture of the overall labeling pattern. |
| Limitations | Information about the intact protein is lost during digestion. | Can be technically challenging and requires high-resolution mass spectrometers. |
Comparison with Alternative Validation Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information or be used for initial screening.
| Method | Principle | Key Advantages | Limitations |
| SDS-PAGE & Western Blot | Separation of proteins by size, followed by detection with an antibody. | Simple, widely available, and can provide an initial assessment of labeling efficiency. | Low resolution, not site-specific, and provides only qualitative or semi-quantitative information. |
| UV-Vis Spectroscopy | Measures the absorbance of the label to determine the degree of labeling (DOL). | Quick and easy for chromogenic or fluorescent labels. | Provides an average DOL, not information on site-specificity or heterogeneity. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify the labeled protein. | High throughput and sensitive. | Indirect method that relies on antibody specificity; does not confirm the site of labeling. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio. | High-resolution separation, can be coupled with MS for detailed characterization. | May require method development for specific proteins. |
Experimental Workflows and Protocols
To ensure accurate and reproducible validation of site-specific protein labeling, detailed and optimized experimental protocols are crucial.
Workflow for Site-Specific Labeling and MS Validation
Caption: General workflow for site-specific protein labeling and subsequent validation by mass spectrometry.
Protocol 1: Peptide Mapping by LC-MS/MS
This protocol is a standard bottom-up approach to identify the specific site of protein labeling.
-
Sample Preparation:
-
Denature the labeled protein using agents like urea or guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w).
-
Incubate overnight at 37°C to allow for complete digestion.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase liquid chromatography (LC) column for separation.
-
Elute the peptides into the mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of the peptides.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence database.
-
Identify the peptide containing the modification. The MS/MS spectrum will confirm the exact amino acid residue that is labeled.
-
Protocol 2: Intact Mass Analysis of Labeled Proteins
This top-down approach is particularly useful for determining the degree of labeling and assessing heterogeneity.
-
Sample Preparation:
-
For glycoproteins, enzymatic deglycosylation using an enzyme like PNGase F may be necessary to simplify the mass spectrum.
-
Desalt the protein sample using a suitable method like dialysis or a desalting column.
-
-
LC-MS Analysis:
-
Inject the intact protein onto an appropriate LC column (e.g., size-exclusion or reversed-phase).
-
Analyze the eluting protein by high-resolution mass spectrometry.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the different labeled species.
-
Calculate the drug-to-antibody ratio (DAR) for ADCs or the degree of labeling (DOL) for other labeled proteins based on the relative abundance of each species.
-
Comparative Workflow of MS-Based Validation Methods
Caption: Comparison of bottom-up and top-down mass spectrometry workflows for labeling validation.
Conclusion
The validation of site-specific protein labeling is a critical quality control step in research and biopharmaceutical development. Mass spectrometry, with its various approaches, provides the most comprehensive and detailed analysis. While bottom-up proteomics is ideal for pinpointing the exact location of a label, top-down and middle-down approaches offer invaluable insights into the overall labeling distribution and heterogeneity of the sample. The choice of method, or a combination thereof, will depend on the specific questions being asked and the nature of the labeled protein. By employing the appropriate mass spectrometry-based validation strategies, researchers can ensure the quality, consistency, and reliability of their site-specifically labeled proteins.
References
- 1. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 3. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 4. Top-Down Proteomics vs Bottom-Up Proteomics - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison of Thiol-Reactive Probes: L-Biotin-NH-5MP-Br Takes the Stage
For researchers, scientists, and drug development professionals seeking robust and specific methods for biomolecule labeling, the choice of a thiol-reactive probe is a critical decision. This guide provides an objective comparison of L-Biotin-NH-5MP-Br, a novel probe featuring a 5-Methylene Pyrrolone (5MP) core, against the widely used maleimide and iodoacetamide-based reagents. By examining key performance metrics, reaction mechanisms, and conjugate stability, this document aims to equip researchers with the data necessary to select the optimal tool for their specific applications, from fundamental research to the development of antibody-drug conjugates (ADCs).
The specific and covalent modification of cysteine residues is a cornerstone of bioconjugation. The nucleophilic thiol group of cysteine provides a reactive handle for attaching a variety of labels, including biotin for affinity purification and detection, fluorescent dyes for imaging, and cytotoxic drugs for targeted therapies. While maleimides and iodoacetamides have long been the workhorses in this field, emerging reagents like this compound offer significant advantages in terms of stability and specificity.
Core Reaction Mechanisms: A Tale of Three Chemistries
The fundamental difference between these thiol-reactive probes lies in their mechanism of action, which dictates their reactivity, specificity, and the stability of the resulting bond.
-
This compound (5-Methylene Pyrrolone): This probe reacts with thiols via a Michael-type addition. The thiolate anion attacks the exocyclic methylene group of the 5MP ring, forming a stable thioether bond. A key feature of the 3-bromo-5-methylene pyrrolone (3Br-5MP) scaffold, closely related to the reactive group in this compound, is its rapid and highly specific reaction with cysteine residues.[1]
-
Maleimides: These classic reagents also react with thiols through a Michael addition. The thiolate anion adds across the double bond of the maleimide ring, resulting in a thiosuccinimide linkage. This reaction is known for its high efficiency and rapid kinetics under mild, near-neutral pH conditions.[2]
-
Iodoacetamides: In contrast, iodoacetamides react with thiols via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom adjacent to the iodine, displacing the iodide leaving group to form a stable thioether bond. This reaction is irreversible and typically requires a slightly alkaline pH to ensure sufficient deprotonation of the cysteine's thiol group.[2]
Quantitative Performance: A Comparative Overview
The choice of a thiol-reactive probe often hinges on a balance between reaction speed, specificity for cysteine residues, and the stability of the final bioconjugate. The following table summarizes these key performance characteristics.
| Feature | This compound (5MP) | Maleimide-based Probes | Iodoacetamide-based Probes |
| Reaction Mechanism | Michael Addition | Michael Addition | SN2 Substitution |
| Reaction Kinetics | Rapid | Very Rapid (k ≈ 100 M⁻¹s⁻¹)[3] | Moderate (k ≈ 0.6 M⁻¹s⁻¹)[3] |
| Optimal pH Range | 6.0 - 8.5 | 6.5 - 7.5 | 7.5 - 8.5 |
| Specificity for Thiols | Very High | High (potential for off-target reactions with amines at pH > 7.5) | High (potential for off-target reactions at higher pH) |
| Reversibility | The parent 5MP adduct is reversible via retro-Michael reaction, while the 3-bromo-5MP adduct is stable. | Prone to retro-Michael reaction and thiol exchange, leading to instability. | Irreversible |
| Adduct Stability (Hydrolysis) | Highly stable; no decomposition observed after 72h at pH 6.0-9.5 for a model 5MP. | Susceptible to ring-opening hydrolysis, especially at alkaline pH. | Stable |
| Adduct Stability (Thiol Exchange) | 5HP2O (a related pyrrolone) adduct showed 70% integrity after 5 days with 100 eq. GSH. | Maleimide adduct showed only 20% integrity under the same conditions. | Stable |
Experimental Protocols
Accurate comparison of thiol-reactive probes requires standardized experimental protocols. Below are methodologies for assessing key performance parameters.
Protocol 1: Determination of Reaction Kinetics
This protocol allows for the comparison of the reaction rates of different thiol-reactive probes with a model thiol compound, such as N-acetyl-L-cysteine (NAC).
Objective: To determine the second-order rate constant (k) for the reaction between a thiol-reactive probe and a thiol-containing compound.
Materials:
-
Thiol-reactive probes (this compound, Biotin-Maleimide, Biotin-Iodoacetamide)
-
N-acetyl-L-cysteine (NAC)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
UV/Vis Spectrophotometer or Spectrofluorometer
-
Anhydrous DMSO or DMF
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the thiol-reactive probes (e.g., 10 mM in DMSO) and NAC (e.g., 100 mM in reaction buffer).
-
Wavelength Determination: For absorbance-based measurements, determine the wavelength of maximum absorbance change between the unreacted probe and the fully reacted probe (after incubation with an excess of NAC).
-
Kinetic Measurement: a. Equilibrate the reaction buffer in a cuvette to the desired temperature. b. Add the thiol-reactive probe to a final concentration that gives a measurable absorbance or fluorescence signal. c. Initiate the reaction by adding NAC to a final concentration that is in at least 10-fold excess of the probe concentration (to ensure pseudo-first-order kinetics). d. Immediately begin recording the absorbance or fluorescence intensity at regular time intervals until the reaction reaches completion.
-
Data Analysis: a. Plot the absorbance or fluorescence intensity versus time. b. The observed rate constant (kobs) can be determined by fitting the data to a first-order exponential decay curve. c. The second-order rate constant (k) is calculated by dividing kobs by the concentration of NAC.
Protocol 2: Assessment of Conjugate Stability
This protocol evaluates the stability of the adducts formed between the thiol-reactive probes and a model thiol in the presence of a competing thiol, such as glutathione (GSH), which is abundant in the intracellular environment.
Objective: To compare the stability of the thioether/thiosuccinimide bonds against thiol-driven decomposition.
Materials:
-
Pre-formed bioconjugates of each probe with a model protein or peptide
-
Glutathione (GSH)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of the purified bioconjugates at a known concentration (e.g., 100 µM) in the reaction buffer.
-
Incubation: To initiate the exchange reaction, add a significant excess of GSH (e.g., 100-fold molar excess) to each bioconjugate solution.
-
Time-course Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each reaction mixture.
-
Quenching (Optional): The reaction can be quenched by adding an alkylating agent that reacts with any remaining free thiols.
-
Analysis: Analyze the samples by HPLC-MS to separate and quantify the amount of intact bioconjugate, the cleaved labeling reagent, and the GSH-adduct.
-
Data Analysis: Plot the percentage of intact bioconjugate remaining over time for each probe to compare their relative stabilities.
The Verdict: Advantages of this compound
The data strongly suggest that this compound, and 5MP-based probes in general, offer a superior combination of reactivity, specificity, and stability compared to traditional maleimide and iodoacetamide reagents.
Key advantages of this compound include:
-
Enhanced Stability: The thioether adduct formed with 5MPs is significantly more resistant to hydrolysis and thiol exchange than the thiosuccinimide adduct of maleimides. This increased stability is crucial for applications requiring long-term integrity of the bioconjugate, such as in vivo studies and the development of ADCs.
-
High Specificity: 5MPs exhibit a very high specificity for cysteine residues, with minimal off-target reactivity towards other nucleophilic amino acid side chains like lysine, even at a slightly alkaline pH. This ensures more precise and homogenous labeling of the target biomolecule.
-
Rapid and Efficient Reaction: The Michael addition reaction of 5MPs with thiols proceeds rapidly under mild, physiologically relevant conditions, ensuring efficient labeling without the need for harsh reaction conditions that could compromise the integrity of the biomolecule.
References
Head-to-Head Comparison: 5-Methylene Pyrrolones vs. Iodoacetamides for Cysteine Bioconjugation
In the landscape of bioconjugation, the selective modification of cysteine residues is a cornerstone for the development of antibody-drug conjugates (ADCs), protein labeling, and various therapeutic and diagnostic applications. Among the arsenal of thiol-reactive reagents, 5-methylene pyrrolones (5MPs) have emerged as a promising class of compounds, often compared to the well-established iodoacetamides. This guide provides a detailed, data-driven comparison of these two chemical entities, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most suitable reagent for their specific needs.
Executive Summary
| Feature | 5-Methylene Pyrrolones (5MPs) | Iodoacetamides (IAA) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) |
| Primary Target | Cysteine Thiols | Cysteine Thiols |
| Reaction Speed | Slower than maleimides; 3-bromo derivatives show significantly enhanced reactivity.[1][2] | Generally slower than maleimides, with a second-order rate constant of approximately 0.6 M⁻¹s⁻¹.[1][3] |
| Specificity | Reported to be highly thiol-specific with minimal off-target reactions.[4] | Can exhibit off-target reactivity with other nucleophilic residues (e.g., lysine, histidine) especially at higher pH. |
| Conjugate Stability | Conjugates are generally stable, with some derivatives showing higher stability than maleimide adducts. The linkage is potentially reversible under specific conditions (high pH or excess thiol). | Forms a highly stable, irreversible thioether bond. |
| Stereochemistry | Reaction does not generate a new stereocenter. | Reaction does not generate a new stereocenter. |
| Reversibility | The conjugate bond can be cleaved under alkaline conditions (pH 9.5) or via thiol exchange, allowing for traceless removal. | Forms a permanent, irreversible covalent bond. |
Reaction Kinetics
The rate of reaction is a critical parameter in bioconjugation, influencing the efficiency and specificity of labeling. While direct head-to-head kinetic studies between 5-methylene pyrrolones and iodoacetamides are not extensively documented, a comparative analysis can be drawn from their individual characteristics and comparisons with other well-known reagents like maleimides.
Iodoacetamide is known for its moderate reaction kinetics. The second-order rate constant (k₂) for the reaction of iodoacetamide with an average cysteine residue is approximately 0.6 M⁻¹s⁻¹ . This reaction is highly dependent on the pH, with the rate increasing at more alkaline pH due to the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.
Table 1: Comparison of Reaction Kinetics
| Reagent | Second-Order Rate Constant (k₂) | Notes |
| 5-Methylene Pyrrolone (5MP) | Not explicitly reported, but slower than 3Br-5MP. | Reactivity can be enhanced by substitution (e.g., 3-bromo-5MP). |
| Iodoacetamide (IAA) | ~ 0.6 M⁻¹s⁻¹ | Reaction rate is pH-dependent. |
Specificity and Off-Target Reactivity
Specificity is paramount in bioconjugation to ensure that the modification occurs only at the intended site, thereby preserving the protein's structure and function.
5-Methylene pyrrolones are reported to exhibit high specificity for cysteine residues. Studies have shown that 5MPs can selectively modify cysteine in the presence of other nucleophilic amino acids. This high specificity is a significant advantage, as it minimizes the risk of unintended modifications that could lead to loss of biological activity or increased immunogenicity.
Iodoacetamides, while primarily targeting cysteines, are known to have a broader reactivity profile, especially under non-optimal conditions. At neutral to alkaline pH, iodoacetamide can react with other nucleophilic amino acid side chains, including the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine. This off-target reactivity is a critical consideration, as it can lead to a heterogeneous product with unpredictable properties.
Table 2: Specificity and Off-Target Reactivity
| Reagent | Primary Target | Known Off-Target Residues | Conditions Favoring Off-Target Reactions |
| 5-Methylene Pyrrolone (5MP) | Cysteine | Minimal reported off-target reactivity. | - |
| Iodoacetamide (IAA) | Cysteine | Lysine, Histidine, Methionine, N-terminus. | Alkaline pH (>8.5), high reagent concentration, prolonged reaction times. |
Conjugate Stability
The stability of the resulting conjugate is crucial for the intended application. An unstable linkage can lead to premature release of the conjugated payload, diminishing the efficacy of a therapeutic or the signal in a diagnostic assay.
The thioether bond formed by the reaction of iodoacetamide with a cysteine thiol is exceptionally stable and considered irreversible under physiological conditions. This high stability makes iodoacetamide a suitable choice for applications requiring a permanent modification.
Conjugates formed with 5-methylene pyrrolones are generally stable, with some studies indicating greater stability against hydrolysis and thiol exchange compared to maleimide-thiol adducts. A related compound, 5-hydroxy-pyrrolone (5HP2O), demonstrated no hydrolysis after 24 hours in various buffered solutions, whereas maleimide conjugates showed significant hydrolysis under the same conditions. However, a unique feature of 5MP conjugates is their potential for reversibility. The linkage can be cleaved under alkaline conditions (pH 9.5) or in the presence of a high concentration of another thiol, allowing for the traceless release of the modified molecule. This property can be advantageous for applications requiring controlled release or temporary modification.
Table 3: Conjugate Stability
| Reagent | Linkage Type | Stability Characteristics | Reversibility |
| 5-Methylene Pyrrolone (5MP) | Thioether (from Michael Addition) | Generally stable; more stable than maleimide adducts to hydrolysis and thiol exchange. | Reversible under alkaline conditions (pH 9.5) or with excess thiol. |
| Iodoacetamide (IAA) | Thioether (from SN2) | Highly stable and irreversible. | Irreversible |
Signaling Pathways and Experimental Workflows
The choice between 5-methylene pyrrolones and iodoacetamides can be visualized within the context of a typical bioconjugation workflow. The following diagrams illustrate the reaction mechanisms and a general workflow for evaluating conjugate stability.
Caption: Reaction mechanisms for cysteine modification.
Caption: Workflow for assessing conjugate stability.
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant (k₂)
This protocol describes a general method for determining the second-order rate constant of a bioconjugation reaction under pseudo-first-order conditions.
Materials:
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine or a cysteine-containing peptide)
-
5-Methylene pyrrolone or Iodoacetamide reagent
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)
-
Quenching solution (e.g., a high concentration of a thiol like dithiothreitol, DTT)
-
Analytical instrument (e.g., HPLC or LC-MS)
Procedure:
-
Prepare a stock solution of the thiol-containing molecule in the reaction buffer.
-
Prepare a series of stock solutions of the bioconjugation reagent (5MP or IAA) at different concentrations in the same buffer. The concentrations should be at least 10-fold higher than the thiol concentration to ensure pseudo-first-order kinetics.
-
Initiate the reaction by mixing the thiol solution with one of the reagent solutions at a defined temperature (e.g., 25°C or 37°C).
-
At various time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the remaining unreacted thiol or the formed conjugate.
-
Plot the natural logarithm of the thiol concentration versus time. The slope of this line will be the negative of the observed rate constant (k_obs).
-
Repeat steps 3-6 for each of the different reagent concentrations.
-
Plot the observed rate constants (k_obs) against the concentration of the bioconjugation reagent. The slope of this second plot will be the second-order rate constant (k₂).
Protocol 2: Assessment of Conjugate Stability in Serum
This protocol outlines a method for evaluating the stability of a protein conjugate in serum, which mimics physiological conditions.
Materials:
-
Purified protein conjugate (formed with either 5MP or IAA)
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile (ACN)
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the protein conjugate in PBS.
-
Add the protein conjugate stock solution to pre-warmed serum to a final concentration of, for example, 1 mg/mL.
-
As a control, prepare a similar sample by diluting the protein conjugate in PBS instead of serum.
-
Incubate both the serum and PBS samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
To precipitate the serum proteins, add three volumes of cold ACN to the serum aliquots. For the PBS control, a similar dilution with a compatible solvent can be performed if necessary.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and analyze it by reverse-phase HPLC or LC-MS.
-
Monitor the peak corresponding to the intact protein conjugate. The percentage of intact conjugate at each time point is calculated relative to the amount at time zero.
Conclusion
Both 5-methylene pyrrolones and iodoacetamides are valuable reagents for cysteine bioconjugation, each with a distinct set of properties that make them suitable for different applications.
Iodoacetamides are a classic choice, offering the formation of a highly stable and irreversible thioether bond. Their reactivity is well-characterized, but researchers must be mindful of their potential for off-target reactions, particularly at alkaline pH. Careful control of reaction conditions is necessary to maximize specificity.
5-Methylene pyrrolones represent a more recent and versatile class of reagents. They boast high thiol specificity, which is a significant advantage for achieving clean and well-defined conjugates. The ability to tune their reactivity through chemical modification and the unique reversibility of the conjugate bond under specific conditions open up possibilities for applications in controlled drug release and temporary protein modification.
The selection between these two reagents will ultimately depend on the specific requirements of the study. For applications demanding a permanent and robust linkage where potential off-target modifications can be controlled, iodoacetamide remains a reliable option. For researchers prioritizing high specificity and seeking the flexibility of a potentially reversible linkage, 5-methylene pyrrolones offer a compelling alternative. As the field of bioconjugation continues to evolve, the development of novel reagents like 5MPs and their derivatives will undoubtedly expand the toolbox for creating precisely engineered protein conjugates for a wide range of scientific and therapeutic endeavors.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
Reversible Biotinylation: A Comparative Analysis of L-Biotin-NH-5MP-Br Conjugation
For researchers, scientists, and drug development professionals, the precise control over protein modification is paramount. Reversible biotinylation techniques offer a powerful tool for the temporary labeling of proteins for purification, detection, and immobilization, with the subsequent ability to release the native protein. This guide provides an in-depth comparison of L-Biotin-NH-5MP-Br, a thiol-specific reversible biotinylation reagent, against other established methods, supported by experimental considerations.
Understanding this compound: A Thiol-Specific Reversible Bioconjugate
This compound is a specialized biotinylating reagent featuring a 3-bromo-5-methylene pyrrolone (3Br-5MP) functional group.[1][2][3] This moiety facilitates a covalent bond with the thiol group of cysteine residues on a protein through a Michael addition reaction. The resulting protein-biotin conjugate is reported to be stable under typical physiological conditions.[4][5]
The reversibility of the this compound conjugate is a key attribute. Unlike biotinylation reagents that are considered permanent, the 3Br-5MP linker chemistry allows for further reactivity. The initial conjugate can undergo a secondary addition reaction with another thiol-containing molecule, which can be leveraged for multi-functionalization of a single cysteine or to create a disulfide bridge. This newly formed disulfide bond can then be cleaved under reducing conditions, releasing the secondarily introduced thiol.
Furthermore, studies on related 5-methylene pyrrolone (5MP) compounds (lacking the bromo- group) have demonstrated an alternative pathway to reversibility. These conjugates can be cleaved via a retro-Michael reaction under alkaline conditions (pH 9.5) or through a thiol exchange mechanism in the presence of a high concentration of a competing thiol at neutral pH. It is important for researchers to be aware of potential conflicting reports, as some literature suggests that 3-bromo-5-methylene pyrrolone conjugates may be susceptible to degradation through thiol exchange, which could be a factor in experimental design.
Comparative Analysis of Reversible Biotinylation Technologies
The selection of an appropriate reversible biotinylation strategy is contingent on the experimental goals, including the desired cleavage conditions and whether a "traceless" removal of the biotin tag is required. The following table provides a comparative overview of this compound and other prevalent reversible biotinylation methods.
| Feature | This compound | Disulfide-Based Reagents (e.g., NHS-SS-Biotin) | Desthiobiotin-Based Reagents | Traceless Cleavage Reagents (e.g., RevAmines) |
| Target Residue | Cysteine | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Conjugation Chemistry | Michael Addition | N-hydroxysuccinimide (NHS) Ester Reaction | NHS Ester Reaction | NHS Ester Reaction |
| Cleavage Mechanism | Disulfide reduction following secondary thiol addition; potential for retro-Michael reaction. | Reduction of a disulfide bond within the linker. | Competitive displacement by free biotin. | Base-catalyzed elimination and decarboxylation cascade. |
| Cleavage Conditions | Reducing agents (e.g., DTT, TCEP); or alkaline buffer (e.g., pH 9.5) or excess thiol (e.g., Glutathione). | Reducing agents (e.g., 50 mM DTT). | Saturated solution of free biotin. | Mildly basic conditions (e.g., 200 mM ammonium bicarbonate, pH 8). |
| Cleavage Time | Dependent on the specific cleavage pathway and conditions. | Typically rapid (30-60 minutes). | Can range from minutes to hours. | Slower, often requiring 16-24 hours at room temperature. |
| "Traceless" Cleavage | No, the 5MP adduct remains on the cysteine residue. | No, a thiol group is left on the primary amine. | Yes, the native protein is recovered unmodified. | Yes, the original primary amine is regenerated. |
| Key Advantages | High specificity for cysteine residues; potential for multi-functionalization strategies. | A well-established and widely used method with rapid cleavage kinetics. | Elution conditions are exceptionally mild, preserving protein structure and function. | Offers true traceless removal of the biotin tag, leaving no residual modification. |
| Key Disadvantages | The modification is not traceless; potential for instability through thiol exchange. | Not traceless; reducing agents can potentially denature sensitive proteins. | The interaction with avidin/streptavidin is weaker than that of biotin, requiring a large excess of free biotin for efficient elution. | Cleavage kinetics are significantly slower compared to other methods. |
Experimental Protocols
Protocol for Protein Conjugation with this compound
This protocol is a general guideline based on established methods for 3Br-5MP conjugation.
-
Protein Preparation: The target protein should be in a buffer free of extraneous thiols or primary amines (e.g., Phosphate-Buffered Saline, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: this compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM immediately prior to use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted this compound from the biotinylated protein using a desalting column or through dialysis.
-
Confirmation: Verify the success of the biotinylation via Western blot analysis using a streptavidin-HRP conjugate or by mass spectrometry.
Protocol for Assessing Reversibility via Disulfide Cleavage
-
Secondary Thiol Addition: Incubate the biotinylated protein with a thiol-containing molecule (e.g., glutathione) in a suitable buffer such as HEPES at pH 7.5.
-
Purification: Remove the excess thiol reagent by desalting or dialysis.
-
Disulfide Cleavage: Treat the conjugate with a reducing agent like DTT (e.g., 50 mM final concentration).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Analysis: Analyze the reaction products by SDS-PAGE, mass spectrometry, or a relevant functional assay to confirm the release of the secondary thiol.
Protocol for Assessing Reversibility via Retro-Michael Reaction
This protocol is adapted from methods described for 5MP conjugates.
-
Buffer Exchange: Transfer the biotinylated protein into an alkaline buffer, for instance, 50 mM sodium borate at pH 9.5.
-
Incubation: Incubate the sample at 37°C, taking aliquots at various time points (e.g., 1, 4, 8, 24 hours) to monitor the progress of the cleavage.
-
Analysis: Neutralize the aliquots and analyze for cleavage. This can be done by observing a shift in molecular weight on an SDS-PAGE gel, detecting the unmodified protein by mass spectrometry, or quantifying the loss of biotin using a biotin-binding assay.
Visual Representations
Caption: this compound conjugation and potential reversibility pathways.
Caption: Experimental workflow for assessing the reversibility of biotinylation.
Conclusion
This compound provides a valuable, cysteine-specific method for reversible protein biotinylation, with its unique capacity for secondary functionalization opening doors to more complex bioconjugation schemes. However, for applications where the complete and traceless removal of any modification is critical, alternative reagents should be considered. The ultimate choice of a reversible biotinylation reagent will depend on the specific requirements of the experiment, including the nature of the target protein, the tolerance for various cleavage conditions, and the intended downstream applications. A thorough evaluation of conjugate stability and cleavage efficiency is recommended to ensure the successful implementation of any reversible biotinylation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cysteine-Specific Biotinylation Reagents: Featuring L-Biotin-NH-5MP-Br
For researchers, scientists, and drug development professionals engaged in protein analysis and proteomics, the site-specific labeling of proteins is a critical technique. Cysteine, with its reactive thiol group, presents a prime target for such modifications. This guide provides a comparative analysis of L-Biotin-NH-5MP-Br, a novel thiol-reactive biotinylation reagent, and contrasts its performance with established alternatives like maleimide- and iodoacetamide-based reagents.
Introduction to this compound
This compound is a biotin-conjugated 3-bromo-5-methylene pyrrolone (3Br-5MP). This class of reagents offers a unique mechanism for cysteine-specific modification. Research indicates that 3Br-5MPs exhibit comparable tagging efficiency to maleimides but with potentially higher cysteine specificity.[1][2] The reaction proceeds under mild conditions, yielding stable and active protein conjugates suitable for a variety of biological applications.[1][2]
Comparative Analysis of Thiol-Reactive Biotinylation Reagents
The selection of a biotinylation reagent is contingent on experimental goals, including desired specificity, reaction conditions, and the stability of the resulting bond. Below is a comparison of this compound (as part of the 3Br-5MP class) with maleimide- and iodoacetamide-based reagents.
| Feature | This compound (3Br-5MP) | Maleimide-Biotin | Iodoacetamide-Biotin |
| Reactive Group | 3-bromo-5-methylene pyrrolone | Maleimide | Iodoacetamide (Haloacetyl) |
| Reaction Type | Michael Addition followed by elimination | Michael Addition | Nucleophilic Substitution (SN2) |
| Optimal pH | ~7.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Bond Formed | Thioether | Stable Thioether | Stable Thioether |
| Specificity | High for thiols; reported higher specificity than maleimides.[1] | Highly thiol-selective at pH near 7.0; can react with amines at higher pH. | Reacts with thiols; can show some off-target reactivity with histidine or methionine. |
| Reaction Speed | Rapid, comparable to maleimides. | Fast | Generally slower than maleimides. |
| Bond Stability | Forms a stable conjugate. | Generally stable, but can undergo retro-Michael addition (reversibility) in the presence of other thiols. | Forms a very stable, irreversible thioether bond. |
| Key Advantage | High specificity and potential for multi-functionalization of a single cysteine. | Widely used, well-characterized, and rapid reaction. | Forms a highly stable, irreversible bond. |
| Considerations | Newer reagent with fewer published case studies. | Potential for off-target reaction with amines at higher pH and reversibility of the bond. | Slower reaction kinetics compared to maleimides. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for protein biotinylation using the compared reagents.
Protocol 1: Cysteine-Specific Labeling with this compound
This protocol is adapted from the methodology described for 3-bromo-5-methylene pyrrolones.
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein of interest using a suitable reducing agent (e.g., TCEP or DTT) in a degassed buffer (e.g., HEPES, pH 7.5).
-
Remove the reducing agent using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Dissolve the purified protein in a reaction buffer (e.g., HEPES buffer, pH 7.5).
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add a 2 to 5-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 5-15 minutes at 4°C or 37°C. Reaction completion can be monitored by LC-MS.
-
-
Purification:
-
Remove excess, unreacted this compound by size-exclusion chromatography, dialysis, or using a desalting column.
-
-
Confirmation:
-
Confirm biotinylation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Cysteine-Specific Labeling with Maleimide-Biotin
This is a general protocol for labeling proteins with maleimide-functionalized reagents.
-
Protein Preparation:
-
Reduce disulfide bonds as described in Protocol 1.
-
Ensure the protein is in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS or HEPES).
-
-
Labeling Reaction:
-
Prepare a stock solution of Maleimide-Biotin in DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent with a free thiol (e.g., β-mercaptoethanol or cysteine) can be added.
-
-
Purification:
-
Purify the labeled protein from unreacted label and byproducts using an appropriate method (e.g., desalting column, dialysis).
-
-
Characterization:
-
Determine the degree of labeling using methods such as the Pierce Biotin Quantitation Kit or mass spectrometry.
-
Protocol 3: Cysteine-Specific Labeling with Iodoacetamide-Biotin
This protocol provides a general procedure for labeling proteins with iodoacetamide reagents.
-
Protein Preparation:
-
Follow the same protein reduction and purification steps as in Protocol 1. The reaction buffer should be at pH 7.0-8.5.
-
-
Labeling Reaction:
-
Prepare a stock solution of the iodoacetamide-biotin reagent in an anhydrous solvent like DMSO or DMF.
-
Add a slight molar excess of the iodoacetamide reagent over the number of sulfhydryl groups to the protein solution. Using a large excess can lead to non-specific labeling.
-
Incubate the reaction at room temperature for a duration determined by optimization (typically longer than maleimide reactions, e.g., 2-4 hours), protected from light.
-
-
Purification and Characterization:
-
Purify the conjugate and determine the degree of labeling as described for the maleimide protocol.
-
Visualizing the Reaction Mechanism and Experimental Workflow
Diagrams can clarify complex processes. Below are visualizations of the reaction mechanism of 3Br-5MPs and a general workflow for identifying redox-sensitive proteins using cysteine-specific biotinylation.
References
A Comparative Guide to L-Biotin-NH-5MP-Br and Next-Generation Bioconjugation Reagents
This guide provides a comprehensive comparison of L-Biotin-NH-5MP-Br with leading next-generation bioconjugation reagents, including next-generation maleimides (NGMs), P5-labeling technology, and click chemistry. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about the most suitable bioconjugation strategy for their specific application.
Executive Summary
The field of bioconjugation has rapidly evolved, moving beyond traditional methods to embrace more efficient, specific, and stable chemical ligation technologies. This compound, a thiol-specific reagent based on the 5-Methylene Pyrrolone (5MP) core, offers a reversible conjugation option with good specificity for cysteine residues. However, its performance, particularly in terms of reaction kinetics and conjugate stability, must be carefully weighed against the capabilities of next-generation reagents. Next-generation maleimides (NGMs) provide rapid and highly efficient conjugation to cysteines with enhanced stability over traditional maleimides. P5-labeling is an emerging technology promising highly stable and homogenous antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR). Click chemistry, a bioorthogonal reaction, offers exceptional specificity and versatility for a wide range of biomolecules.
This guide presents a detailed comparison of these reagents, supported by experimental data and protocols, to facilitate the selection of the optimal tool for your research and development needs.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance characteristics of this compound and its next-generation counterparts. Data has been compiled from various sources, and direct head-to-head comparisons may not always be available.
Table 1: Performance Comparison of Thiol-Specific Bioconjugation Reagents
| Feature | This compound (5-Methylene Pyrrolone) | Next-Generation Maleimides (NGMs) | P5-Labeling |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Reaction Kinetics | Rapid | Very Rapid (< 1 min for conjugation step)[1] | Information not publicly available |
| Reaction Specificity | High for thiols | High for thiols | High for thiols |
| Conjugate Stability | Reversible via retro-Michael reaction or thiol exchange | High, with increased stability over traditional maleimides[1] | High, designed for stable ADCs[2] |
| Drug-to-Antibody Ratio (DAR) | Variable, depends on accessible cysteines | Controlled, can achieve specific DAR (e.g., DAR 4)[1] | High and homogenous (e.g., DAR 8)[3] |
| Key Advantages | Reversibility allows for controlled release or temporary protection | Rapid kinetics, high efficiency, and stable conjugates | Produces highly stable and homogenous conjugates with high DAR |
| Key Disadvantages | Potential for conjugate instability under certain physiological conditions | Irreversible reaction | Limited publicly available data and protocols |
Table 2: Performance Comparison with Bioorthogonal Click Chemistry
| Feature | This compound | Click Chemistry (CuAAC and SPAAC) |
| Target Residue | Cysteine | Azide or Alkyne (introduced via genetic or chemical modification) |
| Reaction Kinetics | Rapid | Very Rapid (CuAAC: 10 to 104 M-1s-1; IEDDA: 1 to 106 M-1s-1) |
| Reaction Specificity | High for thiols | Extremely high (bioorthogonal) |
| Conjugate Stability | Reversible | Very High (stable triazole or other linkages) |
| Versatility | Limited to thiol-containing molecules | Highly versatile, applicable to a wide range of biomolecules (proteins, nucleic acids, etc.) |
| Key Advantages | Direct conjugation to native or engineered cysteines | Exceptional specificity, no reaction with native functional groups |
| Key Disadvantages | Potential for off-target reactions with other nucleophiles | Requires pre-introduction of azide or alkyne handles |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protein Labeling with this compound
This protocol is a general guideline for the conjugation of this compound to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. Remove excess TCEP using a desalting column.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted this compound.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Antibody Conjugation with Next-Generation Maleimides (NGMs)
This protocol describes the site-selective conjugation of an NGM to the interchain disulfide bonds of an IgG1 antibody.
Materials:
-
IgG1 antibody
-
Borate buffered saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dibromomaleimide (DBM) reagent (a type of NGM)
-
Anhydrous DMF
-
Desalting column
Procedure:
-
Antibody Reduction: Dissolve the antibody in BBS buffer. Add a 4-fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Reagent Preparation: Prepare a stock solution of the DBM reagent in anhydrous DMF.
-
Conjugation: Add a 4-fold molar excess of the DBM reagent to the reduced antibody solution. Incubate for 15 minutes at room temperature.
-
Hydrolysis: Allow the reaction to proceed for an additional 2 hours at room temperature to ensure complete hydrolysis of the maleimide, which stabilizes the conjugate.
-
Purification: Purify the antibody-drug conjugate using a desalting column equilibrated with PBS.
-
Analysis: Analyze the conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm disulfide bond re-bridging and by mass spectrometry to determine the drug-to-antibody ratio.
Protocol 3: Protein Bioconjugation via Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a protein containing an azide or alkyne handle.
Materials:
-
Azide or alkyne-modified protein in a suitable buffer
-
Alkyne or azide-containing label (e.g., biotin-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne/azide label, CuSO₄, sodium ascorbate, and THPTA.
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions.
-
Reaction Mixture: To the azide/alkyne-modified protein solution, add the alkyne/azide label.
-
Initiation of Reaction: Add the catalyst premix to the protein-label mixture, followed by the addition of the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the conjugate using a desalting column to remove the catalyst and excess reagents.
-
Characterization: Analyze the labeled protein by SDS-PAGE, mass spectrometry, or fluorescence imaging (if a fluorescent label was used).
Mandatory Visualization
Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Experimental Workflow: Cysteine-Specific Bioconjugation
Caption: General workflow for cysteine-specific bioconjugation.
Logical Relationship: Reagent Selection Considerations
Caption: Key factors influencing bioconjugation reagent selection.
References
Comparative Analysis of L-Biotin-NH-5MP-Br for Cysteine-Specific Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-Biotin-NH-5MP-Br with alternative thiol-reactive biotinylation reagents, focusing on cross-reactivity and specificity. The information presented is synthesized from studies on 5-methylene pyrrolones (5MPs) and 3-bromo-5-methylene pyrrolones (3Br-5MPs), the reactive chemical class to which this compound belongs.
Executive Summary
This compound is a biotinylation reagent designed for the specific labeling of cysteine residues in proteins and other biomolecules. It belongs to the class of 5-methylene pyrrolones (5MPs), which have demonstrated superior specificity for thiols compared to commonly used maleimide-based reagents.[1] This heightened specificity minimizes off-target reactions with other nucleophilic amino acid residues, such as lysine, leading to more homogenous and functionally reliable conjugates. This guide presents a cross-reactivity analysis based on available data for the 5MP chemical class, details experimental protocols for in-house validation, and provides a comparative overview of alternative reagents.
Cross-Reactivity and Specificity Analysis
The core advantage of this compound lies in the high thiol-specificity of its 5-methylene pyrrolone moiety. Studies comparing 5MPs and their derivatives (like 3-bromo-5-methylene pyrrolones) to traditional maleimides consistently show a significant reduction in cross-reactivity with other amino acids.
Qualitative Comparison:
| Feature | This compound (5MP-based) | Maleimide-based Reagents |
| Primary Target | Thiol groups (Cysteine) | Thiol groups (Cysteine) |
| Cross-Reactivity with Lysine | Minimal to none reported.[1] | Known to react with lysine and N-terminal amines, especially at neutral to alkaline pH.[2] |
| Cross-Reactivity with Histidine | Not extensively documented, but expected to be very low. | Can exhibit some reactivity. |
| Reaction pH | Effective over a broad pH range (6.0-9.5).[3] | Typically optimal at pH 6.5-7.5; increased off-target reactions at higher pH. |
| Stability of Conjugate | Thiol-5MP adducts are generally stable, though some can undergo retro-Michael reactions.[1] 3Br-5MP adducts show enhanced stability. | Thiol-maleimide adducts can be unstable and undergo retro-Michael reactions or thiol exchange. |
| Reagent Stability in Solution | 5MPs and 3Br-5MPs demonstrate high stability in aqueous solutions over a wide pH range. | Maleimides are susceptible to hydrolysis, especially at alkaline pH. |
Quantitative Cross-Reactivity Data (Representative for 3-bromo-5-methylene pyrrolones):
While specific quantitative data for this compound is not publicly available, studies on analogous 3-bromo-5-methylene pyrrolones (3Br-5MPs) provide a strong indication of its expected performance. One study demonstrated that when reacting a peptide containing both cysteine and an N-terminal amine, the 3Br-5MP reagent resulted in modification exclusively on the cysteine residue. In contrast, a maleimide reagent under the same conditions yielded a significant portion (71%) of product modified at both the cysteine and the N-terminal amine, indicating much lower specificity.
Comparison with Alternative Thiol-Reactive Probes
| Reagent Class | Reactive Group | Advantages | Disadvantages |
| This compound | 5-Methylene Pyrrolone | High cysteine specificity, broad pH range, high reagent stability. | Newer class of reagents, potentially less literature available for specific applications. |
| Maleimides | Maleimide | Widely used, extensive literature, rapid reaction kinetics. | Prone to off-target reactions with amines, conjugate instability. |
| Iodoacetamides | Iodoacetamide | Forms very stable thioether bonds. | Can react with other nucleophiles like histidine, methionine, and lysine at higher pH. |
| Pyridyl Disulfides | Pyridyl Disulfide | Reversible disulfide bond formation, allowing for subsequent cleavage. | The resulting disulfide bond can be cleaved by reducing agents. |
Experimental Protocols
To facilitate in-house validation and comparison, detailed experimental protocols for assessing cross-reactivity are provided below.
Protocol 1: Assessing Specificity by Mass Spectrometry
This protocol allows for the precise determination of which amino acid residues have been labeled by the biotinylation reagent.
Materials:
-
This compound
-
Alternative biotinylation reagent (e.g., NHS-Biotin for amine reactivity control, Maleimide-Biotin for thiol comparison)
-
Model protein with a known sequence and accessible cysteine and lysine residues (e.g., Bovine Serum Albumin - BSA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Quenching solution (e.g., L-cysteine or Tris buffer)
-
Trypsin (for protein digestion)
-
LC-MS/MS system
Procedure:
-
Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Biotinylation Reaction: Add a 10 to 20-fold molar excess of this compound (or alternative reagent) to the protein solution. Incubate at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding a quenching solution to consume unreacted biotinylation reagent.
-
Sample Preparation for MS:
-
Remove excess reagent by dialysis or using a desalting column.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Identify peptides that have been modified with biotin. The mass shift corresponding to the biotinylation reagent will indicate which amino acid residues (cysteine, lysine, etc.) have been labeled. This allows for a direct assessment of specificity.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
This protocol can be used to assess the relative reactivity of the biotinylation reagent towards different amino acids in a competitive format.
Materials:
-
Microtiter plate
-
Streptavidin-coated plates or streptavidin for coating
-
This compound
-
A set of amino acids (L-cysteine, L-lysine, L-histidine, etc.)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat a microtiter plate with a protein that can be biotinylated (e.g., BSA) or use pre-coated streptavidin plates.
-
Competitive Reaction: In separate tubes, pre-incubate this compound with a high concentration of individual amino acids (the competitors).
-
Biotinylation of Coated Protein: Add the this compound/amino acid mixtures to the wells of the coated plate. The free amino acids will compete with the accessible residues on the coated protein for reaction with the biotinylation reagent.
-
Washing: Wash the plate to remove unreacted reagents and non-covalently bound molecules.
-
Detection:
-
Add an HRP-conjugated anti-biotin antibody to the wells and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution.
-
-
Measurement: Read the absorbance at 450 nm. A lower signal in the presence of a competing amino acid indicates a higher reactivity of the biotinylation reagent towards that specific amino acid.
Visualizations
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Specificity of this compound for cysteine residues.
Conclusion
Based on the reactivity of its 5-methylene pyrrolone core, this compound is expected to be a highly specific reagent for biotinylating cysteine residues. Its superior selectivity over traditional maleimide-based reagents minimizes the risk of off-target labeling of other amino acids such as lysine. This leads to the generation of more homogenous and functionally reliable protein conjugates, which is critical for applications in drug development, diagnostics, and basic research. For researchers requiring the highest level of certainty, the provided experimental protocols offer a robust framework for in-house validation and direct comparison with other biotinylation reagents.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine-Specific Bioconjugation: Evaluating L-Biotin-NH-5MP-Br Against established reagents
For researchers, scientists, and drug development professionals, the precise and efficient modification of proteins is a cornerstone of innovation. Cysteine, with its unique nucleophilic thiol group, presents a prime target for site-specific bioconjugation. This guide provides a comprehensive comparison of a novel reagent, L-Biotin-NH-5MP-Br, with established alternatives such as maleimides, iodoacetamides, and vinyl sulfones. We will delve into their efficacy, supported by experimental data, to inform the selection of the optimal tool for your research needs.
Introduction to Cysteine-Specific Modification
The ability to selectively attach probes, drugs, or other moieties to proteins is critical for developing therapeutics, diagnostic agents, and research tools. The thiol group of cysteine residues is an attractive target for such modifications due to its relatively low abundance and high nucleophilicity compared to other amino acid side chains. A variety of electrophilic reagents have been developed to react with cysteine, each with its own set of advantages and disadvantages regarding reaction kinetics, specificity, and the stability of the resulting conjugate.
This guide focuses on this compound, a representative of the 3-bromo-5-methylene pyrrolone (3Br-5MP) class of reagents. We will compare its performance against the widely used maleimides, iodoacetamides, and vinyl sulfones to provide a clear and objective overview of the current landscape of cysteine-specific bioconjugation.
Comparative Analysis of Cysteine-Specific Reagents
The choice of a cysteine modification reagent is dictated by the specific requirements of the application, including the desired reaction speed, stability of the final product, and the chemical environment in which the conjugation will be performed. The following tables summarize the key quantitative performance characteristics of this compound and its alternatives.
Table 1: Quantitative Comparison of Efficacy for Cysteine-Specific Bioconjugation Reagents
| Feature | This compound (3Br-5MP) | Maleimide | Iodoacetamide | Vinyl Sulfone |
| Reaction Mechanism | Michael Addition | Michael Addition | Nucleophilic Substitution (SN2) | Michael Addition |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | Comparable to Maleimide[1] | 100 - 1000[2] | ~0.6[2] | Variable, can be fast (e.g., 18.2 for N-methylated vinylpyridine)[2] |
| Optimal pH Range | ~7.4[1] | 6.5 - 7.5 | 7.5 - 8.5 | ~7.4 |
| Specificity for Cysteine | Higher than maleimide | High at optimal pH, can react with lysines at pH > 8.5 | Can react with other nucleophiles (e.g., histidine, methionine) at higher pH | Generally high, but can react with lysines at higher pH |
| Stability of Adduct | Stable thioether bond | Thiosuccinimide can undergo retro-Michael reaction and hydrolysis | Stable thioether bond | Stable thioether bond |
| Reversibility | Reversible under specific conditions | Generally considered irreversible, but can be reversible (retro-Michael) | Irreversible | Irreversible |
Note: Reaction rates are highly dependent on the specific reagent, protein, and reaction conditions.
Table 2: In Vitro and In Vivo Performance Summary
| Application | This compound (3Br-5MP) | Maleimide | Iodoacetamide | Vinyl Sulfone |
| Protein Labeling in vitro | Efficient and specific labeling of proteins. | Widely used for efficient protein labeling. | Commonly used, but can be slower. | Effective for protein labeling. |
| Cellular Labeling | Demonstrated for labeling proteins on the cell surface. | Used for cell surface and intracellular labeling. | Used for cellular labeling, often for proteomics. | Used for cellular labeling. |
| In vivo Bioconjugation | Potentially suitable due to high specificity and stable adduct. | Used in vivo, but instability of the linkage can be a concern. | Less common for in vivo applications due to potential off-target reactions. | Used in vivo with demonstrated stability. |
| Multi-functionalization | Enables dual functionalization of a single cysteine. | Not inherently suited for multi-functionalization. | Not suited for multi-functionalization. | Can be adapted for dual labeling strategies. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for protein labeling with the discussed reagents. Optimization is recommended for each specific protein and application.
Protocol 1: General Procedure for Protein Labeling with this compound
-
Protein Preparation: Prepare the protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Dissolve this compound in an organic solvent such as DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 5-20 fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching and Purification: Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine. Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: General Procedure for Protein Labeling with Maleimide
-
Protein Preparation: Prepare the protein in a slightly acidic to neutral buffer (pH 6.5-7.5, e.g., PBS). Reduce disulfide bonds if necessary and remove the reducing agent.
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution (typically a 10-20 fold molar excess).
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Quenching and Purification: Quench the reaction with a thiol-containing compound. Purify the labeled protein using desalting columns or dialysis.
Protocol 3: General Procedure for Protein Labeling with Iodoacetamide
-
Protein Preparation: Prepare the protein in a slightly alkaline buffer (pH 7.5-8.5). Reduce disulfide bonds if necessary and remove the reducing agent.
-
Reagent Preparation: Prepare a fresh stock solution of the iodoacetamide reagent in a suitable solvent.
-
Conjugation Reaction: Add the iodoacetamide solution to the protein (typically a 10-50 fold molar excess).
-
Incubation: Incubate in the dark at room temperature for 1-2 hours.
-
Quenching and Purification: Quench the reaction and purify the conjugate as described above.
Protocol 4: General Procedure for Protein Labeling with Vinyl Sulfone
-
Protein Preparation: Prepare the protein in a neutral buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Dissolve the vinyl sulfone reagent in an organic solvent like DMSO.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution.
-
Incubation: Incubate at room temperature for 2-4 hours or at 37°C for 1-2 hours to increase the reaction rate.
-
Purification: Purify the labeled protein using standard methods.
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes can aid in understanding and implementation.
Caption: Reaction of this compound with a protein cysteine residue.
Caption: A typical workflow for labeling proteins with cysteine-reactive reagents.
Conclusion
The selection of a cysteine-specific modification reagent is a critical decision in the design of bioconjugation experiments. While established reagents like maleimides and iodoacetamides are effective and widely used, they possess certain limitations, such as the potential for off-target reactions and the instability of the resulting linkage in the case of maleimides.
This compound, as a member of the 3Br-5MP class of reagents, presents a compelling alternative. It offers comparable reaction efficiency to maleimides but with reportedly higher specificity for cysteine. Furthermore, its unique ability to enable multi-functionalization of a single cysteine residue opens up new possibilities for creating more complex and functional protein conjugates. The stability of the formed thioether bond is another significant advantage for in vivo applications.
Ultimately, the optimal choice of reagent will depend on the specific experimental context. For applications requiring high specificity and the potential for dual functionalization, this compound is a promising candidate. For routine labeling where speed is paramount, maleimides may still be the preferred choice, while iodoacetamides remain a viable, albeit slower, option. Researchers are encouraged to consider the comparative data presented in this guide to make an informed decision that best suits their research goals.
References
Safety Operating Guide
Navigating the Disposal of L-Biotin-NH-5MP-Br: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements, as regulations can vary.
General Safety and Handling Precautions
Based on information for related biotin compounds, standard laboratory precautions should be observed.[2][3] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[2] Handling should be done in a well-ventilated area to avoid inhalation of any dust. In case of skin or eye contact, flush the affected area with copious amounts of water.
Step-by-Step Disposal Procedure
The following procedure is a general guideline. Always defer to your local EHS regulations.
-
Decontamination (if applicable): If the L-Biotin-NH-5MP-Br has been used in biological experiments, it may need to be decontaminated. The strong binding affinity between biotin and streptavidin can be utilized for capture and removal from solutions. However, harsh conditions are often required to break this bond.
-
Waste Collection:
-
Solid Waste: Collect dry, unused this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof waste container. Do not pour down the drain.
-
-
Labeling: Label the waste container clearly with the full chemical name: "this compound" and any other components in the waste stream.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed chemical waste disposal company.
Summary of Biotin Characteristics
While specific quantitative data for this compound is unavailable, the following table summarizes general characteristics of Biotin based on available Safety Data Sheets.
| Property | Value |
| Appearance | White to creamy-white, very fine powder |
| Odor | Odorless |
| pH (aqueous solution) | 5 (0.1 g/l, 25°C) |
| Melting Point | 227°C |
| Stability | Stable under recommended handling and storage conditions |
| Incompatible Materials | Oxidizing agents |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for L-Biotin-NH-5MP-Br
Essential safety protocols and logistical information for the handling and disposal of L-Biotin-NH-5MP-Br (CAS No. 2468100-38-9), a biotin-conjugated 5-methylenepyrrolidone used for cysteine-specific protein modification. [1][2][3] This guide is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physicochemical and Safety Data
The following table summarizes the known properties and recommended safety measures for this compound.
| Property | Value/Information | Source |
| CAS Number | 2468100-38-9 | |
| Molecular Formula | C₁₅H₁₉BrN₄O₃S | |
| Molecular Weight | 415.31 g/mol | |
| Appearance | Typically a solid at room temperature | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |
| Solubility | May be soluble in DMSO, H₂O, Ethanol, or DMF. | |
| Primary Hazards | Based on the brominated structure, potential for skin and eye irritation, and toxicity if inhaled or ingested. | General guidance |
| Engineering Controls | Must be handled in a certified chemical fume hood. An eyewash station and safety shower must be readily available. | General guidance |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent exposure. The following table details the required equipment for handling this compound, based on guidelines for similar brominated organic compounds.
| Body Part | Equipment | Material/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 compliant | Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or fluorinated rubber. | Protects against skin contact. Always inspect gloves for damage before use and change them frequently. |
| Body | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled in a fume hood | N/A | All handling of the solid compound and its solutions should occur within a functioning chemical fume hood to prevent inhalation. |
| Feet | Closed-toe Shoes | Leather or chemical-resistant material | Protects feet from potential spills. |
Operational and Disposal Plans
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
Procedural Steps
-
Preparation:
-
Thoroughly review this safety guide and any available chemical information before starting work.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare and label all necessary equipment (e.g., glassware, spatulas) and waste containers within the chemical fume hood.
-
-
Handling (inside a chemical fume hood):
-
Weighing: Carefully weigh the solid compound. Use a non-sparking spatula and a draft shield to prevent the powder from becoming airborne.
-
Dissolving and Reactions: Slowly add solvents to the solid to avoid splashing. Keep all containers with the chemical tightly closed when not in use.
-
Transferring: Use appropriate tools (e.g., pipettes) to transfer solutions, minimizing the creation of aerosols.
-
-
Waste Disposal:
-
Segregation: As a brominated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container marked "Halogenated Organic Waste".
-
Containers: Keep the waste container closed at all times except when adding waste.
-
Disposal: Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office.
-
Emergency Procedures
-
Spill Response:
-
Small Spill (in fume hood): Carefully sweep up the solid with a non-sparking tool and place it in the designated halogenated waste container.
-
Large Spill: Evacuate the area immediately and contact your institution's EHS department.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
